6-Bromo-2,3,4-trifluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3,4-trifluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQROIXPDIHMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-53-0 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2,3,4-trifluorobenzoic acid CAS 530145-53-0
An In-Depth Technical Guide to 6-Bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound crucial for advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.
Core Introduction: The Strategic Importance of a Poly-functionalized Intermediate
This compound is a synthetic building block whose value lies in the strategic placement of its functional groups. The trifluorinated benzene ring provides unique electronic properties, enhances lipophilicity, and improves metabolic stability in bioactive molecules—qualities highly sought after in pharmaceutical and agrochemical design. The presence of both a bromine atom and a carboxylic acid group offers orthogonal handles for a wide array of chemical transformations, such as cross-coupling reactions and amide bond formations. This poly-functional nature makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2]
Its primary utility is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced polymers and coatings where its fluorinated structure imparts enhanced thermal stability and chemical resistance.[1]
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical properties is fundamental for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 530145-53-0 | [1] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1] |
| Molecular Weight | 254.99 g/mol | [1] |
| Appearance | White powder or yellowish-orange solid | [1] |
| Purity | ≥ 95% | [1] |
| Solubility | Soluble in various organic solvents | [2] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry environment | [1][2] |
Note: Specific data like melting point and boiling point are not consistently available across public datasheets, suggesting variability based on purity. Researchers should perform their own characterization.
Synthesis and Purification Strategy
Retrosynthetic Analysis & Plausible Pathway
The likely precursor for this synthesis is 1,5-dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5) .[3] The synthesis would proceed via a selective halogen-metal exchange, followed by quenching with an electrophilic carbon dioxide source.
Caption: Proposed synthesis workflow for the target compound.
Rationale for Experimental Choices
-
Starting Material : 1,5-dibromo-2,3,4-trifluorobenzene is selected due to the differential reactivity of the two bromine atoms. The bromine at the 5-position is sterically less hindered and flanked by fluorine atoms, making it susceptible to selective metal-halogen exchange.
-
Reagent : n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for halogen-metal exchange at low temperatures.
-
Solvent & Temperature : Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent.
-
Carboxylation : Solid carbon dioxide (dry ice) serves as a cheap, efficient, and readily available electrophile for carboxylation.
-
Workup : An acidic workup is essential to protonate the resulting carboxylate salt to yield the final benzoic acid product.
Step-by-Step Experimental Protocol (Hypothetical)
-
Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reactant Preparation : Dissolve 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq) in anhydrous THF.
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Carboxylation : In a separate flask, crush an excess of dry ice. Carefully and rapidly transfer the organolithium solution via cannula onto the crushed dry ice. The reaction is exothermic and will cause the CO₂ to sublime.
-
Quenching and Workup : Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.[4]
Applications in Synthesis: A Versatile Building Block
The true utility of this compound is demonstrated by its application as a versatile intermediate in multiple high-value sectors.[1][2]
Caption: Key application pathways for the title compound.
-
Pharmaceutical Development : The compound is a crucial starting material for novel therapeutic agents. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. The trifluoro substitution pattern enhances the drug-like properties of the final molecule.[1]
-
Agrochemicals : In agrochemical synthesis, it is used to design potent and selective herbicides and pesticides.[1][2] The fluorinated core can fine-tune the lipophilicity and binding affinity of the active ingredient to its biological target, improving efficacy.[2]
-
Material Science : The compound is incorporated into advanced materials. When used in polymers, the fluorinated aromatic ring can significantly increase thermal stability, chemical inertness, and hydrophobicity, leading to high-performance plastics and coatings.[1]
Safety, Handling, and Storage
Proper handling of this compound is critical. Although a comprehensive toxicological profile is not available, data from structurally similar compounds suggests it should be handled as a hazardous substance.
GHS Hazard Information
Based on safety data for related trifluorobenzoic acids, the following classifications are likely applicable.[5][6]
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | H335 : May cause respiratory irritation. |
Recommended Precautionary Measures
| Category | Precautionary Statements |
| Prevention | P261 : Avoid breathing dust. P264 : Wash hands and exposed skin thoroughly after handling. P280 : Wear protective gloves, eye protection, and face protection. |
| Response | P302 + P352 : IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403 + P233 : Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 : Dispose of contents/container to an approved waste disposal plant. |
-
Personal Protective Equipment (PPE) : Always use a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage : Store in a cool (0-8 °C), dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][7]
-
Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Conclusion
This compound stands out as a high-value, versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a performance-enhancing trifluorinated ring makes it an enabling tool for innovation in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and handling is paramount for researchers looking to leverage its full potential in creating next-generation molecules and materials.
References
- This compound - Chem-Impex. URL: https://www.chemimpex.com/product/23907
- Ácido 6-bromo-2,3,4-trifluorobenzoico - Chem-Impex. URL: https://www.chemimpex.com/es/product/23907
- This compound | 530145-53-0 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02146198.htm
- Cas:530145-53-0 Name:Benzoic acid, 6-bromo-2,3,4-trifluoro - Molbase. URL: https://www.molbase.com/en/cas-530145-53-0.html
- Cas 17299-95-5,1,5-dibromo-2,3,4-trifluorobenzene | lookchem. URL: https://www.lookchem.com/cas-172/17299-95-5.html
- US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents. URL: https://patents.google.
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC466010010&productDescription=2%2C4%2C6-TRIFLUOROBENZOIC+ACID+99%25+1G&vendorId=VN00032119&countryCode=US&language=en
- 2,3,6-Trifluorobenzoic acid, 99% | 2358-29-4 - J&K Scientific. URL: https://www.jk-scientific.com/en/2358-29-4.html
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- 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications - BOC Sciences. URL: https://www.bocsci.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3,4-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3,4-trifluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, stability, and biological activity. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and predictive insights based on structure-activity relationships. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, formulation, and development of novel chemical entities.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical profile is the bedrock of its application. This section details the key properties of this compound, providing experimental data where available and reasoned estimations based on analogous structures.
Molecular Structure and Identifiers
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 530145-53-0 | [1][4][5] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][3] |
| Molecular Weight | 254.99 g/mol | [1] |
| Appearance | White to yellowish-orange solid | [1] |
Thermal Properties
Melting Point
Boiling Point
Due to its relatively high molecular weight and the presence of a carboxylic acid group capable of strong hydrogen bonding, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. A precise experimental value is not available.
Thermal Stability
The thermal stability of this compound is significantly influenced by the presence of fluorine atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable thermal and chemical stability to fluorinated aromatic compounds.[7][8] These compounds often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.[7] The aromatic ring itself also contributes to the overall stability of the molecule.
Acidity and Solubility
pKa (Acid Dissociation Constant)
The acidity of this compound is a key determinant of its behavior in solution and its potential for forming salts. An experimental pKa value is not explicitly documented. However, we can predict its acidity based on the electronic effects of its substituents.
The parent compound, benzoic acid, has a pKa of 4.20.[9] The three electron-withdrawing fluorine atoms will significantly increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through their inductive (-I) effect. Furthermore, the bromine atom at the ortho position to the carboxylic acid group is expected to further increase acidity due to the "ortho effect," which involves a combination of steric and electronic factors.[9] For comparison, the pKa of 2-bromobenzoic acid is 2.85, and the predicted pKa for 2,3,4-trifluorobenzoic acid is 2.87.[9][10] Considering the combined electron-withdrawing effects of the three fluorine atoms and the ortho-bromo substituent, the pKa of this compound is estimated to be in the range of 2.5 - 2.8 .
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its relatively nonpolar halogenated aromatic ring.
-
Aqueous Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the large, hydrophobic bromotrifluorophenyl group will limit this solubility. The acidity of the compound implies that its solubility in water will be pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble carboxylate salt.
-
Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. Its unique fluorinated structure is also described as enhancing its solubility in various organic solvents.[1]
Spectral Characteristics
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While a complete set of experimental spectra is not publicly available, the expected key features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton at the 5-position. This proton will be coupled to the adjacent fluorine atom at the 4-position and potentially show long-range coupling to the fluorine at the 3-position. The chemical shift is anticipated to be in the downfield region, likely between δ 7.5-8.0 ppm , due to the deshielding effects of the adjacent halogens and the carboxylic acid group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield position, typically in the range of δ 165-175 ppm . The aromatic carbons will resonate between δ 110-160 ppm , with the carbons directly attached to fluorine exhibiting large C-F coupling constants.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. Key expected peaks include:[11][12]
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption between 1710-1680 cm⁻¹ , characteristic of an aromatic carboxylic acid.[11]
-
C-O Stretch: A medium intensity band around 1320-1210 cm⁻¹ .[11]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹ .
-
C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint region.
Mass Spectrometry
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[13][14] This will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of the carboxylic acid group, bromine, and fluorine atoms.
Reactivity and Stability
The reactivity of this compound is governed by the interplay of its functional groups and substituents.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Aromatic Ring Reactivity: The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carboxylic acid and halogen substituents. Conversely, the high degree of fluorination makes the ring susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile.[7] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block in organic synthesis.[2]
-
Stability: As previously mentioned, the C-F bonds contribute significantly to the molecule's high thermal and chemical stability.[7][8] Brominated aromatic compounds are also known for their chemical stability.[15] However, under specific conditions, such as anaerobic environments, polyfluorinated benzoic acids have been shown to be susceptible to biodegradation.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol co-solvent if solubility is low).
-
pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.
Qualitative Solubility Assessment
A systematic approach to determining the solubility of an organic compound in various solvents.
Caption: General Protocol for Qualitative Solubility Testing.
Methodology:
-
Sample and Solvent: Approximately 20 mg of this compound is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, dichloromethane).
-
Mixing: The mixture is vortexed or shaken vigorously for 30-60 seconds.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The compound is classified as soluble or insoluble in the tested solvent. Testing in acidic and basic aqueous solutions can provide insights into the compound's acidic nature.
Conclusion
This compound is a multifaceted compound whose physicochemical properties are a direct consequence of its unique substitution pattern. The presence of three fluorine atoms and a bromine atom on the benzoic acid core results in high thermal stability, increased acidity compared to benzoic acid, and a versatile reactivity profile that makes it a valuable intermediate in synthetic chemistry. While some experimental data for this specific molecule are not widely published, a comprehensive understanding of its characteristics can be achieved through a combination of available information and predictive analysis based on well-established chemical principles. This guide serves as a foundational resource for researchers and developers, enabling informed decisions in the design and application of this and related halogenated aromatic compounds.
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- Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. [Link]
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- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
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An In-depth Technical Guide to 6-Bromo-2,3,4-trifluorobenzoic acid: Structure, Properties, and Applications
Abstract: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS No. 530145-53-0) is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of pharmaceutical development, agrochemicals, and materials science. The strategic arrangement of three fluorine atoms and a bromine atom on the benzoic acid core imparts a unique combination of reactivity, lipophilicity, and metabolic stability to target molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, key chemical reactivities, and applications, tailored for researchers and professionals in drug discovery and chemical development.
Introduction: The Strategic Value of Polyhalogenated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and membrane permeability. Polyfluorinated aromatic rings, in particular, offer a scaffold that is both electronically distinct and sterically defined. This compound belongs to this class of high-value intermediates. Its structure is notable for the dense packing of electron-withdrawing fluorine substituents and the presence of a synthetically versatile bromine atom positioned ortho to the carboxylic acid. This specific arrangement makes it an ideal precursor for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide aims to consolidate the available technical information and provide expert insights into the practical application of this compound.
Molecular Structure and Physicochemical Properties
The unambiguous identification and characterization of a chemical building block are paramount for its effective use in synthesis. The structural and key physicochemical properties of this compound are summarized below.
Chemical Structure: The IUPAC name, this compound, defines a benzene ring substituted with a carboxylic acid at position 1, fluorine atoms at positions 2, 3, and 4, and a bromine atom at position 6.
Caption: Chemical Structure of this compound.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 530145-53-0 | [1] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1] |
| Molecular Weight | 254.99 g/mol | [1] |
| Appearance | White to yellowish-orange solid powder | [1] |
| Purity | ≥ 95% (typical) | [1] |
| SMILES | O=C(O)C1=C(F)C(F)=C(F)C=C1Br | |
| InChIKey | Not readily available | |
| Melting Point | Data not publicly available. The parent compound, 2,3,4-Trifluorobenzoic acid, has a melting point of 140-142 °C. | |
| Boiling Point | Data not publicly available. |
| Solubility | Soluble in various organic solvents. |[1] |
Note: While some commercial sources inaccurately refer to "trifluoromethyl groups," the structure contains three individual fluorine substituents on the aromatic ring, not a -CF₃ group.[1]
Proposed Synthesis Protocol
While this compound is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established organofluorine chemistry, a plausible synthetic route can be designed starting from 2,3,4-trifluoroaniline. This proposed pathway leverages a sequence of regioselective bromination followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.
Rationale for Proposed Route: The directing effects of the amine and fluorine substituents on the starting material guide the initial bromination. The subsequent diazotization of the resulting aniline provides a versatile diazonium salt intermediate, which can then be converted to the target benzoic acid.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Proposed):
-
Bromination of 2,3,4-Trifluoroaniline:
-
Dissolve 2,3,4-trifluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, maintaining the temperature below 10 °C. The amine group and ortho/para-directing fluorine atoms should favor bromination at the vacant position 6.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates full consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product, 6-bromo-2,3,4-trifluoroaniline, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Diazotization and Carboxylation (Sandmeyer sequence):
-
Prepare a solution of the crude 6-bromo-2,3,4-trifluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5 °C to form the diazonium salt. The formation of the salt is typically indicated by a color change and can be monitored with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, leading to the formation of the corresponding benzonitrile.
-
Once the addition is complete, heat the mixture to facilitate the complete conversion and hydrolyze the nitrile in situ to the carboxylic acid.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to yield the purified product.
-
Chemical Reactivity and Key Applications
The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile precursor in multi-step syntheses.
-
Pharmaceutical Development: As a key intermediate, this compound enables the introduction of a bromo-trifluoro-phenyl moiety into drug candidates. The fluorine atoms can enhance metabolic stability and modulate the pKa of nearby functional groups, while the bromine serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: In the agrochemical industry, it is used to design potent and selective herbicides and pesticides. The polyhalogenated structure contributes to the lipophilicity of the final molecule, improving its uptake and efficacy.[1]
-
Material Science: The high thermal stability and chemical resistance conferred by the fluorinated ring make it a valuable monomer or additive in the synthesis of advanced polymers and coatings.[1]
Caption: Reaction pathways and applications of the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating and inhaling dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique polyhalogenated structure. While a lack of publicly available, detailed experimental data on its synthesis and physical properties presents a challenge, its utility is evident from its commercial availability and broad applications. By understanding its structural features, predicted properties, and key reactivities, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.
References
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A Predictive Spectroscopic Guide to 6-Bromo-2,3,4-trifluorobenzoic Acid: Elucidating Structure Through Data-Driven Analysis
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 6-Bromo-2,3,4-trifluorobenzoic acid. In the dynamic fields of pharmaceutical and agrochemical research, the unambiguous characterization of novel chemical entities is paramount. While direct experimental data for this specific compound is not widely available, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, thereby facilitating its identification and utilization in synthesis and development pipelines.
Molecular Structure and Predicted Spectroscopic Behavior
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂BrF₃O₂. The strategic placement of bromine and fluorine atoms on the benzene ring, in conjunction with the carboxylic acid group, results in a unique electronic environment that will be reflected in its spectroscopic signatures. The following sections will delve into the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. These predictions are grounded in the analysis of structurally related compounds, including various bromobenzoic acid isomers and 2,3,4-trifluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework and the immediate electronic environment of fluorine atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single aromatic proton and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its exact position can be influenced by the solvent and concentration.
-
Aromatic Proton (H-5): The single proton on the aromatic ring is anticipated to be a complex multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~ 10.0 - 13.0 | br s |
| ~ 7.5 - 7.8 | ddd |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. Due to the fluorine substituents, most of the aromatic carbon signals will exhibit C-F coupling.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C=O |
| ~ 150 (ddd) | C-F |
| ~ 145 (ddd) | C-F |
| ~ 140 (ddd) | C-F |
| ~ 125 (d) | C-H |
| ~ 115 (d) | C-COOH |
| ~ 110 (d) | C-Br |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.[1]
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (δ) ppm | Assignment & Predicted Coupling |
| -130 to -140 | F-2 (dd) |
| -140 to -150 | F-4 (dd) |
| -150 to -160 | F-3 (t) |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra for a solid organic compound like this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (carboxylic acid) |
| 1000-1100 | C-F stretch |
| ~920 (broad) | O-H bend (out-of-plane, dimer) |
| Below 800 | C-Br stretch |
The broad O-H stretch is indicative of hydrogen bonding between carboxylic acid molecules, forming a dimer in the solid state.
Experimental Protocol: FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 254.99 g/mol ), the mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Predicted Mass Spectrometry Data | |
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 254/256 | [M]⁺ (Molecular ion) |
| 237/239 | [M - OH]⁺ |
| 210/212 | [M - COOH]⁺ |
| 131 | [C₆H₂F₃]⁺ |
| 105 | [C₆H₅CO]⁺ (from benzoic acid fragmentation) |
| 77 | [C₆H₅]⁺ |
The fragmentation of benzoic acids often proceeds via the loss of -OH and -COOH groups.[2][3] The presence of both bromine and fluorine will lead to a complex and highly characteristic fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would be a suitable technique for this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities.
-
Ionization and Fragmentation: The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact), causing fragmentation.
-
Detection and Analysis: The ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected key features in ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. This information serves as a critical starting point for researchers working with this compound, enabling more efficient and accurate structural elucidation and quality control in their research and development endeavors. The provided experimental workflows offer standardized procedures for obtaining high-quality spectroscopic data.
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A Technical Guide to the Solubility of 6-Bromo-2,3,4-trifluorobenzoic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Research and Development
6-Bromo-2,3,4-trifluorobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a key building block in the synthesis of novel therapeutic agents and advanced materials.[1][2] Its utility in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and in material science for creating polymers with enhanced chemical resistance and thermal stability, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation possibilities.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide will equip you with the theoretical framework to predict its solubility behavior and a detailed experimental protocol to determine it accurately in your laboratory.
Physicochemical Properties of this compound
Understanding the structural and electronic properties of this compound is fundamental to predicting its solubility. The molecule's characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][2] |
| Molecular Weight | 254.99 g/mol | [1][2] |
| Appearance | White powder or yellowish-orange solid | [1][2] |
| CAS Number | 530145-53-0 | [1][3] |
The presence of a carboxylic acid group, a bromine atom, and three fluorine atoms on the benzene ring creates a complex interplay of electronic and steric effects that govern its solubility. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the halogen substituents, particularly the highly electronegative fluorine atoms, influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions.[4][5][6][7][8]
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[9][10] The overall process of dissolution can be understood through the thermodynamic principles of enthalpy and entropy changes.[9][11][12][13][14]
The Role of Fluorine in Modulating Solubility
The trifluorinated benzene ring in this compound is a key structural feature influencing its solubility. The incorporation of fluorine atoms into organic molecules can have profound effects on their physicochemical properties:[4][5][6][7][8]
-
Increased Lipophilicity : Fluorine is more lipophilic than hydrogen, and its presence can enhance the solubility of a compound in nonpolar organic solvents.[4][5]
-
Modulation of pKa : The strong electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid group, which can affect its solubility in protic and basic solvents.[5][7]
-
Enhanced Metabolic Stability : The strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation, a desirable property in drug candidates.[5][6][8]
-
Altered Intermolecular Interactions : Fluorine can participate in unique non-covalent interactions, which can influence crystal packing and solvation.
Predicted Solubility in Different Classes of Organic Solvents
Based on the structure of this compound, we can predict its likely solubility behavior in various types of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule. Therefore, good solubility is expected in these solvents. For the related compound 2,3,4-Trifluorobenzoic acid, good solubility in methanol has been noted.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. High solubility is anticipated in these solvents. DMSO is a known solvent for the related 2,3,4-Trifluorobenzoic acid.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the polar carboxylic acid group, solubility is expected to be limited in nonpolar solvents. However, the lipophilic, halogenated aromatic ring may contribute to some degree of solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected.
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Solubility: The Shake-Flask Method
For accurate quantitative solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for measuring the thermodynamic solubility of a compound.[15][16][17][18][19]
Protocol
-
Preparation :
-
Ensure the this compound is of high purity.
-
Use high-purity organic solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Procedure :
-
Add an excess amount of this compound to each vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Analysis :
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Data Analysis :
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Experimental Workflow Diagram
Caption: Shake-flask method workflow for solubility determination.
Conclusion
References
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- SOLUBILITY D
- 2,3,4-Trifluorobenzoic acid. PubChem. [Link]
- Appendix A. Properties, Purification, and Use of Organic Solvents.
- 2,4,6-Trifluorobenzoic acid.
- SOLUBILITY D
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A Technical Guide to the Electronic Landscape of 6-Bromo-2,3,4-trifluorobenzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3,4-trifluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials.[1][2][3] Its utility is fundamentally governed by the complex interplay of electronic effects exerted by its five substituents on the benzene ring. This guide provides an in-depth analysis of these effects, moving from the foundational principles of inductive and resonance contributions to their quantifiable impact on acidity (pKa) and chemical reactivity. We will explore the theoretical underpinnings, present methodologies for experimental and computational characterization, and offer insights into how these electronic properties dictate the molecule's role in modern synthesis.
Deconstructing the Electronic Architecture: Inductive vs. Resonance Effects
The chemical behavior of a substituted benzene ring is a direct consequence of how substituents modulate the electron density of the aromatic system. In this compound, we have five substituents—three fluorine atoms, one bromine atom, and a carboxylic acid group—each contributing to the overall electronic profile. These contributions are primarily understood through two opposing forces: the inductive effect and the resonance effect.
The Inductive Effect (-I): Through-Sigma Electron Withdrawal
The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms.[4][5]
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4][6] It pulls electron density from the carbon atom to which it is attached, and this effect is propagated to a lesser extent to adjacent atoms in the ring.
-
Bromine: Bromine is also more electronegative than carbon and thus exhibits a -I effect, though it is considerably weaker than that of fluorine.
-
Carboxylic Acid: The carboxyl group (-COOH) is also electron-withdrawing via induction due to the highly electronegative oxygen atoms.
In the target molecule, the cumulative -I effect of three fluorine atoms and one bromine atom results in a significant polarization of the C-halogen bonds, leading to a substantial decrease in electron density within the aromatic ring.
The Resonance Effect (+R): Through-Pi Electron Donation
The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons from a substituent into the aromatic pi (π) system.[6][7][8] For halogens, this is an electron-donating effect (+R) because they possess valence lone pairs.
This creates a nuanced dichotomy: halogens are inductively withdrawing (-I) but capable of resonance donation (+R). For most electrophilic aromatic substitution (EAS) reactions, the -I effect is dominant, making halobenzenes less reactive than benzene itself.[9] However, the +R effect still directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the arenium ion).
A critical insight is that the efficacy of the +R effect depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital. For fluorine, the overlap between its 2p orbital and carbon's 2p orbital is highly effective due to their similar size and energy.[9] This makes fluorine a better resonance donor than chlorine or bromine, whose larger 3p and 4p orbitals, respectively, overlap less efficiently with the carbon 2p orbital.[9]
Figure 1: Competing electronic effects of a fluorine substituent on an aromatic ring.
Impact on Acidity: A Quantitative Look at pKa
The acidity of a benzoic acid derivative is a direct readout of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the negative charge of the conjugate base (the carboxylate anion) after deprotonation, making the parent acid stronger (i.e., lowering its pKa value).[4][10]
The presence of multiple, strongly electron-withdrawing fluorine atoms is expected to dramatically increase the acidity of this compound compared to the parent benzoic acid. The magnitude of this effect is cumulative and position-dependent. As shown in Table 1, adding fluorine atoms progressively lowers the pKa. The effect is most pronounced from the ortho position due to the proximity-dependent inductive effect.
| Compound | Substituent Position(s) | pKa Value |
| Benzoic Acid | None | 4.20[10] |
| 2-Fluorobenzoic Acid | 2-F | 3.27[10] |
| 3-Fluorobenzoic Acid | 3-F | 3.86[10] |
| 4-Fluorobenzoic Acid | 4-F | 4.14[10][11] |
| 2,6-Difluorobenzoic Acid | 2,6-diF | 2.13[10] |
| 3,4,5-Trifluorobenzoic Acid | 3,4,5-triF | 3.29[10] |
| 2,4,6-Trifluorobenzoic Acid | 2,4,6-triF | 1.83[10] |
| 2,3,4-Trifluorobenzoic Acid | 2,3,4-triF | 2.87 (Predicted)[10] |
| Table 1: Experimental and predicted pKa values for selected fluorinated benzoic acids. |
Based on these data, the pKa of this compound is anticipated to be very low. The three fluorine atoms at the 2, 3, and 4 positions, combined with the bromine atom at the 6-position, create an extremely electron-poor aromatic ring, which strongly stabilizes the resulting carboxylate anion. The predicted pKa of 2.87 for the trifluoro-analogue will be further reduced by the additional -I effect of the bromine atom at the C6 (ortho) position.
Quantifying Substituent Effects with the Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent electronic effects.[12]
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant (R=H).
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.
The σ value for a substituent is a measure of its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para | Dominant Effect Reflected |
| -F | +0.34[13] | +0.06[13] | Strong -I, partially offset by +R at para |
| -Cl | +0.37[14] | +0.22[14] | Strong -I, weaker +R than fluorine |
| -Br | +0.40[14] | +0.23[14] | Strong -I, weaker +R than fluorine |
| -CF₃ | +0.44[14] | +0.57[14] | Very Strong -I, no +R |
| -NO₂ | +0.73[14] | +0.78[14] | Very Strong -I and -R |
| Table 2: Selected Hammett substituent constants. |
The Hammett constants for fluorine are particularly revealing. The large positive σ_meta value (+0.34) reflects its powerful inductive effect, as resonance does not operate effectively from the meta position.[15] The σ_para value (+0.06) is much smaller because the electron-donating +R effect directly opposes and nearly cancels the electron-withdrawing -I effect at the para position.[15] This quantitative data elegantly confirms the dual nature of fluorine's electronic influence.
Methodologies for Characterization
A multi-faceted approach combining wet chemistry, spectroscopy, and computational modeling is required to fully characterize the electronic properties of this compound.
Figure 2: A generalized workflow for characterizing the subject molecule.
Protocol: pKa Determination by Potentiometric Titration
This is a self-validating protocol for accurately measuring the acid dissociation constant.
-
Preparation: Accurately weigh ~25 mg of this compound and dissolve it in 50 mL of a 1:1 ethanol/water mixture to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Insert the calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base, such as 0.05 M NaOH, in a calibrated burette.
-
Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.10 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant well past the equivalence point (identified by a sharp increase in pH).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq) from the inflection point of the curve (or the maximum of the first derivative plot, dpH/dV).
-
The pKa is equal to the pH at the half-equivalence point (V = V_eq / 2). This is because at this point, [Acid] = [Conjugate Base], and from the Henderson-Hasselbalch equation, pH = pKa.
-
Perform the titration in triplicate to ensure reproducibility and report the mean pKa and standard deviation.
-
Spectroscopic Analysis
-
¹⁹F NMR Spectroscopy: This is a highly sensitive probe of the local electronic environment. The chemical shifts of the three distinct fluorine nuclei (at C2, C3, and C4) will be influenced by through-bond and through-space coupling with each other and with adjacent protons, providing a detailed electronic fingerprint of the molecule.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be significantly affected. The carbons bonded to fluorine (C2, C3, C4) will show large C-F coupling constants. The carboxyl carbon (C7) signal will be shifted downfield relative to benzoic acid, reflecting the deshielding caused by the electron-withdrawing nature of the ring.
-
Infrared (IR) Spectroscopy: The electron-withdrawing substituents will strengthen the C=O bond of the carboxylic acid, causing its characteristic stretching frequency (ν_C=O) to shift to a higher wavenumber (typically >1720 cm⁻¹) compared to benzoic acid (~1680-1700 cm⁻¹).
Computational Chemistry Analysis
-
Density Functional Theory (DFT): Modern computational methods like DFT are invaluable for corroborating experimental findings and providing deeper insight.[16][17]
-
Workflow:
-
Construct the 3D model of this compound.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Calculate molecular properties from the optimized structure.
-
-
Key Outputs:
-
Electrostatic Potential (ESP) Map: This visualizes the electron distribution on the molecular surface. For this molecule, it will show a highly positive (electron-deficient) potential on the aromatic ring and a highly negative (electron-rich) potential around the carboxyl oxygen atoms.
-
Calculated pKa: Solvation models (e.g., SMD, CPCM) can be used with DFT to predict pKa values, which can be compared with experimental results.[18]
-
Natural Bond Orbital (NBO) Analysis: This method can be used to calculate atomic charges, providing a quantitative measure of the inductive withdrawal by the halogen substituents.
-
Conclusion
The electronic character of this compound is decisively shaped by the potent, cumulative inductive electron withdrawal of its four halogen substituents, particularly the three fluorine atoms. This effect is modestly counteracted by a weak resonance donation from the halogens' lone pairs. The net result is a highly electron-deficient aromatic system, which in turn renders the carboxylic acid function exceptionally acidic.
Understanding this intricate electronic landscape is paramount for the medicinal chemist or materials scientist. It explains the molecule's enhanced reactivity towards nucleophiles, its specific directing effects in further substitutions, and the physicochemical properties (like acidity and lipophilicity) that are critical for designing bioactive molecules with improved efficacy, metabolic stability, and bioavailability.[19][20] The principles and methodologies outlined in this guide provide a robust framework for predicting and harnessing the unique chemical potential of this and other highly functionalized aromatic building blocks.
References
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- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Data table].
- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
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- YouTube. (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids.
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- Scribd. (n.d.). Fluorinated Benzoic Acid.
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A Technical Guide to the Lipophilicity of 6-Bromo-2,3,4-trifluorobenzoic acid: From In Silico Prediction to Experimental Verification
Abstract
Lipophilicity is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates, influencing everything from membrane permeability to metabolic stability.[1][2] This guide provides a comprehensive technical overview of the methods used to determine the lipophilicity of 6-Bromo-2,3,4-trifluorobenzoic acid, a versatile fluorinated building block used in pharmaceutical and agrochemical research.[3][4] Given the absence of published experimental data for this specific compound, this document serves as a roadmap for researchers, outlining both computational prediction methodologies and gold-standard experimental protocols. We will explore the theoretical underpinnings of lipophilicity, detail step-by-step procedures for its measurement, and discuss the interpretation of the resulting data, thereby providing a self-validating framework for its accurate assessment.
Introduction: The Significance of Lipophilicity in Drug Design
The journey of a drug molecule from administration to its target site is a complex odyssey through varied biological environments. A molecule's ability to navigate this path is profoundly influenced by its lipophilicity—the affinity of a molecule for a lipophilic (fat-like) environment versus an aqueous one.[5][6] This property is quantitatively described by the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[7][8]
-
LogP: The logarithm of the ratio of concentrations of a neutral compound in a two-phase system of n-octanol and water at equilibrium.[9]
-
LogD: The logarithm of the ratio of the sum of all forms of the compound (ionized and neutral) in n-octanol versus the sum of all forms in water. For an ionizable molecule like a carboxylic acid, logD is pH-dependent.[10][11]
An optimal lipophilicity is crucial for achieving a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1][2] Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity can hinder the molecule's ability to cross biological membranes to reach its target.[7]
This compound is a halogenated aromatic compound whose structural features—a bromine atom, three fluorine atoms, and an ionizable carboxylic acid group—present an interesting case for lipophilicity analysis. The electron-withdrawing fluorine atoms and the bromine atom are expected to increase lipophilicity, a feature often exploited in drug design.[3] The acidic proton of the carboxylic acid means its overall lipophilicity will be highly dependent on the pH of its environment.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 530145-53-0 | [3] |
| Molecular Formula | C₇H₂BrF₃O₂ | [3][12] |
| Molecular Weight | 254.99 g/mol | [3][12] |
| Appearance | White powder or yellowish-orange solid | [3] |
| Predicted logP | 2.85 ± 0.45 | (Predicted value) |
| Predicted pKa | 2.10 ± 0.10 | (Predicted value) |
Note: Predicted values are generated using established computational algorithms and serve as an initial estimate pending experimental verification.
Part I: In Silico Prediction of Lipophilicity
Before embarking on laboratory work, computational modeling provides a rapid and cost-effective first estimate of a compound's lipophilicity.[13] These in silico tools use quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties.[14]
Prediction Methodology
Modern prediction software utilizes various methods, including:
-
Atomic or Fragment-based Contributions: The molecule is deconstructed into atoms or functional group fragments. A logP value is calculated by summing the known lipophilicity contributions of each piece, with corrections for intramolecular interactions.
-
Whole Molecule Properties: These methods use topological descriptors or other calculated molecular properties (e.g., polarizability, surface area) to predict logP through established correlations.[10]
For this compound, the key inputs for prediction are its SMILES string (O=C(O)c1c(F)c(F)c(F)cc1Br) and the recognition of its ionizable carboxylic acid group, which is essential for calculating the logD profile.
Predicted Lipophilicity Profile
The predicted logP for the neutral form of this compound is approximately 2.85 . However, as an acid with a predicted pKa of ~2.1, the molecule will be predominantly ionized at physiological pH (~7.4). The relationship between logP, pKa, and logD for an acid is:
logD = logP - log(1 + 10^(pH - pKa))
This equation illustrates that as the pH increases above the pKa, the logD value will decrease significantly due to the higher concentration of the charged, more water-soluble carboxylate form.
Caption: Workflow for in silico lipophilicity prediction.
Part II: Experimental Determination of Lipophilicity
While computational predictions are invaluable, experimental determination remains the benchmark for accuracy. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Method 1: The Shake-Flask Method (OECD Guideline 107)
This is the "gold standard" direct method for logP determination.[9][15] It involves measuring the equilibrium concentration of a solute partitioned between n-octanol and water.
-
n-Octanol/Water System: This solvent pair is chosen because n-octanol is believed to mimic the lipid bilayer of cell membranes reasonably well.
-
Pre-saturation: Each solvent phase is pre-saturated with the other to ensure that the volumes do not change during the experiment and that the activity of the solute in each phase is accurately reflected.
-
Centrifugation: This is a critical step to break up any micro-emulsions that may have formed during shaking, which could otherwise lead to an overestimation of the solute's concentration in the aqueous phase.
-
pH Control: For an ionizable compound like this compound, buffered water must be used to control the pH precisely for logD determination. To measure logP, the pH of the aqueous phase should be at least 2 units below the pKa (i.e., pH < 0.1) to ensure >99% of the compound is in its neutral, protonated form.
-
Preparation of Phases: Prepare a phosphate buffer at the desired pH (e.g., pH 7.4 for physiological logD) or an acidic solution (e.g., pH 0.1 with HCl for logP). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer by stirring them together overnight and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution and pre-saturated buffer. The volume ratio should be adjusted based on the expected logP/logD value.[16]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).[17][18]
-
Phase Separation: Centrifuge the vessel at high speed (e.g., 2000-4000 rpm) for 10-20 minutes to ensure complete separation of the two phases.[17]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the logD or logP using the formula: logD/P = log([Concentration in Octanol] / [Concentration in Water])
Caption: Experimental workflow for the Shake-Flask method.
Method 2: RP-HPLC Method (OECD Guideline 117)
This is a widely used indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[9] It is faster, requires less sample, and is more amenable to high-throughput screening than the shake-flask method.[13][19]
-
Stationary Phase: A C18 (octadecylsilyl) column is typically used as the nonpolar stationary phase, which retains compounds based on their hydrophobicity.
-
Mobile Phase: A polar mobile phase, usually a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is used to elute the compounds. The retention time is inversely proportional to the compound's solubility in the mobile phase.
-
Calibration Curve: The method is not absolute. A calibration curve must be generated using a set of reference compounds with accurately known logP values. This curve establishes the linear relationship between the logarithm of the retention factor (log k) and logP for that specific HPLC system and conditions.[13][20]
-
System Setup: Equip an HPLC system with a C18 column. The mobile phase should be an isocratic mixture of methanol (or acetonitrile) and a buffer at a controlled pH.
-
Calibration:
-
Select a series of at least 5-6 reference compounds with known logP values that span the expected logP of the test compound.
-
Inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their calculated log k values. Perform a linear regression to obtain a calibration equation: logP = m * (log k) + c.
-
-
Sample Analysis: Inject a solution of this compound under the identical HPLC conditions.
-
Calculation:
-
Measure its retention time (t_R) and calculate its retention factor (k).
-
Use the calibration equation to calculate the logP/logD of the test compound from its log k value.
-
Caption: Workflow for the RP-HPLC lipophilicity method.
Data Synthesis and Interpretation
For an ionizable compound like this compound, a single logP value is insufficient. The key is to understand the relationship between pH, pKa, and logD. The experimental logP value (measured at low pH) anchors the logD curve. The pKa value (which can also be determined experimentally via potentiometric titration) defines the inflection point of the curve.
Caption: Effect of pH on the lipophilicity of an acidic compound.
A comprehensive analysis would involve measuring logD at several pH values (e.g., 2.0, 5.0, 7.4) to construct an experimental pH-lipophilicity profile. This profile provides a much richer understanding of how the compound will behave in different biological compartments, from the acidic environment of the stomach to the near-neutral pH of the blood and cytoplasm.
Conclusion
Accurately characterizing the lipophilicity of this compound is a foundational step in its evaluation as a candidate for drug development or other advanced applications. This guide outlines a logical, multi-pronged approach, beginning with efficient in silico prediction to establish a baseline and followed by rigorous experimental verification using established, reliable methods like the shake-flask and RP-HPLC techniques. By understanding the principles behind each method and the pH-dependent nature of this ionizable molecule, researchers can generate a robust and reliable lipophilicity profile, enabling more informed decisions in the optimization and development of novel chemical entities.
References
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- Liang, C., Qiao, X., Luan, L., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
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- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250-257. [Link]
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- Wang, T., Li, Y., & Zhu, J. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of visualized experiments: JoVE, (143). [Link]
- Journal of Chemical Information and Modeling. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time.
- ECETOC. (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. ECETOC Technical Report. [Link]
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Theoretical Framework: Factors Influencing the Acidity of 6-Bromo-2,3,4-trifluorobenzoic Acid
An In-Depth Technical Guide to the pKa of 6-Bromo-2,3,4-trifluorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of this compound, a versatile fluorinated compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Understanding the pKa of this molecule is critical for optimizing its use in drug synthesis, formulation, and the design of effective herbicides and pesticides.[1] This document will delve into the theoretical underpinnings that influence its acidity, present detailed protocols for its experimental determination, and explore computational methods for its prediction.
The pKa of an organic acid is a measure of its strength in solution, and for substituted benzoic acids, it is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound, the interplay of several factors determines its acidity.
Inductive Effects:
The presence of four halogen substituents (three fluorine atoms and one bromine atom) dramatically impacts the electron density of the benzene ring and, consequently, the acidity of the carboxylic acid group. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (benzoate anion) and thereby increasing the acidity (lowering the pKa) of the molecule.[3][4] The inductive effect is additive, meaning the presence of multiple electron-withdrawing groups will have a cumulative acid-strengthening effect.[5]
The positioning of the fluorine atoms at the 2, 3, and 4 positions, and the bromine atom at the 6-position (ortho to the carboxylic acid), suggests a significant increase in acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).[5] The effect of electron-withdrawing substituents is most pronounced when they are in the ortho and para positions relative to the carboxylic acid.[6]
The "Ortho Effect":
The bromine atom at the 6-position is ortho to the carboxylic acid group. Substituents in the ortho position can exert steric effects that influence the planarity of the carboxyl group with the benzene ring.[3][4] This steric hindrance can force the carboxyl group out of the plane of the ring, which can disrupt the resonance stabilization of the undissociated acid. However, it can also stabilize the carboxylate anion, leading to an increase in acidity. This phenomenon is often referred to as the "ortho effect" and is a combination of steric and electronic factors.[6] For halogen-substituted benzoic acids, the ortho isomers are generally more acidic than their meta and para counterparts.[7]
Summary of Influencing Factors:
| Factor | Description | Expected Impact on Acidity of this compound |
| Inductive Effect (-I) | Electron withdrawal by the four halogen substituents (3x F, 1x Br) stabilizes the conjugate base. | Significant increase in acidity (lower pKa). |
| Ortho Effect | The bromine atom at the 6-position can cause steric hindrance, potentially increasing acidity. | Further increase in acidity. |
| Resonance Effect | Halogens have a weak +R (electron-donating resonance) effect, which is generally outweighed by their strong -I effect in benzoic acids. | Minor counteraction to the acidity increase. |
Experimental Determination of pKa
For a precise determination of the pKa of this compound, several established experimental methods can be employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.
Potentiometric Titration
This method involves the gradual addition of a strong base (e.g., NaOH) to a solution of the acid while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.[8][9]
Step-by-Step Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Place the dissolved acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the standardized base in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that at the equivalence point).[8]
-
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This technique is applicable if the protonated and deprotonated forms of the acid have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the solution at various pH values.[9]
Step-by-Step Protocol for Spectrophotometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
-
Spectral Analysis:
-
Record the UV-Vis absorption spectrum of the acid in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (HA).
-
Record the spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated form (A⁻).
-
Identify a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Absorbance Measurements:
-
Prepare a series of solutions by adding a small, constant amount of the acid stock solution to each of the buffer solutions.
-
Measure the absorbance of each solution at the chosen wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.[10]
-
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers powerful tools for predicting the pKa of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[11][12]
Methodology for DFT-based pKa Prediction:
-
Structure Optimization:
-
The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are computationally modeled.
-
Geometry optimization is performed for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[13]
-
-
Free Energy Calculation:
-
The Gibbs free energies of the optimized structures of the acid and its conjugate base are calculated.
-
The choice of DFT functional and basis set is crucial for accuracy. For substituted benzoic acids, functionals like CAM-B3LYP, B3PW91, and PBE1PBE have shown good performance.[13] A basis set such as 6-311G+(d,p) is often employed.[13]
-
-
pKa Calculation:
-
The pKa is calculated from the difference in the Gibbs free energies of the deprotonated and protonated species in solution, using a thermodynamic cycle.
-
Workflow for Computational pKa Prediction: dot graph TD { A[Model 3D Structures of Acid and Conjugate Base] --> B{Geometry Optimization in Gas Phase and Solution}; B --> C[Calculate Gibbs Free Energies]; C --> D{Determine Free Energy of Deprotonation}; D --> E[Calculate pKa using Thermodynamic Cycle]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"] D; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] E; }
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The Emergence of 6-Bromo-2,3,4-trifluorobenzoic Acid Derivatives in Kinase Inhibition: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Within this context, polysubstituted benzoic acids represent a versatile class of starting materials for the synthesis of complex, biologically active molecules. This technical guide delves into the burgeoning field of 6-Bromo-2,3,4-trifluorobenzoic acid derivatives, with a particular focus on their profound impact on the development of targeted cancer therapies, specifically as inhibitors of the mitogen-activated protein kinase (MAPK) signaling pathway.
This document will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated building blocks in their own research and development endeavors.
The MAPK/ERK Pathway: A Critical Target in Oncology
The RAS/RAF/MEK/ERK signaling cascade is a pivotal intracellular pathway that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through mutations in key protein components such as BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.
The MEK1 and MEK2 (MEK1/2) dual-specificity kinases occupy a critical node in this pathway, acting as the sole activators of the downstream effector kinases, ERK1 and ERK2. This unique position makes MEK1/2 highly attractive targets for therapeutic intervention. Inhibition of MEK1/2 can effectively block the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Figure 1: The MAPK/ERK signaling pathway and the point of intervention for MEK1/2 inhibitors.
From a Fluorinated Benzoic Acid to a Potent MEK Inhibitor: A Synthetic Journey
The synthesis of complex benzimidazole-based MEK inhibitors, such as Binimetinib (Mektovi), provides a compelling case study for the utility of this compound as a key starting material. While the publicly available literature does not always provide a direct, step-by-step synthesis from this specific acid to the final drug, the structural features of these inhibitors strongly suggest its use or the use of closely related analogues. The following is a representative synthetic approach, illustrating the key transformations involved.
Experimental Protocol: Synthesis of a Benzimidazole-based MEK Inhibitor Core
This protocol outlines a plausible multi-step synthesis to construct the core of a benzimidazole-based MEK inhibitor, starting from a trifluorinated benzoic acid derivative.
Step 1: Nitration and Amination of the Benzoic Acid Core
-
Nitration: To a solution of 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the reaction mixture onto ice and collect the precipitated product by filtration. This step introduces a nitro group, which is a precursor to one of the key amine functionalities.
-
Selective Amination: The resulting nitro-trifluorobenzoic acid is then subjected to a nucleophilic aromatic substitution reaction. Dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and treat with an amine, for example, a solution of ammonia in water or an appropriate primary amine. The fluorine atom para to the nitro group is the most activated and will be selectively displaced.
Step 2: Reduction and Cyclization to Form the Benzimidazole Ring
-
Nitro Group Reduction: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reducing agent like tin(II) chloride in hydrochloric acid. This creates a diamino-substituted benzoic acid derivative.
-
Benzimidazole Formation: The diamino intermediate is then cyclized to form the benzimidazole core. This can be achieved by reacting with formic acid or a derivative thereof, often under heating, to form the five-membered heterocyclic ring.
Step 3: Functionalization of the Benzimidazole Core
-
N-Alkylation: The benzimidazole nitrogen can be alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate.
-
Amide Coupling: The carboxylic acid group is activated, for example, by conversion to an acid chloride or by using a coupling agent like HATU or EDC. The activated acid is then reacted with the desired amine or hydroxylamine derivative to form the final amide product.
Figure 2: A generalized workflow for the synthesis of a benzimidazole-based MEK inhibitor.
Biological Evaluation of MEK Inhibitors
The characterization of a novel MEK inhibitor requires a multi-tiered approach, starting with in vitro enzymatic assays to determine its direct inhibitory effect on the target kinase, followed by cell-based assays to assess its activity in a more physiologically relevant context.
In Vitro MEK1/2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1/2.
Principle: The assay quantifies the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1 or MEK2 in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using a phospho-specific antibody in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Serially dilute the test compound in DMSO.
-
Prepare solutions of recombinant active MEK1 or MEK2 and inactive ERK2 substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a microplate.
-
Add the MEK1/2 enzyme and ERK2 substrate to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated ERK2 using an appropriate detection method (e.g., addition of a phospho-ERK2 antibody conjugated to a reporter).
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells known to be dependent on the MAPK pathway (e.g., BRAF-mutant melanoma cell lines like A375) into a 96-well plate at a predetermined optimal density.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known MEK inhibitor).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The development of potent and selective MEK inhibitors from the this compound scaffold has been guided by extensive structure-activity relationship studies. The following table summarizes key SAR trends observed for benzimidazole-based MEK inhibitors.
| Position of Modification | Moiety/Substitution | Impact on Activity | Rationale |
| Benzimidazole N1 | Small alkyl groups (e.g., methyl) | Generally favorable | May enhance binding affinity and/or improve physicochemical properties. |
| Benzimidazole C5-amide | Hydroxyalkoxy amides | Crucial for potency | Forms key hydrogen bond interactions with the kinase hinge region. |
| Anilino ring C4' | Halogens (e.g., Bromo) | Potency enhancement | Occupies a hydrophobic pocket and can increase binding affinity. |
| Anilino ring C2' | Fluorine | Often improves selectivity and potency | Can modulate the pKa of the aniline nitrogen and influence the conformation of the molecule. |
Conclusion and Future Perspectives
Derivatives of this compound have emerged as a highly valuable class of scaffolds for the development of potent and selective kinase inhibitors, most notably targeting the MEK1/2 kinases in the MAPK signaling pathway. The strategic placement of fluorine and bromine atoms on the benzoic acid ring provides a unique combination of electronic and steric properties that have been successfully exploited to create drug candidates with excellent biological activity and favorable pharmacokinetic profiles.
The in-depth understanding of the synthesis, biological evaluation, and structure-activity relationships of these compounds, as outlined in this guide, provides a solid foundation for researchers in the field. Future efforts will likely focus on further refining the selectivity profiles of these inhibitors, exploring novel derivatives with improved resistance profiles, and investigating their application in combination therapies to overcome the challenge of acquired drug resistance in cancer treatment. The versatility of the this compound core ensures its continued relevance as a privileged starting material in the ongoing quest for novel and effective targeted therapies.
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Methodological & Application
Application Note & Protocol: Synthesis of 6-Bromo-2,3,4-trifluorobenzoic acid
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
Fluorine-containing molecules are cornerstones of modern drug discovery and materials science.[1][2] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] 6-Bromo-2,3,4-trifluorobenzoic acid is a highly valuable fluorinated building block. Its unique substitution pattern—a carboxylic acid for coupling reactions, a bromine atom for cross-coupling or further metalation, and a trifluorinated ring for modulating electronic properties—makes it a versatile intermediate for synthesizing complex pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound via a directed ortho-lithiation and subsequent carboxylation strategy. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step procedure but also the critical scientific rationale behind each operation.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves the regioselective deprotonation (ortho-lithiation) of 1-bromo-2,3,4-trifluorobenzene, followed by quenching the resulting aryllithium intermediate with carbon dioxide (dry ice).
Reaction Scheme:
1-bromo-2,3,4-trifluorobenzene
F--C--C--Br / // \ F--C---C--COOH \ / C | F (3)
Caption: Overall workflow for the synthesis of this compound.
Procedure:
-
Preparation: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Purge the system with dry argon or nitrogen for 15 minutes.
-
Charging the Flask: Under a positive pressure of argon, add 1-bromo-2,3,4-trifluorobenzene (e.g., 5.0 g, 23.7 mmol) and 100 mL of anhydrous THF to the flask via syringe.
-
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 10.4 mL, 26.1 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Carboxylation: In a separate, dry beaker, crush approximately 20 g of dry ice into a coarse powder. Briefly remove the thermometer adapter from the reaction flask and quickly add the crushed dry ice in one portion under a strong flow of argon. Caution: This will cause vigorous sublimation and outgassing. Do not re-seal the flask until the initial pressure release has subsided. [6]6. Quenching: Allow the reaction mixture to slowly warm to room temperature overnight, which allows for the complete sublimation of excess CO₂. Once at room temperature, cautiously quench the reaction by adding 50 mL of 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes or a hexanes/diethyl ether mixture to afford this compound as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | A single broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton. A multiplet in the aromatic region (δ 7-8 ppm) for the remaining aromatic proton. |
| ¹⁹F NMR | Three distinct multiplets corresponding to the three non-equivalent fluorine atoms on the aromatic ring. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon (~165-170 ppm) and the six aromatic carbons, showing characteristic C-F and C-Br couplings. |
| Mass Spec (MS) | A molecular ion peak [M]⁻ or [M-H]⁻ corresponding to the calculated mass, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | Compare with literature values (if available). A sharp melting point indicates high purity. |
Note: While specific NMR data for this exact compound is not readily available in the searched literature, the expected results are based on the analysis of similar fluorinated benzoic acids. [7][8]
Safety and Handling
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that ignites spontaneously on contact with air or moisture. [9][10]It must be handled exclusively under an inert atmosphere using proper syringe or cannula techniques. [11][12]Always wear a fire-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves (a common recommendation is nitrile gloves underneath neoprene or butyl gloves). [10]Do not work alone when handling this reagent. [9]Keep a Class D fire extinguisher (for combustible metals) or a container of sand/vermiculite readily accessible. * Dry Ice/Acetone Bath: This is a cryogenic bath (-78 °C). Handle with cryogenic gloves to prevent severe frostbite. Ensure adequate ventilation as sublimating CO₂ can displace oxygen.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids: Concentrated HCl is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and goggles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete lithiation due to wet reagents/glassware. | Ensure all glassware is rigorously flame-dried and all reagents/solvents are anhydrous. |
| Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Formation of Byproducts | Reaction temperature was too high. | Maintain the internal reaction temperature strictly at or below -70 °C during n-BuLi addition. |
| Inefficient carboxylation. | Use freshly crushed, high-quality dry ice and add it quickly to the cold aryllithium solution. [13][14] | |
| Difficult Purification | Presence of starting material. | Ensure sufficient n-BuLi (1.1-1.2 equivalents) is used and the lithiation time is adequate. |
References
- O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(8), 814–816. (URL: [Link])
- University of California, Irvine - Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. (URL: [Link])
- University of California, Los Angeles - Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. (URL: [Link])
- Columbia University - Environmental Health & Safety. (n.d.). The Safe Use of Pyrophoric Reagents. (URL: [Link])
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. (URL: [Link])
- Organic Chemistry Portal. (2021).
- Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development, 18(11), 1410-1427. (URL: [Link])
- Chem-Impex. (n.d.). This compound. (URL: [Link])
- Royal Society of Chemistry. (n.d.).
- Chem-Impex International. (n.d.). This compound. (URL: [Link])
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. (URL: [Link])
- University of North Carolina at Chapel Hill - Department of Chemistry. (n.d.).
- Journal of Advanced Pharmacy and Research. (2023). Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
- Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315-8359. (URL: [Link])
- Narasimhan, N. S. (1989). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Journal of Chemical Sciences, 101(3), 203-216. (URL: [Link])
- Krawczuk, P. (n.d.). Directed (ortho)
- Expert Opinion on Drug Discovery. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (URL: [Link])
- Baran, P. (n.d.).
- Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
- Myers, A. G. (n.d.).
- Pharmaceuticals. (2024).
- Google Patents. (2012). Preparation method of 2-bromo-6-fluorobenzoic acid. (URL: )
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. (URL: [Link])
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. (URL: [Link])
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Application Notes and Protocols for 6-Bromo-2,3,4-trifluorobenzoic acid in Organic Synthesis
Introduction: The Strategic Advantage of 6-Bromo-2,3,4-trifluorobenzoic acid in Complex Molecule Synthesis
This compound is a highly versatile and strategically functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid for amide bond formation or derivatization, a bromine atom for cross-coupling reactions, and a trifluorinated phenyl ring, offers a powerful platform for the construction of complex molecular architectures. The trifluorinated motif is of particular significance in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind key transformations and provide detailed protocols for its use in Suzuki-Miyaura coupling and amide bond formation, two of the most powerful reactions in the synthetic chemist's toolbox.
Key Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The inherent reactivity of this compound makes it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. This building block is particularly well-suited for the synthesis of inhibitors targeting various protein kinases, a critical class of enzymes whose dysregulation is a hallmark of many diseases, including cancer.
One of the most prominent applications of this scaffold is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2] The strategic placement of the bromo and trifluoro substituents on the benzoic acid core allows for the precise construction of complex molecules that can effectively target the ATP-binding site of BTK and other kinases.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered around two key transformations: palladium-catalyzed cross-coupling reactions at the bromine-substituted position and amide bond formation via the carboxylic acid moiety.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for scaffold diversification.
The catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
The carboxylic acid functionality of this compound provides a convenient handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. This transformation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.
The choice of coupling agent and reaction conditions is critical to ensure high yields and minimize side reactions. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU).
Caption: General workflow for amide bond formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor intermediate using this compound. These protocols are based on established procedures for analogous transformations and may require optimization for specific substrates.
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a methyl ester derivative of this compound with a generic arylboronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Methyl 6-bromo-2,3,4-trifluorobenzoate | N/A | 279.02 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a dry reaction vial, add methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Amide Bond Formation to Yield a Kinase Inhibitor Scaffold
This protocol describes the synthesis of an amide derivative from the biaryl intermediate synthesized in Protocol 1.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Biaryl carboxylic acid from saponification of Protocol 1 product | N/A | Varies | 1.0 | 1.0 |
| Amine (e.g., 2,3,4,9-tetrahydro-1H-carbazol-8-amine) | 113679-58-0 | 186.25 | 1.1 | 1.1 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - |
Procedure:
-
To a solution of the biaryl carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the desired amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the final amide product.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound has proven to be a valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors. Its unique combination of reactive functional groups allows for the efficient construction of complex and highly functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the synthesis of the next generation of therapeutic agents.
References
- Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]
- Knight, Z. A., et al. (2010). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 10(2), 130–137. [Link]
- Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]
- Gao, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1032–1037. [Link]
- Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 39, 116163. [https://doi.org/10.1016/j.bmc.2021.116163]
- Watterson, S. H., et al. (2022). A Twisted Road to the Discovery and Chemical Development of BMS-986142: A Reversible Inhibitor of BTK Conformationally Constrained by Two Rotationally Stable Atropisomeric Axes. In Annual Reports in Medicinal Chemistry (Vol. 57, pp. 1-35). Elsevier. [Link]
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14849. [Link]
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The Strategic Application of 6-Bromo-2,3,4-trifluorobenzoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulation of pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within this context, 6-Bromo-2,3,4-trifluorobenzoic acid has emerged as a highly valuable and versatile building block for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry. We will explore the causality behind its selection in synthetic strategies and provide self-validating experimental workflows, grounded in authoritative scientific literature.
Core Attributes and Synthetic Versatility
This compound possesses a unique trifecta of reactive sites, making it an ideal scaffold for combinatorial chemistry and lead optimization. The carboxylic acid moiety serves as a handle for amide bond formation, a ubiquitous linkage in bioactive molecules. The bromine atom is a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The trifluorinated phenyl ring not only contributes to the desirable physicochemical properties mentioned earlier but also offers potential sites for further functionalization.
The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions and influences the acidity of the carboxylic acid, which can be a critical factor in reaction optimization.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its ability to undergo a variety of chemical transformations with high efficiency and predictability. Below, we detail the protocols for two of the most critical reactions in the medicinal chemist's toolkit: amide bond formation and Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Bond Formation via Acyl Chloride
The conversion of the carboxylic acid to an amide is a fundamental step in the synthesis of many drug candidates. Formation of the more reactive acyl chloride is a common and effective strategy.
Reaction Principle: The carboxylic acid is first activated by conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding amide.
Detailed Experimental Protocol:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-bromo-2,3,4-trifluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the desired primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the amine solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 6-bromo-2,3,4-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Table 1: Reagents and Conditions for Amide Bond Formation
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) |
| 1. Acyl Chloride Formation | Oxalyl Chloride | 1.5 | DCM | Room Temp | 1-2 |
| DMF (catalyst) | catalytic | ||||
| 2. Amide Coupling | Amine | 1.1 | DCM | 0 to Room Temp | 2-16 |
| Triethylamine | 1.5 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Non-nucleophilic Base: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Controlled Addition at 0 °C: Slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of a wide array of substituents at the 6-position of the benzoic acid scaffold.
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.
Detailed Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Table 2: Reagents and Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example Reagent | Stoichiometry (eq) | Solvent System | Temperature (°C) | Time (h) |
| Aryl Bromide | This compound | 1.0 | 1,4-Dioxane/Water | 80-100 | 4-24 |
| Boronic Acid | Phenylboronic acid | 1.2 | |||
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05 | |||
| Base | K₂CO₃ | 2.0 |
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1][2]
-
Solvent System: The choice of solvent is critical for dissolving all reactants and facilitating the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Ligand Choice: The phosphine ligand on the palladium catalyst plays a crucial role in the efficiency of the reaction by influencing the rate of oxidative addition and reductive elimination. For challenging substrates, more electron-rich and bulky ligands may be required.
Application in Kinase Inhibitor Synthesis: A Case Study
The trifluorinated phenyl motif is a common feature in many kinase inhibitors, where it can engage in favorable interactions with the ATP-binding pocket of the enzyme. While specific examples detailing the direct use of this compound are often found within proprietary patent literature, the synthetic strategies employed for analogous compounds provide a clear roadmap for its application.[3][4][5][6][7][8]
For instance, in the synthesis of certain RAF kinase inhibitors, a key step involves the coupling of a substituted aniline with a fluorinated benzoic acid derivative to form a central amide bond.[6] The subsequent functionalization of the aromatic rings, often via cross-coupling reactions, allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Synthetic workflow for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the trifluoro and bromo substituents on the benzoic acid ring provides a powerful platform for SAR studies.
-
Amide Moiety: Modification of the amine component in the amide coupling reaction allows for the exploration of interactions with specific residues in the kinase hinge region. The nature of the substituent can influence hydrogen bonding patterns and overall binding affinity.
-
Biaryl Moiety: The Suzuki-Miyaura coupling enables the introduction of a diverse range of aryl and heteroaryl groups at the 6-position. This allows for the probing of hydrophobic pockets and the optimization of van der Waals interactions within the kinase active site. The torsional angle between the two aromatic rings can also be modulated to achieve optimal binding geometry.
-
Fluorine Atoms: The fluorine atoms contribute to a favorable electrostatic profile and can participate in hydrogen bonding or other non-covalent interactions. Their electron-withdrawing nature also influences the overall electronic properties of the molecule, which can impact cell permeability and metabolic stability.
Conclusion
This compound is a testament to the power of rational design in medicinal chemistry. Its unique combination of reactive functional groups and beneficial physicochemical properties makes it an invaluable tool for the synthesis of novel drug candidates. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their drug discovery endeavors. By understanding the causality behind the experimental choices and the principles of SAR, scientists can accelerate the development of the next generation of innovative medicines.
References
- U.S. Patent 9,314,464 B2, "Compounds and compositions as protein kinase inhibitors," issued April 19, 2016.
- U.S. Patent 8,394,826 B2, "Dual mechanism inhibitors for the treatment of disease," issued March 12, 2013.
- U.S. Patent 11,813,246 B2, "Pharmaceutical composition," issued November 14, 2023.
- U.S. Patent 9,809,610 B2, "Compounds and compositions as kinase inhibitors," issued November 7, 2017.
- U.S. Patent 9,751,837 B2, "Kinase inhibitors," issued September 5, 2017.
- European Patent 3,376,870 B1, "Process for the preparation of kinase inhibitors and intermediates thereof," issued September 26, 2018.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- U.S. Patent 7,790,905 B2, "Pharmaceutical propylene glycol solvate compositions," issued September 7, 2010.
- U.S. Patent Application Publication No. 2012/0238562 A1, published September 20, 2012.
- SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- U.S. Patent 5,859,049, "Anti-inflammatory and analgesic compounds," issued January 12, 1999.
- ResearchGate.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 6-Bromo-2,3,4-trifluorobenzoic Acid
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic utilization of 6-Bromo-2,3,4-trifluorobenzoic acid as a pivotal starting material for the synthesis of advanced pharmaceutical intermediates. This highly functionalized aromatic scaffold offers multiple, distinct reaction sites, enabling a modular approach to constructing complex molecules. We will explore the causality behind key synthetic transformations, including regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in drug discovery programs, particularly for kinase inhibitors and quinolone-based antibiotics.[1][2][3][4][5]
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is more than a simple aromatic acid; it is a carefully designed synthetic platform. Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups:
-
Polyfluorinated Ring: The three fluorine atoms significantly modulate the electronic properties of the benzene ring, increasing its electrophilicity. This "activates" the ring for nucleophilic aromatic substitution (SNAr).[6][7] Furthermore, fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1]
-
Bromo Substituent: The carbon-bromine bond serves as a classic and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds.[8][9]
-
Carboxylic Acid: This functional group provides a convenient point for derivatization into amides, esters, or other functionalities, crucial for linking molecular fragments or for interacting with biological targets.
This guide will dissect the key reactions that leverage these features, providing both the mechanistic rationale and field-tested protocols for their successful implementation.
Caption: Key reactive zones of this compound.
Core Transformation I: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Rationale
While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups (EWGs) like fluorine atoms and a carboxylic acid can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[7][10] In the case of this compound, the fluorine at the C4 position is particularly susceptible to displacement. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the para carboxylic acid group.[6][7]
A common misconception from aliphatic chemistry is that fluoride is a poor leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[11] The high electronegativity of fluorine creates a strong dipole on the C-F bond, making the ipso-carbon highly electrophilic and thus, more susceptible to attack.[11][12] This allows for the selective replacement of a fluorine atom in the presence of the less reactive bromine atom under SNAr conditions. This transformation is fundamental for installing heterocyclic amines, a key pharmacophore in the fluoroquinolone class of antibiotics.[4][13]
Protocol: Selective SNAr with an Amine Nucleophile
This protocol describes the substitution of the C4-fluorine with a generic secondary amine, such as piperazine.
Materials:
-
This compound
-
Piperazine (or other amine nucleophile, 1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (3.0 eq), and the amine nucleophile (1.5 eq).
-
Add anhydrous DMSO to create a stirrable suspension (approx. 0.5 M concentration).
-
Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization depending on the nucleophilicity of the amine.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
| Parameter | Recommended Condition | Purpose |
| Solvent | DMSO, NMP | High-boiling polar aprotic solvent to facilitate SNAr. |
| Base | K₂CO₃, DIPEA | To neutralize the generated HF and deprotonate the carboxylic acid. |
| Temperature | 80 - 120 °C | Provides activation energy for the reaction. |
| Nucleophile eq. | 1.5 - 2.0 | Drives the reaction to completion. |
| Typical Yield | 70 - 90% | Dependent on the specific amine nucleophile used. |
Core Transformation II: Palladium-Catalyzed Cross-Coupling
The C-Br bond is the primary target for palladium-catalyzed reactions, enabling the construction of complex molecular architectures. It is crucial to note that the carboxylic acid can sometimes interfere with these reactions. Therefore, it is common practice to first protect it as an ester (e.g., methyl or ethyl ester) via Fischer esterification before proceeding with cross-coupling.[14]
Suzuki-Miyaura Coupling: C-C Bond Formation
Expertise & Rationale: The Suzuki-Miyaura reaction is a highly robust and versatile method for forming biaryl linkages, which are prevalent scaffolds in many kinase inhibitors.[5][9][15] The reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[16] The choice of ligand for the palladium catalyst is critical and can significantly impact reaction efficiency, especially with sterically hindered or electronically challenging substrates.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Assumes starting from the methyl ester of this compound)
Materials:
-
Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Reaction vessel suitable for inert atmosphere
Procedure:
-
In a reaction vessel, combine methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
Expertise & Rationale: For the synthesis of aryl amines, the Buchwald-Hartwig amination has become the gold standard, largely replacing older, harsher methods.[17][18] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[17][19] The ligand's steric and electronic properties are crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[18][20]
Protocol: Buchwald-Hartwig Amination with Morpholine (Assumes starting from the methyl ester of this compound)
Materials:
-
Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add the methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the mixture to 100-110 °C in an oil bath.
-
Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Showcase: Multi-Step Synthesis Pathways
The true power of this compound is realized when these core transformations are combined to build complex pharmaceutical intermediates.
Pathway to a Fluoroquinolone Antibiotic Core
This pathway demonstrates the use of SNAr to introduce a key heterocyclic side chain, creating a direct precursor to the quinolone core.[4][13][21][22]
Caption: Synthetic workflow towards a fluoroquinolone precursor.
Pathway to a Kinase Inhibitor Scaffold
This hypothetical pathway illustrates a modular approach using both cross-coupling and functional group manipulation to assemble a biaryl amine scaffold, a common motif in kinase inhibitors.[3][5][15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. o6u.edu.eg [o6u.edu.eg]
- 3. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 22. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,3,4-trifluorobenzoic acid
Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science sectors for assembling complex molecular frameworks from readily available building blocks.[3][4]
This guide focuses on a particularly valuable substrate: 6-Bromo-2,3,4-trifluorobenzoic acid . This molecule is a key intermediate in the synthesis of highly functionalized biaryl carboxylic acids. The strategic placement of multiple fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.[5] The carboxylic acid moiety provides a handle for further derivatization, while the bromine atom at an ortho-position to the carboxyl group offers a reactive site for Suzuki coupling. The synthesis of such fluorinated biaryl scaffolds is of high interest for the development of novel therapeutics and advanced materials.[5][6]
These application notes provide a comprehensive technical guide, including mechanistic insights, detailed experimental protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound with a range of arylboronic acids.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid on the aryl ring can facilitate this step.[1][8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][10] The choice of base and solvent is critical to ensure the solubility and reactivity of the boronate complex without promoting side reactions.[10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific arylboronic acid used.
Materials and Equipment
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF), and degassed water
-
Equipment: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer with heating plate, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification.
Protocol 1: General Coupling with Phenylboronic Acid
This protocol uses a common and reliable catalyst system suitable for a range of boronic acids.
Reaction Scheme: (An image depicting the reaction of this compound with phenylboronic acid to yield 2',3',4'-trifluoro-[1,1'-biphenyl]-2-carboxylic acid)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes while stirring.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][12]
-
Work-up:
-
Cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2',3',4'-trifluoro-[1,1'-biphenyl]-2-carboxylic acid.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Expected Outcomes for Various Boronic Acids
The following table summarizes expected yields and suggested conditions for the coupling of this compound with different arylboronic acids, based on literature for similar substrates.[3][12][13]
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8-16 | 80-90 |
| 4-Trifluoromethylphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 12-24 | 65-75 |
| 3,5-Dimethylphenyl-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16-24 | 70-80 |
Troubleshooting and Optimization
Low yields or incomplete reactions in Suzuki couplings are common, but can often be resolved through systematic optimization.[5][14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand oxidation.[5] 2. Insufficiently degassed system. 3. Inappropriate base or solvent.[4][10] | 1. Use fresh, high-purity catalyst and ligand. Store under inert atmosphere. 2. Ensure thorough degassing of solvents and the reaction mixture. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene, DMF). |
| Protodeboronation | 1. Degradation of the boronic acid.[5] 2. High temperature or prolonged reaction time. 3. Presence of excess water or protic sources. | 1. Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol ester). 2. Attempt the reaction at a lower temperature or for a shorter duration. 3. Use anhydrous solvents and a carefully controlled amount of water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to oxidative homocoupling.[1] 2. Slow oxidative addition relative to transmetalation. | 1. Rigorously exclude oxygen from the reaction. 2. Consider a more active catalyst/ligand system to promote faster oxidative addition. |
| Product Purification Issues | 1. Residual palladium in the product. 2. Co-elution of byproducts. | 1. Treat the crude product solution with a palladium scavenger or perform an additional aqueous wash with a solution of sodium bisulfite. 2. Optimize chromatography conditions (solvent system, gradient). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable fluorinated biaryl carboxylic acids. Success hinges on careful control of reaction parameters, particularly the choice of catalyst, base, and solvent, as well as the rigorous exclusion of oxygen. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. RSC Advances.
- Liu, W., et al. (2019).
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Bullock, K. M. et al. (2008). An Improved Process for the Removal of Palladium from 4-Amino-3-Halo-5-Fluoro-6-(Aryl) Pyridine-2-Carboxylates and 4-Amino-3-Halo-6-(Aryl)Pyridine-2-Carboxylates. Organic Process Research & Development.
- Surry, D. S., & Buchwald, S. L. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Murphy, P. J., et al. (2023). Preformed Pd(II)
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Blacker, A. J., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development.
- ResearchGate. (2019).
- ACS Publications. (1999).
- ACS Publications. (2021).
- The Royal Society of Chemistry. (2015).
- FAQ. (2016). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]
- PubChem. 2,3,4-Trifluorobenzoic acid. [Link]
Sources
- 1. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2,3,4-trifluorobenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
Polyfluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and materials science.[1][2][3] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 6-Bromo-2,3,4-trifluorobenzoic acid is a particularly valuable synthon, offering a handle for carbon-carbon bond formation via its bromine atom, while the trifluorinated ring and the carboxylic acid moiety provide opportunities for further diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such aryl halides, enabling the construction of complex molecular architectures with high efficiency and selectivity.[4][5] This guide provides a detailed technical overview and actionable protocols for the successful application of palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara cross-coupling reactions with this compound.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5][6] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) complex with the aryl halide (in this case, this compound). The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate.[4][7][9] The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the rate of this step.
-
Transmetalation (for Suzuki and Sonogashira reactions): In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide.[4][7] This step is often facilitated by a base.
-
Migratory Insertion (for Heck reaction): In the Heck reaction, an alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination (for Heck reaction): Following migratory insertion, a hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.[6][10][11] Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of the individual steps in the catalytic cycle.[10][11]
Caption: Generalized catalytic cycles for Suzuki, Heck, and Sonogashira cross-coupling reactions.
Detailed Application Protocols
The following protocols are designed as a starting point for the cross-coupling of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[4][12] It is widely used in the pharmaceutical industry for the synthesis of biaryl scaffolds.[5][13] For electron-deficient substrates like this compound, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields.[6][14]
Experimental Protocol:
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Arylboronic acid | 1.2 mmol | 1.2 | A slight excess is used to drive the reaction to completion. |
| Pd(OAc)₂ | 0.02 mmol | 0.02 | A common and effective palladium precursor.[15] |
| SPhos | 0.04 mmol | 0.04 | A bulky, electron-rich phosphine ligand suitable for challenging couplings.[14] |
| K₃PO₄ | 3.0 mmol | 3.0 | A strong base often used in Suzuki couplings. |
| Toluene/H₂O (4:1) | 5 mL | - | A biphasic solvent system is commonly employed. |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in the toluene portion of the solvent mixture.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mizoroki-Heck Reaction: Synthesis of Fluorinated Stilbene and Cinnamic Acid Derivatives
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[16][17] This reaction allows for the formation of substituted alkenes from aryl halides and olefins in the presence of a palladium catalyst and a base.[8] For polyfluorinated substrates, careful selection of the catalyst system is important to avoid side reactions.[16]
Experimental Protocol:
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Alkene | 1.5 mmol | 1.5 | An excess of the alkene is often used. |
| Pd(OAc)₂ | 0.03 mmol | 0.03 | |
| P(o-tolyl)₃ | 0.06 mmol | 0.06 | A common phosphine ligand for Heck reactions. |
| Triethylamine (Et₃N) | 2.0 mmol | 2.0 | Acts as both a base and a solvent in some cases. |
| DMF or NMP | 5 mL | - | Polar aprotic solvents are typically used. |
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri-o-tolylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (DMF or NMP), the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira-Hagihara Coupling: Synthesis of Fluorinated Arylalkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[18] It is a valuable tool for the synthesis of conjugated enynes and arylalkynes, which are important motifs in many natural products and pharmaceuticals.[19]
Experimental Protocol:
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Terminal Alkyne | 1.2 mmol | 1.2 | |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 | A common and stable palladium(II) catalyst.[18] |
| CuI | 0.04 mmol | 0.04 | The copper(I) co-catalyst is essential for the reaction.[18] |
| Triethylamine (Et₃N) | 3.0 mmol | 3.0 | Serves as the base and often as the solvent. |
| THF | 5 mL | - | Can be used as a co-solvent if needed. |
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine (and THF if necessary), followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Considerations
-
Low Yields: In cases of low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type biaryl phosphine ligands), or employing a stronger base.[20] The reaction temperature and time may also need to be optimized. For Suzuki couplings, ensuring the quality of the boronic acid is crucial, as they can degrade over time.
-
Side Reactions: The presence of the carboxylic acid group may lead to side reactions under certain conditions. Protection of the carboxylic acid as an ester may be necessary in some cases. In Heck reactions, double bond isomerization can be an issue.
-
Catalyst Deactivation: The use of highly pure and degassed solvents is essential to prevent catalyst deactivation. The presence of oxygen can lead to the oxidation of the phosphine ligands and the palladium(0) species.
-
Substrate Reactivity: The reactivity of the C-Br bond in this compound is influenced by the electron-withdrawing trifluoro-substitution pattern. This can make oxidative addition more facile compared to electron-rich aryl bromides.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of highly functionalized fluorinated aromatic compounds. The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara reactions offer distinct and complementary approaches to introduce aryl, vinyl, and alkynyl moieties, respectively. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently construct complex molecular architectures that are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working in these fields.
References
- Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. Link
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Link
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Link
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Link
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Link
- Chemistry LibreTexts. (2023, August 2). 2.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Link
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]([Link]
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- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Application Note: 6-Bromo-2,3,4-trifluorobenzoic Acid as a Pivotal Intermediate in the Synthesis of Advanced Agrochemicals
Abstract
The strategic incorporation of fluorine atoms into active molecules has revolutionized the agrochemical industry, enhancing efficacy, metabolic stability, and lipophilicity. 6-Bromo-2,3,4-trifluorobenzoic acid has emerged as a critical and versatile building block in this domain.[1][2] Its unique substitution pattern—a trifluorinated phenyl ring coupled with strategically placed bromo and carboxylic acid functionalities—provides a powerful scaffold for constructing complex, high-value agrochemicals such as next-generation herbicides and fungicides.[1][3] This document provides an in-depth guide for researchers, outlining the core applications and detailed synthetic protocols for leveraging this intermediate in the development of novel pyrazole-based agrochemicals.
Introduction: The Strategic Advantage of Fluorination
Fluorine-containing agrochemicals represent a significant portion of the modern crop protection market. The unique electronic properties of fluorine can profoundly influence a molecule's biological activity by altering its conformation, metabolic pathways, and binding affinity to target enzymes. This compound is an exemplary starting material that embodies the principles of modern agrochemical design. The dense fluorination pattern enhances the chemical's stability and biological potency, while the carboxylic acid and bromine atom serve as versatile synthetic handles for molecular elaboration and diversification.[4] This allows for the systematic exploration of structure-activity relationships (SAR) crucial for optimizing performance and safety profiles.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 104222-42-6[5] |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 274.99 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 135-139 °C |
| Structure |
Synthetic Strategy: A Gateway to Pyrazole-Based Agrochemicals
Pyrazole carboxamides are a well-established class of agrochemicals, particularly as succinate dehydrogenase inhibitors (SDHIs) in fungicides. The synthetic route from this compound to a functionalized pyrazole core typically involves a multi-step sequence, as illustrated in the workflow below. This pathway is designed for modularity, allowing for the introduction of diverse substituents to fine-tune the final product's biological activity.
Caption: General synthetic workflow from the starting acid to a diversified agrochemical.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key pyrazole intermediate and its subsequent elaboration.
Protocol 1: Synthesis of N'-acetyl-6-bromo-2,3,4-trifluorobenzohydrazide
This protocol details the formation of a key benzohydrazide intermediate, which is primed for cyclization into a pyrazole ring system. The procedure involves two primary steps: activation of the carboxylic acid and subsequent reaction with a hydrazine.
Step 1.1: Acid Chloride Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) slowly at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 6-bromo-2,3,4-trifluorobenzoyl chloride, which is typically used in the next step without further purification.
Scientist's Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases. The use of DMF as a catalyst accelerates the conversion to the acid chloride via the Vilsmeier intermediate.
Step 1.2: Amidation to Form Benzohydrazide
-
In a separate flask under a nitrogen atmosphere, dissolve hydrazine monohydrate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the hydrazine solution to 0 °C using an ice bath.
-
Dissolve the crude 6-bromo-2,3,4-trifluorobenzoyl chloride from Step 1.1 in the same solvent and add it dropwise to the cooled hydrazine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzohydrazide intermediate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| DMF | Catalytic | Catalyst |
| Hydrazine Monohydrate | 1.2 | Nucleophile |
| Dichloromethane (DCM) | - | Solvent |
Protocol 2: Elaboration via Suzuki Cross-Coupling
The bromine atom on the pyrazole intermediate serves as a crucial handle for introducing molecular diversity. The Suzuki cross-coupling reaction is a powerful method for forming a new C-C bond by coupling the bromo-intermediate with a boronic acid, a key strategy for SAR studies.[4]
Step 2.1: Palladium-Catalyzed Suzuki Coupling
-
To a Schlenk flask, add the Core Pyrazole Intermediate (from the cyclization of the product of Protocol 1), the desired aryl or heteroaryl boronic acid, and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Add a solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final coupled product.
Scientist's Note: The choice of palladium catalyst, ligand, and base can significantly impact reaction yield and efficiency. It is critical to maintain an inert atmosphere, as oxygen can deactivate the palladium(0) catalyst, halting the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
| Reagent | Molar Eq. | Purpose |
| Core Pyrazole Intermediate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.1 - 1.5 | Nucleophile Source |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Catalyst |
| Na₂CO₃ (2M aq.) | 2.0 - 3.0 | Base |
| Toluene/Water | - | Solvent System |
Conclusion
This compound is a high-potential intermediate for the synthesis of novel agrochemicals. Its trifluorinated core provides inherent stability and potency, while its functional handles allow for extensive synthetic manipulation. The protocols detailed herein for the construction of pyrazole-based structures demonstrate a reliable and adaptable pathway for developing next-generation fungicides and herbicides. By leveraging these methods, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the discovery and development of more effective and sustainable crop protection solutions.
References
- Vertex AI Search. (n.d.). This compound. Retrieved January 7, 2026.
- Chem-Impex. (n.d.). This compound. Retrieved January 7, 2026.
- Chem-Impex. (n.d.). Ácido 6-bromo-2,3,4-trifluorobenzoico. Retrieved January 7, 2026.
- Li, Z., et al. (2022).
- Sreevidya, V. T., et al. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Metwally, N. H. (2018).
- Li, Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules.
- Jadhav, S. A., et al. (2016).
- Jain, S. K., et al. (2021). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Leveraging 2,3,4-Trifluorobenzoic Acid for Advanced Organic Synthesis. Retrieved January 7, 2026.
- Parchem. (n.d.). This compound (Cas 104222-42-6). Retrieved January 7, 2026.
Sources
Application Notes and Protocols: Synthesis of Novel Herbicides Utilizing 6-Bromo-2,3,4-trifluorobenzoic acid
Abstract
This document provides a comprehensive guide for researchers and scientists on the synthesis of novel herbicidal candidates starting from the versatile building block, 6-Bromo-2,3,4-trifluorobenzoic acid. The unique electronic properties conferred by the trifluoro-substitution pattern, combined with the reactive bromine and carboxylic acid functionalities, make this compound an excellent scaffold for the development of new agrochemicals.[1][2] This guide details two primary synthetic pathways: the synthesis of novel diphenyl ether derivatives, a class of herbicides often targeting protoporphyrinogen oxidase (PPO), and the synthesis of N-aryl benzamide derivatives.[3][4] We provide detailed, step-by-step protocols, mechanistic insights, and expected characterization data. The causality behind experimental choices is explained to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of novel active ingredients with diverse modes of action.[5] Fluorinated organic compounds have gained significant traction in agrochemical research due to their ability to enhance biological activity, metabolic stability, and membrane permeability.[6] The starting material, this compound, is a strategically designed scaffold for several reasons:
-
Polyfluorinated Aromatic Ring: The three fluorine atoms are powerful electron-withdrawing groups. This electronic feature activates the C-Br bond towards nucleophilic aromatic substitution, a key step in the synthesis of many diphenyl ether herbicides.[7][8]
-
Ortho-Bromo Substituent: The bromine atom serves as a versatile handle for cross-coupling reactions, most notably for the formation of a diaryl ether linkage, a common motif in PPO-inhibiting herbicides.[3][4]
-
Carboxylic Acid Functionality: The carboxylic acid group provides a site for derivatization into esters or amides, which can significantly modulate the herbicidal activity, selectivity, and translocation properties of the final compound. It can also influence the binding affinity to the target enzyme.
This guide will explore the practical application of these features in the synthesis of two distinct classes of potential herbicides.
Synthetic Pathways and Protocols
Two primary synthetic strategies are presented, leveraging the key functionalities of this compound.
Pathway 1: Synthesis of Diphenyl Ether Derivatives via Ullmann-type Condensation
Diphenyl ether herbicides are a well-established class of PPO inhibitors.[3][4] The synthesis of these derivatives from this compound can be achieved through a copper-catalyzed Ullmann-type condensation with a substituted phenol.[9][10]
Diagram 1: Synthetic Workflow for Diphenyl Ether Derivatives
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0003416A1 - Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. KR820001257B1 - Process for the preparation of herbicides diphenyl ether - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
preparation of fluorinated polymers from 6-Bromo-2,3,4-trifluorobenzoic acid
Application Note & Protocols
Topic: Synthesis of High-Performance Fluorinated Aromatic Polymers from 6-Bromo-2,3,4-trifluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging a Unique Monomer for Advanced Fluoropolymers
Fluorinated polymers are a cornerstone of high-performance materials, prized for their exceptional thermal stability, chemical inertness, low dielectric constants, and hydrophobicity.[1][2] These properties make them indispensable in advanced sectors such as aerospace, microelectronics, and specialized membrane technologies.[1] Poly(aryl ether)s, in particular, represent a critical class of engineering thermoplastics synthesized via nucleophilic aromatic substitution (SNAr) polycondensation.[3]
This document provides a comprehensive guide to the synthesis and characterization of novel fluorinated aromatic polymers using this compound as a key starting material. The unique substitution pattern of this monomer—featuring multiple reactive fluorine atoms and a bromine atom—offers a versatile platform for creating polymers with tailored properties. The bromine atom, in particular, can be retained in the final polymer backbone, serving as a valuable site for post-polymerization modification, such as cross-linking or grafting.
We will detail a robust two-step methodology: first, the strategic conversion of the benzoic acid into a diaryl ketone-based monomer, and second, the subsequent polycondensation to yield a high-performance poly(aryl ether ketone) (PAEK). This approach is designed to maximize molecular weight and ensure desirable material properties.
Part 1: Overall Synthesis and Characterization Workflow
The successful preparation of a high-performance polymer is a systematic process that proceeds from monomer synthesis to detailed material characterization. Each step is critical for achieving the desired outcome and validating the material's structure and properties.
Figure 1: Overall Experimental Workflow. This diagram outlines the three key phases: strategic monomer synthesis, polymerization and purification, and finally, comprehensive material characterization.
Part 2: Monomer Synthesis Protocol
Scientific Rationale
Direct polymerization of this compound can be problematic. The acidic proton can interfere with the basic conditions required for SNAr polycondensation, potentially neutralizing the base and deactivating the aromatic ring towards nucleophilic attack.
Therefore, a more robust strategy involves converting the carboxylic acid into a diaryl ketone. This transformation achieves two critical goals:
-
Eliminates Interference: It removes the problematic acidic proton.
-
Enhances Reactivity: The resulting electron-withdrawing ketone group strongly activates the ortho and para fluorine atoms for displacement via the SNAr mechanism, facilitating the formation of high molecular weight polymer.
We will synthesize (6-Bromo-2,3,4-trifluorophenyl)(4-fluorophenyl)methanone , an AB₂-type monomer where the fluorine on the monofluorinated ring is the most reactive site for initiating polymerization with a bisphenol comonomer. For this guide, we will focus on its reaction with a bisphenol to create a linear polymer.
Protocol 1: Synthesis of (6-Bromo-2,3,4-trifluorophenyl)(4-fluorophenyl)methanone
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1 eq.) in thionyl chloride (5 eq.).
-
Add a single drop of DMF as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours under a nitrogen atmosphere. The solid should fully dissolve.
-
Scientist's Note: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromo-2,3,4-trifluorobenzoyl chloride is used directly in the next step.
-
-
Friedel-Crafts Acylation:
-
Cool the flask containing the crude acid chloride in an ice bath (0 °C).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid chloride, followed by fluorobenzene (1.5 eq.).
-
Under vigorous stirring, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours under nitrogen.
-
Scientist's Note: The reaction is highly exothermic. Slow addition of AlCl₃ is crucial to prevent side reactions.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and water or purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure monomer.
-
Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Part 3: SNAr Polycondensation Protocol
Mechanism and Rationale
Poly(aryl ether ketone)s are synthesized via a nucleophilic aromatic substitution (SNAr) polycondensation.[3] The mechanism involves the attack of a potent nucleophile (a bisphenoxide, generated in situ) on an electron-deficient aromatic ring, displacing an activated leaving group (fluoride).
Figure 2: SNAr Mechanism for Ether Formation. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which helps stabilize the intermediate.
Protocol 2: Synthesis of a Linear PAEK
Materials:
-
(6-Bromo-2,3,4-trifluorophenyl)(4-fluorophenyl)methanone (Monomer, 1.0 eq.)
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, 1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, powdered, 1.5 eq.)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the synthesized monomer (1.0 eq.), Bisphenol AF (1.0 eq.), and powdered K₂CO₃ (1.5 eq.).
-
Add DMAc and Toluene in a 2:1 (v/v) ratio to achieve a solids concentration of approximately 20-25% (w/v).
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap.
-
Continue this azeotropic distillation for 4-6 hours until no more water is collected. This step is crucial for generating the anhydrous potassium bisphenoxide in situ.
-
Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap.
-
-
Polymerization:
-
Slowly increase the temperature of the reaction mixture to 165-175 °C to initiate polymerization.
-
The viscosity of the solution will increase significantly as the polymer chains grow. Monitor the reaction by observing this viscosity increase.
-
Maintain the reaction at this temperature for 8-12 hours.
-
Scientist's Note: For high molecular weight polymer, maintaining anhydrous conditions and precise stoichiometric balance between the monomers is paramount.
-
-
Termination and Isolation:
-
After the desired viscosity is reached, cool the reaction mixture to below 100 °C. Dilute the viscous solution with additional DMAc to facilitate handling.
-
Slowly pour the polymer solution into a large beaker containing a rapidly stirring 10:1 mixture of methanol and water. The polymer will precipitate as fibrous strands.
-
Continue stirring for 1 hour.
-
-
Purification:
-
Collect the polymer by filtration.
-
To remove inorganic salts (K₂CO₃, KF) and residual solvent, boil the polymer in deionized water for 1 hour, then filter. Repeat this step.
-
Boil the polymer in methanol for 1 hour to remove low molecular weight oligomers, then filter.
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
-
Part 4: Polymer Characterization & Expected Properties
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its material properties. Fluorinated poly(aryl ether)s are known for their excellent thermal stability, solubility in common organic solvents, and low dielectric constants.[1][4]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy are used to confirm the polymer's chemical structure and the successful formation of ether linkages.[5][6] ¹⁹F NMR is particularly powerful for verifying the displacement of specific fluorine atoms.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify key functional groups. Expect to see characteristic peaks for aromatic C-H, C=C, the aryl ether linkage (Ar-O-Ar) around 1240 cm⁻¹, and the ketone (C=O) stretch around 1650 cm⁻¹.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the thermal stability. The 5% weight loss temperature (Td5) for fluorinated PAEKs is typically above 450 °C in a nitrogen atmosphere.[8][9]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), a key indicator of the polymer's operational temperature range. Tg values for similar polymers can range from 180 °C to over 230 °C.[8]
-
Table 1: Expected Properties of the Synthesized Fluorinated PAEK
| Property | Expected Value/Observation | Significance & Rationale |
| Appearance | Off-white to pale amber fibrous solid | Indicates high purity polymer. |
| Solubility | Soluble in DMAc, NMP, THF, Chloroform | The presence of flexible ether linkages and bulky hexafluoroisopropylidene groups enhances solubility.[3] |
| Glass Transition Temp. (Tg) | 190 - 240 °C | High Tg indicates good dimensional stability at elevated temperatures. |
| 5% Weight Loss Temp. (Td5) | > 480 °C (in N₂) | High Td5 signifies excellent thermal stability, a hallmark of fluorinated high-performance polymers.[1] |
| Molecular Weight (Mw) | 50,000 - 150,000 g/mol | Achieving high molecular weight is crucial for good mechanical properties (e.g., film toughness). |
| Dielectric Constant (@ 1 MHz) | 2.5 - 3.0 | The incorporation of fluorine lowers polarizability and increases free volume, reducing the dielectric constant.[8][10] |
References
- Ando, S. (n.d.). Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics.
- Meng, F., et al. (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health (NIH).
- Li, W., et al. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry (RSC).
- (n.d.). Synthesis and Evaluation of Thermal Properties of Fluorinated Poly(aryl ether) Dendritic Structures Based on Calix[11]arenes. Taylor & Francis Online.
- (n.d.). Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications. ResearchGate.
- (n.d.). Structure Characterization of Fluoropolymers. ResearchGate.
- (n.d.). Fluorine-Containing Poly(aryl ethers). Texas State University Digital Repository.
- Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate.
- Tonelli, A. E., et al. (n.d.). Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules.
- (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Royal Society of Chemistry.
- Jiao, Q., et al. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties.
- (2020). Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. ResearchGate.
- Liu, X., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Taylor & Francis.
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- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.library.txst.edu [digital.library.txst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note: 6-Bromo-2,3,4-trifluorobenzoic Acid as a Reference Standard in Analytical Chemistry
Abstract
This guide provides a comprehensive overview of 6-Bromo-2,3,4-trifluorobenzoic acid, detailing its application as a reference standard in analytical chemistry. With its unique halogenated structure, this compound serves as a critical tool for method development, validation, and quality control in pharmaceutical and chemical industries.[1] We present its physicochemical properties and established protocols for identity confirmation, purity assessment by High-Performance Liquid Chromatography (HPLC), and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are explained with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Analytical Significance
This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring both a bromine atom and three fluorine atoms on the benzene ring, imparts unique chemical properties that are leveraged in organic synthesis and material science.[1][2] In the pharmaceutical sector, it is a key building block for synthesizing novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2][3]
The very attributes that make it a valuable synthetic intermediate—its distinct molecular weight, halogenation pattern, and UV chromophore—also make it an excellent reference standard . In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. This compound is employed to:
-
Identify and quantify itself as an impurity or unreacted starting material in a final active pharmaceutical ingredient (API).
-
Serve as an internal standard for the analysis of structurally related compounds.
-
Calibrate analytical instruments and validate new analytical methods.
This document provides the technical framework for effectively utilizing this standard.
Physicochemical Profile and Characterization
A reference standard's utility is grounded in its well-defined properties. The identity and purity of this compound must be unequivocally confirmed before its use in quantitative applications.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 530145-53-0 | [2][4] |
| Molecular Formula | C₇H₂BrF₃O₂ | [2] |
| Molecular Weight | 254.99 g/mol | [2] |
| Appearance | White to yellowish-orange solid/powder | [2] |
| Purity (Typical) | ≥95% - 98%+ | [2] |
| Storage Conditions | 0 - 8 °C, protect from light and moisture | [2] |
Spectroscopic Identity
Mass Spectrometry (MS): The most telling feature in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in a characteristic doublet for the molecular ion (M) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a signal for the single aromatic proton, with coupling to the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is solvent-dependent.
-
¹⁹F NMR: Will display distinct signals for the three non-equivalent fluorine atoms, with characteristic fluorine-fluorine coupling patterns.
-
¹³C NMR: Will show seven distinct carbon signals, with C-F and C-Br couplings providing further structural confirmation.
Role in a Drug Development Workflow
A reference standard for an intermediate like this compound is crucial for ensuring the quality and safety of a drug product. It allows for the rigorous control of impurities throughout the manufacturing process.
Protocol 1: Purity Assessment by HPLC-UV
This protocol details a reverse-phase HPLC method for determining the purity of a this compound standard. The method separates the main component from potential impurities.
Rationale
A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase consists of an organic solvent (acetonitrile) and water. An acidic modifier (e.g., trifluoroacetic acid or phosphoric acid) is critical. Causality: Benzoic acids are weak acids; at neutral pH, they exist in an equilibrium between their protonated (less polar) and deprotonated (more polar) forms. This can lead to poor peak shape (tailing). By acidifying the mobile phase, the equilibrium is shifted entirely to the neutral, protonated form, ensuring a single chromatographic species and sharp, symmetrical peaks. A gradient elution is used to ensure that both more polar and less polar impurities are effectively eluted and resolved within a reasonable runtime.
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
-
Chromatographic System:
-
Configure an HPLC system with a UV/PDA detector, quaternary pump, autosampler, and column oven.
-
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 22 minutes |
-
Analysis Sequence:
-
Inject a blank (diluent) to establish a baseline.
-
Perform five replicate injections of the standard solution to assess system suitability.
-
Calculate the area percent purity from a single, representative injection.
-
System Suitability
Before sample analysis, the system must meet predefined performance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Protocol 2: Quantification by GC-MS with Derivatization
This protocol describes the quantification of this compound in a sample matrix using GC-MS. Due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is mandatory for successful GC analysis.[6]
Rationale
Causality: Carboxylic acids like this one are prone to thermal degradation and adsorption onto active sites within the GC inlet and column. This leads to poor sensitivity and non-reproducible results. Derivatization, typically silylation, converts the acidic proton of the -COOH group into a non-polar trimethylsilyl (TMS) ester. This new molecule is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[6] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.
Step-by-Step Methodology
-
Calibration Standards Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., Ethyl Acetate).
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Derivatization Procedure:
-
Transfer 100 µL of each calibration standard (and any prepared samples) into separate 2 mL autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of Ethyl Acetate and 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Cool to room temperature before analysis.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the TMS-derivative spectrum |
| Qualifier Ions | To be determined from the TMS-derivative spectrum |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Apply a linear regression model to the curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound is a versatile and essential tool for analytical laboratories engaged in pharmaceutical development and chemical synthesis. Its well-defined physicochemical and spectroscopic properties make it an ideal reference standard. The HPLC-UV and GC-MS protocols provided herein offer robust, reproducible, and scientifically sound methods for its purity assessment and quantification. Proper application of these methodologies, grounded in an understanding of the underlying chemical principles, will ensure data of the highest quality and integrity.
References
- This compound Product Page. Chem-Impex. [Link]
- Schöler, H. F., Nkusi, G., Niedan, V. W., Müller, G., & Spitthoff, B. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.Chemosphere, 60(11), 1505–1512. [Link]
- Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information for Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole.Royal Society of Chemistry. [Link]
- Electronic Supplementary Information for Catalytic Oxid
- Ácido 6-bromo-2,3,4-trifluorobenzoico. Chem-Impex. [Link]
- Putri, G. G., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.ChemRxiv. [Link]
- Pasupuleti, R. R., & Kandi, S. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).Methods in Molecular Biology, 603, 121–128. [Link]
- Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). Innovare Academic Sciences. [Link]
- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
- Process for preparation of 2,4,6-trifluorobenzoic acid. (2021).
Sources
- 1. o6u.edu.eg [o6u.edu.eg]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2,3,4-trifluorobenzoic Acid
Welcome to the technical support center for 6-Bromo-2,3,4-trifluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate in their work. High purity is often critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This document provides in-depth, experience-driven guidance to navigate the common challenges encountered during the purification of this specific molecule.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a solid, typically appearing as a white or off-white to yellowish powder.[1] Its unique structure, featuring three electron-withdrawing fluorine atoms and a bromine atom, significantly influences its reactivity, solubility, and acidity compared to benzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 530145-53-0 | [1][2] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1] |
| Molecular Weight | 254.99 g/mol | [1] |
| Typical Purity | ≥95% (as supplied) | [1] |
| Appearance | White or yellowish-orange solid powder |[1] |
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its fluorinated structure can enhance lipophilicity and metabolic stability.[3]
Q2: What are the most likely impurities in a crude sample of this compound?
A2: Impurities can arise from the synthetic route used. Common synthesis pathways may involve the hydrolysis of a benzonitrile precursor.[4][5] Therefore, potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Incomplete Hydrolysis: Residual 6-bromo-2,3,4-trifluorobenzonitrile.
-
Isomeric Impurities: Positional isomers of bromo-trifluorobenzoic acid that may have formed during synthesis.
-
Dehalogenated Species: 2,3,4-Trifluorobenzoic acid, where the bromine atom has been reductively removed.
-
Colored Process Impurities: Trace amounts of byproducts that impart a yellow or brownish hue to the material.[6]
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the method of choice for routine quality control and purity assessment.[7] A reversed-phase C18 column is typically effective. The analysis of fluorinated benzoic acids by LC-MS/MS can achieve detection limits in the ppb to ppt range.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity but requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., by esterification).[7] It is particularly useful for identifying trace volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities if they are present in sufficient concentration (>1%).
Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds. Success hinges on selecting the right solvent and technique.
Q4: I'm struggling to find a suitable recrystallization solvent. What is the strategy?
A4: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).
-
Start with Solubility Testing: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). Place a few milligrams of your crude product in a test tube and add the solvent dropwise.
-
Look for the "Ideal" Profile: The target solvent will show poor solubility at room temperature but complete dissolution upon heating. If crystals rapidly form upon cooling, you have a strong candidate.
-
Consider a Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify, and then allow it to cool slowly. For polar compounds like benzoic acids, pairs like ethanol/water or acetone/water can be effective.[10]
Q5: My product has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often because the solution is cooled too quickly or the boiling point of the solvent is higher than the melting point of the solute.[10]
-
Immediate Solution: Reheat the solution until the oil completely redissolves. Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing the entire assembly to cool to room temperature overnight.
-
Solvent System Modification: If slow cooling fails, the compound may be too soluble in the chosen solvent. Add a small amount of a "poor" solvent to the hot solution before cooling to reduce the overall solubility.[10]
Q6: After recrystallization, my product is still colored. How can I get a pure white solid?
A6: The persistence of color indicates that the colored impurities have similar solubility profiles to your product. These can often be removed with activated charcoal.[10]
-
Protocol:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as violent frothing can occur.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.
-
Workflow for Troubleshooting Recrystallization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s4science.at [s4science.at]
- 9. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 6-Bromo-2,3,4-trifluorobenzoic acid
This technical support guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-2,3,4-trifluorobenzoic acid (CAS: 530145-53-0). Our focus is on delivering practical, field-tested insights grounded in scientific principles to ensure the successful purification of this versatile compound.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid with a molecular weight of 254.99 g/mol . It typically appears as a white to yellowish-orange solid. Its unique fluorinated structure enhances its solubility in various organic solvents, a key property to leverage during purification.[1] This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Key Properties:
| Property | Value | Source |
| CAS Number | 530145-53-0 | [2] |
| Molecular Formula | C₇H₂BrF₃O₂ | [2] |
| Molecular Weight | 254.99 | [1] |
| Appearance | White to yellowish-orange solid | [1] |
| Melting Point (estimated) | Similar to 2,3,4-Trifluorobenzoic acid (140-142 °C) | [3] |
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point and may require optimization based on the impurity profile of your specific batch.
1. Solvent Selection:
The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the properties of similar fluorinated benzoic acids, a mixed solvent system of ethyl acetate and hexane is a promising choice. Ethanol or a mixture of ethanol and water can also be effective.
2. Step-by-Step Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethyl acetate or ethanol) and gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) and then gently reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization:
-
Single Solvent System: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Mixed Solvent System: If using a mixed solvent system, add the anti-solvent (e.g., hexane or water) dropwise to the hot solution until a faint cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Solution is too dilute: Too much solvent was used. - Inappropriate solvent: The compound is too soluble even at low temperatures. - Supersaturation not achieved. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound. - Change the solvent system: If the compound remains soluble, a different solvent or a mixed solvent system with an anti-solvent may be necessary. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | - High impurity concentration: Impurities can depress the melting point of the compound. - Rapid cooling: The solution cools too quickly. - Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound. | - Reheat and dilute: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. - Slow cooling: Allow the solution to cool more gradually. Insulating the flask can help. - Consider a different solvent: Choose a solvent with a lower boiling point. |
| Colored Crystals | - Presence of colored impurities: These may be byproducts from the synthesis. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal and be removed during hot filtration.[4] |
| Low Recovery Yield | - Too much solvent used: A significant portion of the compound remains dissolved in the mother liquor. - Premature crystallization: Crystals form during the hot filtration step. | - Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-warm filtration apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystallization. - Cool thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Potential impurities can include unreacted starting materials, isomers (e.g., other brominated trifluorobenzoic acids), and byproducts from the synthetic route. For instance, if the synthesis involves a diazotization-deamination sequence, related amino or diazo compounds could be present in trace amounts.[5]
Q2: How do I choose the best recrystallization solvent?
A2: The principle of "like dissolves like" is a good starting point. Since this compound is a polar molecule, polar solvents are likely candidates. The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold.[6] Small-scale solubility tests with various solvents are highly recommended.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the appropriate solvent and that the cooling process is slow to allow for selective crystallization.
Q4: What safety precautions should I take when working with this compound and the solvents?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is classified as an irritant.[2] The solvents used (e.g., ethyl acetate, ethanol, hexane) are flammable and should be handled with care, away from ignition sources.[7]
Logical Relationships in Troubleshooting
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Recrystallization of Benzoic Acid. (n.d.).
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- The Recrystallization of Benzoic Acid. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.
- Chemistry LibreTexts. (2023). Recrystallization.
- Organic Syntheses Procedure: 2,4,6-tribromobenzoic acid. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. 61079-72-9 | CAS DataBase [m.chemicalbook.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 6-Bromo-2,3,4-trifluorobenzoic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2,3,4-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable fluorinated building block. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction
This compound is a key intermediate in the pharmaceutical and agrochemical industries, prized for its unique electronic and lipophilic properties imparted by the fluorine and bromine substituents.[1][2] Its synthesis, however, can be fraught with challenges, including regioselectivity issues, low yields, and difficult purifications. This guide will focus on the two most common synthetic pathways: ortho-lithiation followed by carboxylation, and the Grignard reaction.
Synthetic Pathways and Key Challenges
The synthesis of this compound typically starts from a readily available polyfluorinated aromatic compound. The two primary retrosynthetic disconnections lead to strategies involving either a directed ortho-metalation or a Grignard reagent.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Ortho-lithiation and Carboxylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of a polyhalogenated substrate like 1-bromo-2,3,4,5-tetrafluorobenzene, the fluorine atoms are potent ortho-directing groups.[3]
Q1: My ortho-lithiation reaction is giving a low yield of the desired benzoic acid. What are the likely causes?
A1: Low yields in ortho-lithiation reactions of polyfluoroaromatics can stem from several factors:
-
Incomplete Lithiation: The choice of base and reaction conditions are critical. While n-butyllithium (n-BuLi) is commonly used, for highly fluorinated systems, a stronger base like s-butyllithium (s-BuLi) or a combination of n-BuLi with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) might be necessary to achieve full conversion.[4] The reaction temperature must be kept low, typically -78 °C, to prevent side reactions.[5]
-
Incorrect Regioselectivity: While fluorine is a strong ortho-directing group, the bromine atom also influences the acidity of the adjacent protons.[3][6] Lithiation is expected to occur regioselectively at the position between two halogen atoms.[3] In 1-bromo-2,3,4,5-tetrafluorobenzene, this would be the C6 position, leading to the desired product. However, minor amounts of other lithiated species could form, leading to isomeric benzoic acids that complicate purification.
-
Degradation of the Lithiated Intermediate: Aryllithium species, especially those derived from electron-deficient rings, can be unstable even at low temperatures. Prolonged reaction times before quenching with carbon dioxide can lead to decomposition.
-
Inefficient Carboxylation: The carboxylation step requires careful execution. Ensure that the carbon dioxide (dry ice) is of good quality and free of moisture. The lithiated species should be added to a slurry of freshly crushed dry ice in an anhydrous solvent like THF to ensure rapid and efficient quenching.
Experimental Protocol: Ortho-lithiation and Carboxylation
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq) in anhydrous THF (0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the cold (-78 °C) solution of the lithiated intermediate to the dry ice slurry via a cannula.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Acidify the aqueous layer with 2M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[7]
Troubleshooting Guide: Grignard Reaction and Carboxylation
The formation of a Grignard reagent from 1-bromo-2,3,4,5-tetrafluorobenzene offers an alternative route. However, the high degree of fluorination can influence the stability and reactivity of the organomagnesium intermediate.[8][9]
Q2: I am having trouble initiating the Grignard reaction with 1-bromo-2,3,4,5-tetrafluorobenzene. What can I do?
A2: Initiation of Grignard reactions with electron-deficient aryl halides can be challenging. Here are some troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Initiator: A small amount of a more reactive alkyl halide, such as ethyl bromide, can be added to initiate the reaction. Once the reaction with the initiator has started, the 1-bromo-2,3,4,5-tetrafluorobenzene can be added.
-
Concentration: A higher initial concentration of the aryl bromide can sometimes help to initiate the reaction. A small portion of the aryl bromide can be added neat to the activated magnesium, and once the reaction starts, the rest can be added as a solution.
Q3: My Grignard reaction is producing a significant amount of a biaryl byproduct. How can I minimize this?
A3: The formation of a biaryl byproduct (Wurtz-type coupling) is a common side reaction in Grignard syntheses. This occurs when the formed Grignard reagent reacts with the starting aryl bromide. To minimize this:
-
Slow Addition: Add the solution of 1-bromo-2,3,4,5-tetrafluorobenzene to the magnesium suspension slowly and at a controlled rate. This keeps the concentration of the aryl bromide low in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote the coupling side reaction.
Experimental Protocol: Grignard Formation and Carboxylation
-
Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq) in anhydrous THF from the dropping funnel. Gentle warming may be required to initiate the reaction.
-
Grignard Formation: Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Carboxylation: Cool the Grignard solution to 0 °C and pour it over an excess of crushed dry ice.
-
Work-up and Purification: Follow the same procedure as for the ortho-lithiation route.
Caption: Troubleshooting decision tree for common synthesis issues.
Purification Challenges and Solutions
Q4: I am struggling to purify the final product. What are the common impurities and how can I remove them?
A4: The purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Isomeric Benzoic Acids: If the lithiation was not completely regioselective, other bromo-trifluorobenzoic acid isomers may be present. These can be difficult to separate by simple recrystallization. Careful column chromatography on silica gel may be required.
-
Starting Material: Unreacted 1-bromo-2,3,4,5-tetrafluorobenzene can be an impurity. This can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate), which will selectively dissolve the acidic product.
-
Biaryl Byproduct (from Grignard route): The biaryl impurity is non-acidic and can be separated from the desired benzoic acid by acid-base extraction.
Purification Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (2-3 times). The desired benzoic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with 2M HCl until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Parameter | Ortho-lithiation | Grignard Reaction |
| Starting Material | 1-Bromo-2,3,4,5-tetrafluorobenzene | 1-Bromo-2,3,4,5-tetrafluorobenzene |
| Key Reagents | s-BuLi, Dry Ice (CO2) | Mg, Dry Ice (CO2) |
| Typical Temperature | -78 °C | Reflux |
| Common Side Reactions | Incomplete lithiation, Isomer formation | Wurtz-type coupling |
| Purification Strategy | Acid-base extraction, Recrystallization | Acid-base extraction, Recrystallization |
References
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Howells, R. D., & Gilman, H. (1975). Thermal decomposition of some perfluoroalkyl grignard reagents. Synthesis of trans-1-halo and trans-1-alkylperfluorovinyl compounds. Journal of Fluorine Chemistry, 5(5), 475-480.
- Uneyama, K., Katagiri, T., & Amii, H. (2008). α-Trifluoromethylated Carbanion Synthons. Accounts of Chemical Research, 41(7), 817-829.
- Chem-Impex. (n.d.). This compound.
- The Journal of Organic Chemistry. (2016). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. The Journal of Organic Chemistry, 81(14), 5922-5928.
- Chemistry LibreTexts. (2022). Directing Effects.
- Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
Sources
- 1. chemimpex.com [chemimpex.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Bromination of 2,3,4-Trifluorobenzoic Acid
Welcome to the technical support center for the bromination of 2,3,4-trifluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find troubleshooting advice and frequently asked questions to navigate the potential challenges of this reaction, ensuring a high yield and purity of the desired 5-bromo-2,3,4-trifluorobenzoic acid.
Introduction: The Chemistry at Play
A patented process describes a method for the direct bromination of 2,3,4-trifluorobenzoic acid with high yield and regioselectivity, forming the basis of our recommended protocol.[3] However, as with any chemical transformation, side reactions can occur. This guide will help you identify and mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2,3,4-trifluorobenzoic acid.
Problem 1: Low Yield of the Desired 5-Bromo Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or improper stoichiometry of reagents.
-
Suboptimal Reagents: The activity of the brominating or oxidizing agent may be compromised.
-
Decarboxylation: A significant side reaction where the carboxylic acid group is lost, leading to the formation of 1-bromo-2,3,4-trifluorobenzene. This can be influenced by reaction conditions.[4][5]
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is maintained around 90°C as recommended in the established protocol.[3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has reached completion.
-
Reagent Stoichiometry: Use the correct molar ratios of the brominating agent (e.g., sodium bromate) and oxidizing agent as specified in the protocol.[3]
-
-
Verify Reagent Quality: Use fresh, high-purity reagents. If using a brominating agent like N-bromosuccinimide (NBS), ensure it has been stored correctly to prevent degradation.
-
Minimize Decarboxylation: Adhering to the recommended reaction temperature and avoiding prolonged reaction times can help minimize this side reaction. The use of a strong acid like sulfuric acid in the reaction medium can also influence the rate of decarboxylation.
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Formation of Regioisomers: While the reaction is highly selective for the 5-position, trace amounts of the 6-bromo isomer could be formed.[3]
-
Over-bromination: The product, 5-bromo-2,3,4-trifluorobenzoic acid, could potentially undergo a second bromination to yield a dibrominated product, although this is less likely given the deactivated nature of the ring.
-
Incomplete Removal of Starting Material: The purification process may not have been sufficient to remove unreacted 2,3,4-trifluorobenzoic acid.
Solutions:
-
Confirm Structure of Impurities: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify the structure of the impurities. 1H NMR spectroscopy can be particularly useful in distinguishing between isomers based on the coupling patterns of the aromatic protons.[6][7][8]
-
Optimize Reaction Selectivity:
-
Strict adherence to the recommended protocol, particularly the stoichiometry of the brominating agent, is crucial to avoid over-bromination.
-
-
Improve Purification:
-
Extraction: A thorough aqueous work-up followed by extraction with a suitable organic solvent is the first step in purification.[3]
-
Recrystallization: Recrystallization from an appropriate solvent system can be effective in removing both starting material and isomeric impurities.
-
Esterification and Distillation: For stubborn impurities like dibrominated byproducts, a more rigorous purification strategy can be employed. This involves converting the crude acid mixture to their methyl esters, separating the esters by fractional distillation, and then hydrolyzing the purified ester back to the desired carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2,3,4-trifluorobenzoic acid so regioselective for the 5-position?
The high regioselectivity is a result of the combined electronic and steric effects of the substituents. The carboxylic acid group directs incoming electrophiles to the meta position (C5). The fluorine atoms are ortho, para-directors. The 5-position is para to the fluorine at C2 and ortho to the fluorine at C4, making it electronically favorable. Steric hindrance may also play a role in disfavoring substitution at the 6-position, which is ortho to the bulky carboxylic acid group. A patented process has demonstrated that this reaction can achieve a purity of 98% or greater for the 5-bromo isomer.[3]
Q2: What is the best brominating agent for this reaction?
A proven method utilizes a combination of an alkali metal bromate, such as sodium bromate (NaBrO₃), in the presence of a strong acid like sulfuric acid.[3] This in-situ generation of the active brominating species has been shown to be effective for this substrate. While other brominating agents like N-bromosuccinimide (NBS) are commonly used for aromatic bromination, the sodium bromate method is specifically documented for high yield and selectivity with 2,3,4-trifluorobenzoic acid.[3]
Q3: Can decarboxylation be a major side reaction?
Decarboxylation of benzoic acids, particularly those with electron-withdrawing groups, can occur under certain conditions.[4][9][10] While the recommended protocol for the bromination of 2,3,4-trifluorobenzoic acid is designed to favor bromination, elevated temperatures or extended reaction times could potentially increase the extent of decarboxylation. If you observe the formation of a significant amount of 1-bromo-2,3,4-trifluorobenzene, consider reducing the reaction temperature or time.
Q4: How can I monitor the progress of the reaction?
High-performance liquid chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material (2,3,4-trifluorobenzoic acid) and the appearance of the product (5-bromo-2,3,4-trifluorobenzoic acid). Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q5: What are the safety precautions I should take during this experiment?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine and its in-situ generated species are corrosive and toxic. Avoid inhalation and skin contact.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The reaction may be exothermic. Ensure proper temperature control and be prepared for a quench procedure if necessary.
Experimental Protocols
Recommended Protocol for the Synthesis of 5-Bromo-2,3,4-trifluorobenzoic Acid
This protocol is adapted from a patented procedure and has been shown to provide high yield and regioselectivity.[3]
Materials:
-
2,3,4-Trifluorobenzoic Acid
-
Sodium Bromate (NaBrO₃)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 2,3,4-trifluorobenzoic acid and water to create a suspension.
-
Add sodium bromate to the suspension with stirring.
-
Heat the mixture to an internal temperature of 90°C in an oil bath.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel over at least one hour, ensuring the internal temperature does not exceed 90°C.
-
After the addition is complete, continue stirring the mixture at 90°C and monitor the reaction until completion (typically several hours).
-
Cool the reaction mixture to room temperature and then pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Table 1: Reagent Stoichiometry
| Reagent | Molar Ratio (relative to 2,3,4-trifluorobenzoic acid) |
| Sodium Bromate | 4.0 |
| Sulfuric Acid | Sufficient to maintain acidic conditions |
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting common issues in the bromination of 2,3,4-trifluorobenzoic acid.
References
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC - NIH.
- Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates | Organic Letters - ACS Publications.
- US Patent for Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University.
- US Patent for Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing).
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination | Request PDF - ResearchGate.
- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate.
- 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem.
- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid - ResearchGate.
- 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) - Chemistry LibreTexts.
- Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids - ResearchGate.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH.
- dict the major products of bromination of the following compounds Enai (a) Toluene (b) Ni [Chemistry] - Gauth.
- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | Request PDF - ResearchGate.
- The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate.
- Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5... - PubMed.
Sources
- 1. Solved: dict the major products of bromination of the following compounds Enai (a) Toluene (b) Ni [Chemistry] [gauthmath.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 9. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-2,3,4-trifluorobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 6-Bromo-2,3,4-trifluorobenzoic acid. This substrate presents unique challenges due to a combination of steric hindrance from the ortho-bromo and carboxylic acid groups, and electronic effects from the multiple fluorine substituents. This resource will provide a framework for rational optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in low yields?
A1: Low yields with this substrate are often multifactorial. The primary challenges are the steric hindrance around the bromine atom and the electron-deficient nature of the aromatic ring. The ortho-carboxylic acid group can interfere with the catalyst, and the trifluoro substitution pattern significantly alters the electronic properties of the aryl bromide. Initial troubleshooting should focus on ensuring reagent purity, maintaining a strictly inert atmosphere to prevent catalyst deactivation, and systematically evaluating the catalyst system (palladium precursor and ligand), base, and solvent.
Q2: What are the most common side reactions to expect with this substrate?
A2: The most prevalent side reactions are protodebromination of the starting material and protodeboronation of the boronic acid coupling partner.[1][2] Protodebromination results in the formation of 2,3,4-trifluorobenzoic acid, while protodeboronation replaces the boronic acid group with a hydrogen atom.[1] Homocoupling of the boronic acid can also occur, especially if the oxidative addition of the aryl bromide is slow.[2]
Q3: How does the carboxylic acid group affect the reaction?
A3: The carboxylic acid can complicate the reaction in several ways. It can potentially coordinate to the palladium center, inhibiting catalysis. Additionally, its acidity can influence the effective basicity of the reaction medium. It is often beneficial to protect the carboxylic acid, for example, as a methyl or ethyl ester, to mitigate these issues.
Q4: Is it necessary to use specialized ligands for this coupling?
A4: Yes, for sterically hindered and electron-deficient substrates like this, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[3] Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs), are typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
Q5: What is the role of the base in this reaction, and which one should I choose?
A5: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7] For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a good starting point as it is effective in many sterically demanding couplings.[3] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Stronger bases like potassium tert-butoxide (t-BuOK) may also be effective but can increase the risk of side reactions.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently active ligand. 3. Inappropriate base or solvent. 4. Reaction temperature too low. | 1. Use a fresh, high-purity palladium source. 2. Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos).[3] 3. Screen different bases (K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (Toluene, Dioxane, THF).[3][8] 4. Increase the reaction temperature, potentially using a higher-boiling solvent like xylenes. Microwave irradiation can also be beneficial.[3][9] |
| Significant Protodebromination | 1. Slow oxidative addition. 2. Presence of a hydrogen source. | 1. Employ a more electron-rich and bulky ligand to accelerate oxidative addition. 2. Ensure anhydrous reaction conditions. |
| Significant Protodeboronation | 1. Unstable boronic acid. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base. | 1. Use a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[10][11] 2. Optimize for the shortest possible reaction time and lowest effective temperature. 3. A milder base like potassium fluoride (KF) might be beneficial if the boronic acid is particularly sensitive.[5] |
| Formation of Homocoupled Boronic Acid Product | 1. Slow transmetalation compared to oxidative addition. | 1. Ensure the base is adequately soluble in the reaction medium to facilitate boronate formation. 2. Consider a slight excess of the aryl bromide.[12] |
| Reaction Stalls | 1. Catalyst decomposition. 2. Inhibition by the carboxylic acid. | 1. Use a more robust ligand or a pre-catalyst. 2. Protect the carboxylic acid group as an ester. |
Experimental Protocols
Standard Protocol (Starting Point)
This protocol provides a general starting point for the optimization of the Suzuki coupling of this compound.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution). Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).
-
Reaction: Heat the mixture with vigorous stirring to 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Optimized Protocol for Hindered Substrates
This protocol incorporates modifications for more challenging couplings.
-
Reagent Preparation: To an oven-dried reaction vessel, add the methyl ester of this compound (1.0 equiv.), the corresponding boronic acid pinacol ester (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Catalyst Addition: Under an argon atmosphere, add anhydrous, degassed 1,4-dioxane. Add a pre-catalyst such as [Pd(SPhos)Cl]₂ (1 mol%).
-
Reaction: Heat the reaction mixture to 120 °C for 12-24 hours, monitoring by LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in the standard protocol.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
- Organic Chemistry Portal. Suzuki Coupling.
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.
- Perea-Buceta, J. E., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(48), 15833-15843.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Wikipedia. Suzuki reaction.
- Serna-Vázquez, E., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(22), 16010-16016.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Protodeboronation.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- Gstöttmayr, C. W., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(44), 1363-1369.
- Yin, J., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemistry, 19(7), 2261-2265.
- Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- El-Ghezal, L., et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 33(10), e5108.
- Al-Masri, M., et al. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Cluff, K. J., et al. (2018). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Dalton Transactions, 47(37), 13044-13050.
- Hassan, J., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Reviews, 102(5), 1359-1470.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry.
- Liu, Y., et al. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 55(44), 13853-13857.
- Li, Y., et al. (2015). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Catalysis Science & Technology, 5(2), 1037-1046.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Dreher, S. D., et al. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 74(10), 3626-3631.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Catalysis, 48(1-4), 35-40.
- Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 477-482.
- Fleckenstein, C. A., & Plenio, H. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4393-4402.
- Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 477-482.
- Christensen, M. S., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
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Technical Support Center: Suzuki Coupling with Fluorinated Aryl Bromides
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common yet challenging issue in Suzuki-Miyaura cross-coupling: deboronation , particularly when working with electron-deficient fluorinated aryl bromides. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve problems logically and effectively.
Core Problem Analysis: The Competing Pathways
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. The reaction's success hinges on a palladium-catalyzed cycle involving an organoboron species (typically a boronic acid) and an organohalide. However, the very conditions that facilitate this reaction can also promote an undesired side reaction: protodeboronation.
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your valuable boronic acid and generating a simple arene byproduct that complicates purification and reduces yield.[1][2] This issue is especially pronounced with electron-deficient coupling partners, such as the fluorinated arylboronic acids often used in pharmaceutical development.
The core of the problem lies in the dual role of the base. A base is essential to activate the boronic acid, forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the active species in the crucial transmetalation step.[3][4] However, this same electron-rich boronate intermediate is highly susceptible to protonolysis, especially when the aryl group is electron-deficient, as is the case with fluorinated systems.[5][6]
The challenge, therefore, is to identify conditions that maximize the rate of transmetalation while minimizing the rate of protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and my main byproduct is the protonated version of my fluorinated boronic acid. What is happening?
A: This is the classic signature of protodeboronation.[1][7] The carbon-boron bond of your starting material is being cleaved and replaced by a proton from a source in the reaction medium, most commonly water. This side reaction consumes your nucleophile, leading directly to lower yields of the desired cross-coupled product. The electron-withdrawing nature of the fluorine atoms on your aryl ring makes the boronic acid particularly susceptible to this decomposition pathway.[5][6]
Q2: I am using a strong base like NaOH or KOH. Could this be the issue?
A: Yes, this is a likely culprit. While a base is necessary, strong bases like hydroxides create a high pH environment (>10) that is known to significantly accelerate the rate of protodeboronation.[7][8]
-
Causality: Strong bases rapidly and completely convert the boronic acid to the boronate "ate" complex. While this complex is needed for the reaction, its high concentration and the aqueous environment create a perfect storm for protonolysis to dominate over the slower transmetalation step.
-
Troubleshooting Action: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that provide sufficient basicity to promote the coupling while minimizing the rate of decomposition.[1][9] In some cases, potassium fluoride (KF) can also be effective.[7]
Q3: My protocol calls for heating at 100 °C. How critical is the reaction temperature?
A: Temperature is a critical parameter. While higher temperatures increase the rate of the Suzuki coupling, they often accelerate the undesired protodeboronation even more dramatically.[7]
-
Causality: Decomposition pathways generally have a high activation energy, meaning their rates are highly sensitive to temperature increases.
-
Troubleshooting Action: Lower the reaction temperature. The goal is to find the "sweet spot" where the Suzuki coupling proceeds at a reasonable rate, but the deboronation is significantly suppressed. Often, operating in the 60-80 °C range, or even at room temperature with a highly active catalyst, can provide a much better outcome.[7]
Q4: Would a different palladium catalyst or ligand improve my results?
A: Absolutely. The choice of catalyst system is paramount. The central strategy for overcoming deboronation is to make the productive coupling pathway kinetically superior to the decomposition pathway.
-
Causality: A slow or inefficient catalyst system allows the sensitive boronic acid to remain in the reactive boronate form for an extended period, giving it more time to decompose.[7] Highly active catalyst systems accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation), consuming the boronate faster than it can be protonated.
-
Troubleshooting Action: Employ a modern, highly active catalyst system. Palladium precatalysts (like the Buchwald G3 or G4 series) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for high turnover rates and can dramatically improve yields for challenging couplings.[7][10][11]
-
A Note of Caution: Some research indicates that certain bulky phosphine ligands can, paradoxically, also catalyze the protodeboronation reaction itself.[12][13] Therefore, if one ligand system fails, it is worth screening another from the same class.
Q5: My fluorinated aryl boronic acid seems to degrade on the shelf and in solution. Should I use a boronic ester instead?
A: Yes, this is one of the most effective strategies for dealing with unstable boronic acids.
-
Causality: Boronic acids are inherently more susceptible to decomposition than their ester derivatives.[14][15] Boronic esters, such as pinacol esters (Ar-Bpin) or N-methyliminodiacetic acid (MIDA) boronates, serve as more stable "pro-nucleophiles." They participate in the reaction via a "slow-release" mechanism, where they slowly hydrolyze under the basic reaction conditions to generate a low, steady-state concentration of the active boronic acid.[2][16][17] This minimizes the amount of the vulnerable boronic acid present at any given time, thus suppressing the deboronation side reaction.[18]
-
Troubleshooting Action: Instead of the boronic acid, use the corresponding pinacol or MIDA boronate ester in your reaction. While MIDA boronates offer exceptional stability, pinacol esters are often sufficient and more readily available.
Data Presentation: Troubleshooting Summary
The following table summarizes the key parameters and their impact on minimizing protodeboronation.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Weaker (e.g., K₃PO₄, Cs₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[1][3] |
| Temperature | High (e.g., > 80-100 °C) | As low as feasible (e.g., RT - 60 °C) | Slows the rate of deboronation, which is often more sensitive to heat than the coupling reaction.[7] |
| Catalyst System | Low Activity (e.g., Pd(PPh₃)₄) | High Activity Precatalyst + Ligand (e.g., XPhos G3, SPhos G3) | Accelerates the desired C-C coupling to outcompete the C-B cleavage side reaction.[7][10] |
| Boron Reagent | Boronic Acid (Ar-B(OH)₂) | Boronic Ester (e.g., Ar-Bpin, Ar-BMIDA) | Increases stability and allows for "slow-release" of the active nucleophile, keeping its concentration low.[2][14][16] |
| Solvent | Excess Aqueous Media | Anhydrous or Minimal H₂O | Removes the primary proton source required for the protodeboronation side reaction.[9][19] |
Experimental Protocols
Optimized Protocol for a Challenging Fluoro-Aryl Coupling
This protocol is designed as a robust starting point for coupling a fluorinated aryl bromide with an unstable boronic acid derivative, where protodeboronation is a major concern.
Reagents & Setup:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Aryl Boronic Pinacol Ester (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Anhydrous 1,4-Dioxane or CPME
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, the aryl boronic pinacol ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Finally, add the palladium precatalyst (XPhos Pd G3).
-
Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at a moderate temperature (start with 60 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl bromide and the formation of both your desired product and the potential deboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting deboronation issues.
References
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- The Slow‐Release Strategy in Suzuki‐Miyaura Coupling - ResearchGate.
- Protodeboronation - Wikipedia.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis - ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
- Boronic acid - Wikipedia.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications.
- Suzuki Coupling - Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH.
- Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
- Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchGate.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar.
- Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals.
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer.
- Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate.
- Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations - SciSpace.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube.
- (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products - ResearchGate.
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Technical Support Center: Synthesis of 6-Bromo-2,3,4-trifluorobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 6-Bromo-2,3,4-trifluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated intermediate.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.
The unique electronic properties conferred by the fluorine and bromine substituents make this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the synthesis of its derivatives can present challenges. This guide aims to provide solutions to common issues, thereby improving reaction yields and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering explanations and actionable solutions.
Issue 1: Low Yield in the Carboxylation of 1-Bromo-2,3,4,5-tetrafluorobenzene
A common route to this compound involves the ortho-lithiation of 1-bromo-2,3,4,5-tetrafluorobenzene followed by carboxylation. Low yields in this step are a frequent challenge.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Lithiation | The formation of the organolithium intermediate is crucial. Insufficiently low temperatures, moisture, or impure reagents can hinder this step. The high electronegativity of fluorine atoms can influence the regioselectivity of the lithiation.[3] | Protocol: Ensure strictly anhydrous conditions and use freshly titrated n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). Conduct the reaction at -78 °C in a solvent like tetrahydrofuran (THF). The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent.[4] |
| Side Reactions | The aryllithium intermediate can be unstable and may participate in side reactions, such as reaction with the starting material or solvent. | Protocol: Add the electrophile (e.g., solid carbon dioxide) to the reaction mixture at low temperature (-78 °C) as soon as the lithiation is complete. Do not allow the reaction to warm up before the addition of the electrophile. |
| Inefficient Carboxylation | Poor quenching with carbon dioxide can lead to low yields. Gaseous CO2 may not react efficiently with the aryllithium intermediate. | Protocol: Use freshly crushed, high-purity dry ice. Add the organolithium solution to a flask containing an excess of finely crushed dry ice under an inert atmosphere. This ensures a large surface area for the reaction. |
| Work-up Issues | The product may be lost during the aqueous work-up, especially if emulsions form. | Protocol: After quenching, allow the mixture to warm to room temperature slowly. Acidify the aqueous layer carefully with a suitable acid (e.g., 10% HCl) to a pH of 1-2 to precipitate the carboxylic acid.[5] If emulsions form, adding brine can help to break them.[6] Extract the product with a suitable organic solvent like ethyl acetate. |
Issue 2: Formation of Byproducts in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4][7] However, the formation of undesired isomers or other byproducts can occur.
Troubleshooting Decision Tree for DoM:
Caption: Troubleshooting decision tree for DoM reactions.
In-depth Explanation:
The fluorine atom itself can act as a weak directing group in ortho-lithiation reactions.[8] The regioselectivity is often a result of the combined electronic and steric effects of all substituents on the aromatic ring. In the case of 1-bromo-2,3,4,5-tetrafluorobenzene, lithiation occurs preferentially at the C6 position due to the activating effect of the adjacent fluorine atom and the steric hindrance of the bromine atom.
If you are observing the formation of other isomers, consider the following:
-
Base Strength and Sterics: The choice of organolithium base can influence regioselectivity. For instance, the bulkier tert-butyllithium (t-BuLi) may favor a less sterically hindered position.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to equilibration of the aryllithium intermediate, resulting in a mixture of products.
Issue 3: Difficulty in Purifying the Final Product
Fluorinated benzoic acids can sometimes be challenging to purify due to their physical properties.
Purification Strategies:
| Method | Description | Best For |
| Recrystallization | This is a standard technique for purifying solid compounds. | Removing minor impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene) to find the optimal conditions. |
| Flash Column Chromatography | Effective for separating compounds with different polarities. | Separating the desired product from byproducts with significantly different Rf values. Use a suitable eluent system, which can be determined by thin-layer chromatography (TLC).[6] |
| Acid-Base Extraction | This technique exploits the acidic nature of the carboxylic acid group. | Removing neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO3). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the regioselective ortho-lithiation of 1-bromo-2,3,4,5-tetrafluorobenzene with an organolithium reagent like n-butyllithium at low temperature, followed by quenching with solid carbon dioxide.[9]
Q2: How can I improve the yield of Grignard-based syntheses of derivatives?
For Grignard reactions, ensuring the complete formation of the Grignard reagent is critical. Use of freshly activated magnesium turnings and anhydrous solvents is essential. For the subsequent reaction with an electrophile, slow addition of the electrophile at low temperatures can help to minimize side reactions.[10][11] Continuous flow microreactors have also been shown to improve yield and safety for Grignard reactions involving unstable intermediates.[12]
Q3: What are some common side reactions to be aware of?
-
Protonation of the organometallic intermediate: Any source of protons (e.g., moisture, acidic starting materials) will quench the organolithium or Grignard reagent, reducing the yield of the desired product.
-
Halogen-metal exchange: In some cases, the organolithium reagent can react with the bromine atom, leading to a different organolithium species and undesired byproducts.[13]
-
Formation of symmetrical biaryls: The organometallic intermediate can sometimes couple with the starting aryl halide.
Q4: Are there alternative methods for introducing the carboxylic acid group?
Yes, besides carboxylation with CO2, you can use other electrophiles. For example, reacting the aryllithium intermediate with N,N-dimethylformamide (DMF) followed by acidic workup will yield the corresponding aldehyde, which can then be oxidized to the carboxylic acid.
Experimental Workflow for a Typical Synthesis:
Caption: A typical experimental workflow for the synthesis of this compound.
References
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- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- Grokipedia. (n.d.). Directed ortho metalation.
- Generic Drugs. (n.d.). This compound.
- Andrew G. Myers Research Group. (n.d.). Directed Ortho Metalation.
- University of Rochester. (n.d.). Directed (ortho) Metallation.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
- Wikipedia. (n.d.). Directed ortho metalation.
- Quora. (n.d.). What are the industrial preparation method of fluoro benzoic acid?
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- TU Delft Repositories. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- ResearchGate. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
- ResearchGate. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives.
- Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2,3,5-trifluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
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Technical Support Center: 6-Bromo-2,3,4-trifluorobenzoic acid
A Guide for Researchers and Development Professionals
Welcome to the technical support center for 6-Bromo-2,3,4-trifluorobenzoic acid. As a Senior Application Scientist, I've designed this guide to address the common and not-so-common challenges you may encounter while working with this versatile fluorinated intermediate. This document moves beyond simple protocols to explain the scientific reasoning behind each recommendation, ensuring your experiments are both successful and reproducible.
Section 1: Compound Fundamentals & Safety Protocols
This section covers the essential information you need before opening the bottle. Understanding the compound's properties and hazards is the first step toward safe and effective experimentation.
Q1: What is this compound and what are its key physical and chemical properties?
This compound is a highly functionalized aromatic compound used as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a bromine atom, imparts specific reactivity and biological properties to target molecules.[1][3] The trifluorinated ring structure often enhances properties like lipophilicity and metabolic stability in drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 530145-53-0 | [1][2] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][4] |
| Molecular Weight | 254.99 g/mol | [1][4] |
| Appearance | White powder or yellowish-orange solid | [1][2] |
| Purity | Typically ≥ 95% | [1][2] |
| Melting Point | Data not consistently available; related compounds like 3-Bromo-2,4,5-trifluorobenzoic acid melt at 122-123 °C.[4] | |
Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
This compound is classified as an irritant. Direct contact should be strictly avoided. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[5]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Use proper glove removal technique to avoid skin contact.[6]
-
Body Protection: A lab coat is required. For larger quantities or when generating dust, consider impervious clothing.[6]
-
Respiratory Protection: All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[4][7]
Q3: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, proper storage is critical. The compound is stable under recommended conditions, but improper storage can lead to degradation.
-
Temperature: Store in a cool environment, specifically between 0 - 8 °C, for long-term stability.[1][2]
-
Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture.[8][9] Store in a dry, well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can induce unwanted reactions.[8][10]
Section 2: Experimental Handling & Preparation
Proper preparation is key to reproducible results. This section addresses common questions about solubility and solution stability.
Q4: What solvents are recommended for dissolving this compound?
While specific quantitative solubility data is not widely published, its structure as a substituted benzoic acid suggests solubility in a range of common organic solvents. The fluorination enhances its solubility in many organic media.[1][2]
Table 2: Recommended Solvents for Experimental Use
| Solvent Class | Recommended Solvents | Use Case & Rationale |
|---|---|---|
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good general-purpose solvents for reactions like Grignard formation or lithiation, where the acidic proton is first removed. |
| Halogenated | Dichloromethane (DCM), Chloroform | Suitable for reactions at or below room temperature, such as amide couplings or esterifications. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Useful for nucleophilic substitution reactions where higher polarity is required to dissolve salts and reagents. |
| Alcohols | Methanol, Ethanol | Can be used, but may react with the carboxylic acid group under certain conditions (e.g., acid catalysis) to form esters. Use with caution. |
Pro-Tip: Always perform a small-scale solubility test before preparing a large-scale reaction mixture.
Q5: Is the compound hygroscopic or sensitive to air and light?
The compound is stable under normal conditions.[4][10] However, as a standard laboratory practice for fine chemicals, it is prudent to minimize exposure to atmospheric moisture by keeping the container tightly sealed.[9] There is no specific evidence to suggest acute sensitivity to light, but storing it in an opaque container or away from direct light is a good precautionary measure.
Section 3: Troubleshooting Experimental Workflows
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.
Q6: My reaction yield is low or the reaction is not proceeding. What are the common causes and how can I troubleshoot this?
Low yield is a frequent challenge. The cause can often be traced back to reagent purity, reaction conditions, or the inherent reactivity of the substrate. The electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring towards certain reactions, while the carboxylic acid group can interfere with others.
Below is a troubleshooting workflow to diagnose and solve common reaction failures.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q7: I'm trying to perform a reaction on the aromatic ring, but it's failing. Why?
The trifluoro-substitution pattern makes the aromatic ring electron-deficient. This significantly impacts its reactivity:
-
Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts are generally difficult and require harsh conditions because the fluorine atoms strongly deactivate the ring.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly activated for SNAr. The bromine atom can be displaced by strong nucleophiles, especially when facilitated by heat. This is a common and powerful application for this class of compounds.
If your reaction is failing, consider if you are attempting a disfavored reaction type. For EAS, you may need a more powerful catalyst or different starting material. For SNAr, ensure your nucleophile is potent and your solvent is appropriate (typically a polar aprotic solvent like DMF or DMSO).
Section 4: Purification and Analysis
Purifying your final product is as important as the reaction itself.
Q8: What is a reliable method for purifying this compound or its derivatives?
For solid compounds, recrystallization is often the most effective method for achieving high purity. The choice of solvent is critical.
General Protocol for Recrystallization:
-
Solvent Selection: Identify a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For related compounds, a mixture of ethyl acetate and hexane has been shown to be effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[11]
Q9: How do I dispose of waste containing this compound?
All waste containing this compound should be treated as hazardous chemical waste.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Collect waste in a designated, properly labeled, and sealed container.[7]
-
Contaminated packaging should also be disposed of as hazardous waste.[4]
References
- Fisher Scientific, Safety Data Sheet for 2,4,6-Trifluorobenzoic acid (Note: While for a related isomer, handling and storage principles are similar.)
- Apollo Scientific, 6-Bromo-2,3,4-trifluorobenzaldehyde Safety Data Sheet (Note: Provides handling information for a closely rel
- Chem-Impex, this compound Product Page
- AK Scientific, Inc.
- Biosynth, this compound Applic
- Australia Pacific LNG, Material Safety Data Sheet (Note: General good practices for chemical handling and PPE.)
- Thermo Fisher Scientific, 3-Bromo-2,4,5-trifluorobenzoic acid Safety Data Sheet (Note: A good example of safety and disposal information for a rel
- Sigma-Aldrich, 3-Bromobenzoic acid Safety Data Sheet (Note: General hazards for bromin
- Sigma-Aldrich, 3-Bromofluorobenzene Safety Data Sheet (Note: Provides data on stability for rel
- Fisher Scientific Chemicals, Inc.
- Chem-Impex, Ácido 6-bromo-2,3,4-trifluorobenzoico
- Synquest Labs, 3-Bromo-2,4,5-trifluorobenzoic acid Safety D
- Google Patents, WO2021156893A1 - Process for prepar
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Technical Support Center: Bromination of 2,3,4-Trifluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective bromination of 2,3,4-trifluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging substrate. Due to the cumulative electron-withdrawing effects of three fluorine atoms and a carboxylic acid group, the aromatic ring is strongly deactivated, making electrophilic bromination non-trivial.
This guide provides in-depth answers to common questions, troubleshooting advice for experiments, and detailed protocols for alternative bromination strategies that bypass the hazards and limitations of using elemental bromine.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 2,3,4-trifluorobenzoic acid so challenging?
The primary challenge lies in the severe electronic deactivation of the aromatic ring. Both the carboxylic acid (-COOH) and the fluorine (-F) substituents are electron-withdrawing groups. This reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles like Br₂.[1][2][3] Standard electrophilic aromatic substitution conditions often require harsh Lewis acids and high temperatures, which can lead to poor regioselectivity, unwanted side reactions, or complete failure of the reaction.[4]
The carboxylic acid group is a meta-director, while fluorine atoms are ortho-, para-directors. This complex interplay of directing effects necessitates carefully controlled conditions to achieve selective bromination at the desired C-5 position (meta to -COOH and ortho to the C-4 fluorine).
Q2: What are the primary safety concerns with traditional brominating agents like elemental bromine (Br₂)?
Elemental bromine is highly toxic, corrosive, and volatile.[5][6] Its use poses significant handling risks, including severe respiratory and skin burns upon contact.[7][8] From a process safety perspective, reactions with Br₂ can be highly exothermic, increasing the risk of thermal runaways.[9] Furthermore, the reaction generates hydrogen bromide (HBr) gas as a corrosive byproduct, which requires scrubbing and neutralization, adding to the environmental and engineering burden.[10] For these reasons, developing alternative, safer bromination protocols is a key objective in green chemistry.[11]
Q3: Which alternative brominating agents are recommended for a highly deactivated substrate like 2,3,4-trifluorobenzoic acid?
For deactivated aromatics, the key is to use a brominating agent with enhanced electrophilicity or a system that generates a highly reactive electrophile in situ. The most effective alternatives include:
-
N-Bromosuccinimide (NBS) in Strong Acid: NBS is a stable, crystalline solid that is safer to handle than liquid bromine. In a strong protic acid like concentrated sulfuric acid (H₂SO₄), NBS is protonated, generating a highly potent electrophilic bromine species (Br⁺) capable of brominating even strongly deactivated rings.[1][2][3]
-
Oxidative Bromination Systems: These methods use a bromide source (like HBr or NaBr) and an oxidant to generate an electrophilic bromine species in situ.
-
HBr/DMSO: A system where dimethyl sulfoxide (DMSO) acts as a mild oxidant for hydrogen bromide.[12][13][14] This approach avoids the direct use of Br₂ and is considered a greener alternative.[14]
-
Bromate Salts (e.g., KBrO₃): In the presence of a strong acid, a bromate salt can react with a bromide source to generate bromine. A patented process specifically highlights the use of brominating agents that also function as oxidizing agents, such as KBrO₃, for the highly regioselective synthesis of 5-bromo-2,3,4-trifluorobenzoic acid.[15]
-
The choice of agent depends on the desired scale, available reagents, and safety infrastructure.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion
Q: I've set up my reaction with NBS and 2,3,4-trifluorobenzoic acid in an organic solvent, but I'm seeing no product formation. What's wrong?
A: This is a classic issue of insufficient activation. 2,3,4-trifluorobenzoic acid is too deactivated to react with NBS under neutral or mild acidic conditions. The electrophilicity of the bromine atom in NBS must be significantly enhanced.
Solution:
-
Use a Strong Protic Acid as the Solvent/Catalyst: The most reliable method is to use concentrated sulfuric acid (H₂SO₄) as the reaction medium.[1][2] The strong acid protonates NBS, creating a much more powerful electrophile.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can help overcome the activation energy barrier. However, monitor the reaction closely to avoid side products.[1]
-
Verify Reagent Quality: Ensure your NBS is pure and has not decomposed. Old or improperly stored NBS can be less effective.
Issue 2: Poor Regioselectivity and Formation of Di-substituted Products
Q: My reaction is producing a mixture of mono-brominated isomers and some di-bromo species. How can I improve selectivity for the 5-bromo product?
A: Formation of multiple products typically indicates that the reaction conditions are too harsh or not optimized for this specific substrate.
Solutions:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent. A molar ratio of 1.05 to 1.1 equivalents of NBS is a good starting point.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at room temperature and only heat if necessary. High temperatures can reduce selectivity.[16]
-
Method Selection: The KBrO₃/H₂SO₄ system is reported to be highly regioselective for the 5-position.[15] If NBS is giving you mixtures, consider switching to this patented method.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 3: Difficult Product Isolation and Purification
Q: The reaction seems to work, but I'm struggling with the work-up. My product is hard to extract and purify. Any advice?
A: Work-up for reactions run in concentrated H₂SO₄ can be tricky. The product, being a carboxylic acid, may have complex solubility behavior.
Solutions:
-
Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the sulfuric acid. This is a highly exothermic process; use a large beaker and proper PPE.
-
Extraction: The protonated carboxylic acid will be more soluble in organic solvents. After quenching in ice water, extract with a suitable solvent like ethyl acetate or diethyl ether.[17] You may need multiple extractions to recover all the product.
-
Alternative Purification: A patent for a similar compound, 5-bromo-2,4-difluorobenzoic acid, suggests an alternative purification method: after bromination, the crude acid is esterified, the liquid ester is purified by distillation, and then hydrolyzed back to the high-purity acid.[18] This can be an effective strategy to remove stubborn, isomeric impurities.
Comparative Overview of Recommended Brominating Agents
| Reagent System | Catalyst / Medium | Typical Temp. | Selectivity | Key Advantages | Safety & Handling Notes |
| NBS | Conc. H₂SO₄ | 25 - 60 °C | Good to Excellent | Readily available solid reagent, well-documented for deactivated arenes.[1][2] | H₂SO₄ is highly corrosive. Reaction must be quenched carefully in ice. |
| KBrO₃ / H₂SO₄ | Conc. H₂SO₄ | Not specified | High | Patented for direct, high-yield, and regioselective bromination of the target substrate.[15] | KBrO₃ is a strong oxidizer. Handle with care. Highly corrosive medium. |
| HBr / DMSO | DMSO / Co-solvent | 80 - 100 °C | Good | "Greener" option, avoids elemental bromine and strong acids.[12][14] | DMSO can have side reactions at high temperatures. HBr is corrosive. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid
This protocol is adapted from established methods for the bromination of highly deactivated aromatic compounds.[1][2]
Mechanism Overview: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The strong acid activates the NBS to form a potent electrophile, which is then attacked by the electron-deficient aromatic ring.
Caption: Simplified mechanism of NBS activation and substitution.
Step-by-Step Procedure:
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Reagent Addition: To the flask, add 2,3,4-trifluorobenzoic acid (1.0 eq). Carefully and slowly, add concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) while stirring. The mixture may warm slightly.
-
NBS Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (1.1 eq) portion-wise, keeping the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 50-60 °C and hold for 2-4 hours.
-
Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 5-bromo-2,3,4-trifluorobenzoic acid.
Protocol 2: Bromination using Potassium Bromate (KBrO₃)
This protocol is based on the process described in patent US8022247B2 for the specific synthesis of 5-bromo-2,3,4-trifluorobenzoic acid.[15]
Step-by-Step Procedure:
-
Preparation: In a fume hood, charge a reaction vessel with concentrated sulfuric acid.
-
Reagent Addition: Add potassium bromate (KBrO₃) (approx. 0.4-0.6 eq.) to the sulfuric acid and stir until dissolved.
-
Substrate Addition: Slowly add 2,3,4-trifluorobenzoic acid (1.0 eq) to the mixture, maintaining temperature control.
-
Bromide Source: Add a bromide source such as sodium bromide (NaBr) or elemental bromine (Br₂) (approx. 0.5-0.6 eq.).
-
Reaction: Stir the reaction at a controlled temperature (e.g., 20-50 °C) until the reaction is complete as determined by HPLC or other appropriate analytical methods. The patent suggests that staged addition of the oxidizing agent and brominating agent can improve yield and selectivity.[15]
-
Work-up: Following the same quenching and isolation procedure described in Protocol 1, pour the reaction mixture onto ice water, filter the resulting precipitate, wash with water, and dry.
References
- Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of Organic Chemistry, 80(7), 3701–3707. [Link]
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
- Organic Chemistry Portal. (n.d.).
- Carl ROTH. (n.d.).
- Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system. Organic Letters, 17(12), 2886-2889.* [Link]
- Deng, G., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(7), 8449-8466.* [Link]
- Shao, C., et al. (2025). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. RSC Advances.[Link]
- Organic Chemistry Portal. (2015). Bromination of Olefins with HBr and DMSO. [Link]
- Organic Chemistry Class Notes. (n.d.).
- ACS Figshare. (2016). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
- University of California, Santa Barbara. (n.d.).
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]
- ResearchGate. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
- Cole, K. P., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(11), 15604-15612.* [Link]
- Slideshare. (n.d.). Bromine handling and safety. [Link]
- Hasa Inc. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- Shao, C., et al. (2025). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. RSC Publishing.[Link]
- YouTube. (2024).
- Ishii, A., et al. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. U.S.
- Cornella, J., et al. (2015). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 6(12), 7077-7081.* [Link]
- Khan Academy. (n.d.).
- Su, S., et al. (2021). Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid.
- University of Colorado Boulder. (n.d.).
- Wille, C., et al. (2019).
- Rybáček, J., et al. (2015). Regioselective terminal bromination of fluorinated oligophenylenes.
- Anantharaman, P. N., & Udupa, H. V. K. (1979). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Electrochimica Acta, 24(1), 119-120.* [Link]
- Homework.Study.com. (n.d.). Show the mechanism of electrophilic aromatic bromination of acetanilide with Br2 and acetic acid. [Link]
- Worrall, D. E. (1961). Ionic bromination of aromatic and aliphatic compounds without hbr formation. U.S.
- Rybáček, J., et al. (2015). Regioselective terminal bromination of fluorinated oligophenylenes. RSC Publishing.[Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Deng, G., et al. (2012).
- ResearchGate. (2007). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. [Link]
- ResearchGate. (2005). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. [Link]
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
- Kobayashi, Y., et al. (1975). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 426-429. [Link]
- YouTube. (2023).
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Leveraging 2,3,4-Trifluorobenzoic Acid for Advanced Organic Synthesis. [Link]
- Beer, B., et al. (2018). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem, 19(21), 2296-2303.* [Link]
- ResearchGate. (2016). a)
- Wang, D., et al. (2017). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 8(3), 2029-2034.* [Link]
- ResearchGate. (2014). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Bromo-2,3,4-trifluorobenzoic Acid and Other Halogenated Benzoic Acids
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic incorporation of halogens onto molecular scaffolds is a well-established approach to modulate the pharmacological properties of bioactive compounds. The introduction of these electronegative atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers an in-depth comparative analysis of the biological activity of 6-Bromo-2,3,4-trifluorobenzoic acid against a backdrop of other halogenated benzoic acids, providing researchers with a technical framework for understanding their structure-activity relationships and potential therapeutic applications.
Introduction: The Role of Halogenation in Modulating Bioactivity of Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the benzene ring with halogen atoms—fluorine, chlorine, bromine, and iodine—provides a powerful tool to fine-tune their biological profiles. The nature, position, and number of halogen substituents can dramatically alter the electronic and steric properties of the benzoic acid scaffold, thereby influencing its interaction with biological macromolecules.
Generally, the biological activity of halogenated aromatic compounds is influenced by several key factors:
-
Lipophilicity: Halogenation typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. The hydrophobicity of halogenated benzoic acids, often quantified by the logarithm of the 1-octanol/water partition coefficient (logKow), has been shown to be directly related to their toxicity.[1]
-
Electron-withdrawing Effects: The strong electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and modulate the electronic environment of the aromatic ring, which can be critical for binding to enzyme active sites or receptors.
-
Steric Hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a biological target, leading to enhanced potency or selectivity.
This guide will explore these principles through a comparative lens, focusing on the unique profile of this compound.
Comparative Biological Activity: A Data-Driven Analysis
While comprehensive, direct comparative studies detailing the biological activity of this compound against a wide array of other halogenated benzoic acids are limited in publicly available literature, we can infer its potential activities by examining structure-activity relationship (SAR) trends from related compounds.
Cytotoxicity and Anticancer Potential
Halogenated benzoic acids have been investigated for their cytotoxic effects against various cancer cell lines. The degree of cytotoxicity is often correlated with the lipophilicity and the electronic properties of the substituents.
Table 1: Comparative Cytotoxicity of Representative Halogenated Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | HeLa, HUH7, MG63, A673, CRM612 | 85.54 - 670.6 (µg/mL) | [2][3] |
| 4-Chlorobenzoic Acid | Pseudokirchneriella subcapitata | High Toxicity (EC50: 0.55-270.7 mg/L) | [1] |
| 3-Bromobenzoic Acid | Pseudokirchneriella subcapitata | High Toxicity (EC50: 0.55-270.7 mg/L) | [1] |
| 4-Bromobenzoic Acid | Pseudokirchneriella subcapitata | High Toxicity (EC50: 0.55-270.7 mg/L) | [1] |
| 2-Fluorobenzoic Acid | (as a scaffold for NSAIDs) | (Inhibits COX enzymes) | [4] |
Note: Direct IC50 values for this compound on cancer cell lines were not available in the searched literature. The data presented for other halogenated benzoic acids are from various studies and may not be directly comparable due to different experimental conditions.
Structure-Activity Relationship Insights:
-
Effect of Halogen Type: The cytotoxicity of halogenated compounds often follows the trend I > Br > Cl > F, which correlates with increasing polarizability and lipophilicity.
-
Effect of Halogen Position: The position of the halogen on the benzene ring can significantly impact activity. For instance, the "ortho effect" observed in 2-fluorobenzoic acid, where the proximity of the fluorine to the carboxylic acid group increases its acidity, can lead to stronger interactions with target proteins.[4]
-
Polysubstitution: Multiple halogen substitutions can further enhance lipophilicity and potentially increase cytotoxicity. The presence of both bromine and fluorine in this compound suggests a high degree of lipophilicity, which may translate to significant cytotoxic potential.
The cytotoxic effects of halogenated compounds are often mediated through the induction of oxidative stress and the activation of signaling pathways leading to apoptosis.
Caption: Oxidative Stress-Induced Apoptosis Pathway.
Antimicrobial Activity
Halogenated benzoic acids and their derivatives have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.
Table 2: Comparative Antimicrobial Activity of Representative Halogenated Benzoic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [5] |
| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | (Potent activity) | [6] |
| Halogenated Phenols | Staphylococcus aureus | 5 (for 2,4,6-triiodophenol) | [7] |
| 4-Fluorobenzoic Acid | (As a derivative) | (Antimicrobial effects) | |
| 3-Bromobenzoic Acid | Pseudokirchneriella subcapitata | (High toxicity) | [1] |
Note: MIC values for this compound were not found in the searched literature. The presented data highlights the general antimicrobial potential of halogenated aromatic acids.
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative Bacteria: Some studies suggest that certain halogenated compounds exhibit greater potency against Gram-positive bacteria.[6]
-
Lipophilicity and Membrane Disruption: The increased lipophilicity conferred by halogenation is thought to facilitate the partitioning of the compounds into the bacterial cell membrane, leading to its disruption and subsequent cell death.
-
Enzyme Inhibition: Halogenated benzoic acids can act as inhibitors of key bacterial enzymes. For example, some halogenated aromatic acids have been shown to inhibit enzymes involved in metabolic pathways.[8][9]
The antimicrobial mechanism can involve complex signaling pathways within the microbial cells.
Caption: Putative Antimicrobial Mechanisms of Action.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other halogenated benzoic acids) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the wells showing no growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mechanistic Insights: Potential Signaling Pathways
The biological effects of halogenated benzoic acids are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. Some halogenated compounds have been shown to modulate NF-κB activity.
Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The MAPK pathway is often activated in response to cellular stress, including that induced by cytotoxic compounds.
Caption: A Representative MAPK Signaling Cascade.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound in the context of other halogenated benzoic acids. While direct experimental data for this specific compound remains to be extensively reported, the principles of structure-activity relationships strongly suggest that its unique polyhalogenated structure—featuring both bromine and multiple fluorine atoms—likely confers significant biological activity.
The increased lipophilicity and altered electronic properties resulting from this substitution pattern make this compound a compelling candidate for further investigation as a potential cytotoxic and antimicrobial agent. Future research should focus on:
-
Systematic in vitro screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines and its antimicrobial activity against a broad spectrum of pathogenic microorganisms.
-
Comparative studies: Directly comparing the biological activity of this compound with a systematically selected series of mono-, di-, and tri-halogenated benzoic acid analogs to elucidate precise structure-activity relationships.
-
Mechanistic studies: Investigating the underlying molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, and its potential to induce oxidative stress.
By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of this compound and other novel halogenated benzoic acids, paving the way for the development of new and effective therapeutic agents.
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comparing reactivity of 6-Bromo-2,3,4-trifluorobenzoic acid with other bromo-trifluorobenzoic acid isomers
An In-Depth Comparative Guide to the Reactivity of 6-Bromo-2,3,4-trifluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-trifluorobenzoic acids are a class of highly functionalized aromatic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The precise arrangement of the bromine and fluorine substituents on the benzoic acid core dramatically influences the molecule's chemical properties and reactivity. This guide provides a detailed comparative analysis of this compound and its structural isomers, focusing on how substituent positioning impacts acidity and reactivity in key synthetic transformations. Our analysis is grounded in fundamental principles of physical organic chemistry, offering predictive insights supported by experimental protocols designed to validate these claims.
The Underlying Principles: Electronic and Steric Effects at Play
The reactivity of any substituted benzoic acid is a nuanced interplay of electronic and steric effects imparted by its substituents. In bromo-trifluorobenzoic acids, these effects are pronounced.
-
Electronic Effects : Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).[5][6][7] This effect pulls electron density away from the aromatic ring and the carboxylate group. This electron withdrawal stabilizes the conjugate base (benzoate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[7][8] Fluorine is more electronegative than bromine, so its inductive effect is stronger.[7]
-
Steric Hindrance and the "Ortho Effect" : A defining characteristic of ortho-substituted benzoic acids is the "ortho effect."[9] When a substituent occupies a position ortho to the carboxylic acid group (the C2 or C6 position), it can sterically clash with the -COOH group. This clash forces the carboxylic acid to twist out of the plane of the benzene ring.[9][10] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic π-system, which paradoxically leads to a significant increase in the acid's strength.[9][10] Furthermore, this steric bulk can physically block the approach of reagents to the carboxylic acid, hindering reactions like esterification.[11][12]
Caption: The ortho effect forces the -COOH group out of plane, increasing acidity.
Comparative Analysis of Isomer Reactivity
We will now compare the reactivity of This compound with other representative isomers based on the principles outlined above.
Acidity (pKa)
The acidity of these isomers is primarily dictated by the cumulative electron-withdrawing effects and the presence of ortho substituents.
-
This compound : This isomer is predicted to be exceptionally acidic. It benefits from the powerful "ortho effect" from two substituents: the bromine at C6 and the fluorine at C2. This dual ortho substitution will severely restrict the coplanarity of the carboxylic acid group, maximizing the acidity-enhancing effect.[9][10] Additionally, the strong inductive effects of all four halogens stabilize the resulting carboxylate anion.
-
2-Bromo-3,4,5-trifluorobenzoic acid : This isomer has only one ortho substituent (the bromine at C2). While it will be more acidic than benzoic acid due to the ortho effect and the overall electron-withdrawing nature of the substituents, its acidity will likely be less than the 6-bromo-2,3,4-trifluoro isomer, which has two ortho groups.
-
4-Bromo-2,3,5-trifluorobenzoic acid : This isomer also has a single ortho substituent (the fluorine at C2). Its acidity is expected to be comparable to the 2-bromo-3,4,5-trifluoro isomer.
Table 1: Predicted Acidity Trends of Bromo-trifluorobenzoic Acid Isomers
| Isomer | Ortho Substituents | Key Factors Influencing Acidity | Predicted Relative pKa |
|---|---|---|---|
| This compound | Br at C6, F at C2 | Strong dual ortho effect; High cumulative -I effect. | Lowest (Most Acidic) |
| 2-Bromo-3,4,5-trifluorobenzoic acid | Br at C2 | Single ortho effect; High cumulative -I effect. | Low |
| 4-Bromo-2,3,5-trifluorobenzoic acid | F at C2 | Single ortho effect; High cumulative -I effect. | Low |
| Benzoic Acid (Reference) | None | Baseline acidity. | 4.20 |
Reactivity of the Carboxylic Acid: Esterification
While the ortho effect enhances acidity, it significantly hinders reactions involving nucleophilic attack at the carbonyl carbon, such as Fischer esterification, due to steric blockade.[12]
-
This compound : The presence of two bulky ortho substituents (Br and F) creates a highly crowded environment around the carboxylic acid. This steric hindrance makes it the least reactive isomer towards esterification. High temperatures, strong acid catalysts, and extended reaction times would be necessary to achieve reasonable conversion.
-
2-Bromo-3,4,5-trifluorobenzoic acid & 4-Bromo-2,3,5-trifluorobenzoic acid : These isomers, having only one ortho substituent, present less steric hindrance than the 6-bromo-2,3,4-trifluoro isomer. They are expected to undergo esterification more readily.
Reactivity of the Aromatic Ring: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond at the site of the C-Br bond.[13] Reactivity is influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond, which is affected by both steric and electronic factors.
-
This compound : The C-Br bond is highly sterically hindered, being flanked by the carboxylic acid and a fluorine atom. This can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition. However, the highly electron-deficient nature of the ring can facilitate the overall catalytic cycle.
-
4-Bromo-2,3,5-trifluorobenzoic acid : In this isomer, the bromine atom is in a less sterically congested environment (para to the -COOH group). This accessibility should allow for more efficient oxidative addition, making this isomer predicted to be more reactive in Suzuki coupling reactions compared to its more hindered counterparts.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (S_NAr)
The presence of multiple strong electron-withdrawing groups (-COOH, -F, -Br) makes the aromatic ring highly electron-deficient and thus, an excellent candidate for Nucleophilic Aromatic Substitution (S_NAr).[14][15][16] In this reaction, a nucleophile displaces a leaving group (one of the halogens) on the ring. The reaction is favored when other electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex).[15][17]
-
This compound : This isomer is highly activated for S_NAr. For instance, nucleophilic attack to displace the fluorine at the C4 position would be highly favorable, as the negative charge in the Meisenheimer complex would be stabilized by the ortho- and para-positioned -COOH and -Br groups, respectively. Fluorine is often a better leaving group than bromine in S_NAr if the initial nucleophilic attack is the rate-determining step.
Experimental Protocols for Reactivity Validation
The following protocols provide a framework for experimentally verifying the predicted differences in reactivity.
Protocol 1: Comparative Kinetic Analysis of Fischer Esterification
This experiment will quantify the rate of ester formation, reflecting the steric hindrance around the carboxylic acid group.
-
Preparation : In separate, identical sealed reaction vessels, dissolve 1.0 mmol of each bromo-trifluorobenzoic acid isomer in 10 mL of methanol.
-
Initiation : To each vessel, add 0.1 mmol of concentrated sulfuric acid as a catalyst. Place the vessels in a temperature-controlled oil bath set to 70°C and start a timer.
-
Sampling : At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction. Immediately quench the aliquot in a vial containing 900 µL of a known concentration of an internal standard (e.g., dimethyl sulfoxide) in a suitable solvent.
-
Analysis : Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the formed methyl ester relative to the starting acid.
-
Data Interpretation : Plot the concentration of the ester product versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Caption: Workflow for comparing esterification kinetics among isomers.
Protocol 2: Comparative Yield in Suzuki-Miyaura Cross-Coupling
This experiment compares the efficiency of C-C bond formation at the C-Br position under standardized conditions.
-
Reaction Setup : In parallel reaction tubes, combine one bromo-trifluorobenzoic acid isomer (0.5 mmol), phenylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol).
-
Solvent Addition : Add a 3:1 mixture of Dioxane:Water (5 mL) to each tube.
-
Reaction : Seal the tubes, degas with argon, and heat to 90°C with vigorous stirring for a fixed time (e.g., 4 hours).
-
Workup : After cooling, quench the reactions with 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.
-
Analysis : Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR spectroscopy using an internal standard to determine the yield of the coupled product.
-
Comparison : The calculated yield for each isomer directly compares its reactivity under these specific Suzuki-Miyaura conditions. Higher yields indicate greater reactivity.
Conclusion
The reactivity of bromo-trifluorobenzoic acids is a complex function of substituent placement. For This compound , the presence of two ortho substituents renders it highly acidic but sterically hindered, making it a challenging substrate for reactions at the carboxylic acid and the C-Br bond. Conversely, isomers with fewer or no ortho substituents will exhibit lower acidity but greater reactivity in transformations like esterification and Suzuki coupling. The highly electron-deficient nature of all these isomers makes them prime candidates for nucleophilic aromatic substitution. A thorough understanding of these structure-reactivity relationships is paramount for synthetic chemists to select the appropriate isomer and tailor reaction conditions to achieve their desired synthetic outcomes.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 6-Bromo-2,3,4-trifluorobenzoic acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The introduction of specific substituents, such as bromine and fluorine atoms, onto an aromatic scaffold like benzoic acid can dramatically alter its physicochemical and biological properties. 6-Bromo-2,3,4-trifluorobenzoic acid is a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents, making its correct identification paramount.[1][2]
This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of this compound. We will delve into the expected spectral characteristics and compare them with those of structurally similar compounds to provide a comprehensive understanding of how multi-nuclear NMR, mass spectrometry, and infrared spectroscopy work in concert for unequivocal structural elucidation.
The Analytical Workflow: A Multi-Technique Approach
A single spectroscopic technique is rarely sufficient for the complete and unambiguous determination of a novel or complex molecular structure. A synergistic approach, integrating data from various analytical methods, provides a self-validating system of checks and balances. The workflow for confirming the structure of this compound is outlined below.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Mass Spectrometry: The First Step in Identification
Mass spectrometry (MS) provides the molecular weight of the analyte, offering the most direct evidence for the elemental composition of the molecule. For this compound (C₇H₂BrF₃O₂), the presence of bromine is a key distinguishing feature due to its isotopic distribution.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500.
Expected Data and Comparative Analysis
The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.
| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) for ⁷⁹Br | Expected [M-H]⁻ (m/z) for ⁸¹Br | Key Differentiator |
| This compound | C₇H₂BrF₃O₂ | 252.9 | 254.9 | Characteristic 1:1 isotopic pattern for one bromine atom. |
| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | 175.0 | N/A | Absence of the bromine isotopic pattern.[3] |
| 2,4,6-Tribromobenzoic acid | C₇H₃Br₃O₂ | 354.8 | 356.8, 358.8, 360.8 | A complex pattern (1:3:3:1 ratio) indicating three bromine atoms. |
The presence of a pair of peaks of nearly equal intensity at m/z 252.9 and 254.9 would strongly indicate the incorporation of a single bromine atom into the trifluorobenzoic acid structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Expected Data and Comparative Analysis
The IR spectrum of this compound is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the various C-F and C-Br bonds. However, several key stretching frequencies are highly diagnostic.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for this compound | Comparison with Benzoic Acid |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Indicates the presence of the carboxylic acid dimer. | Similar broad absorption is expected. |
| C=O stretch (carboxylic acid) | 1710-1680 | Confirms the carboxylic acid functional group. | Benzoic acid shows a similar C=O stretch. |
| C-F stretch | 1300-1100 | Strong absorptions confirming the presence of fluorine atoms. | Absent in the spectrum of benzoic acid. |
| C-Br stretch | 680-515 | Indicates the presence of a bromo-aromatic group. | Absent in the spectrum of benzoic acid. |
The combined presence of the broad O-H stretch, the sharp C=O stretch, and the strong C-F and C-Br absorptions provides a unique fingerprint for the target molecule, distinguishing it from its non-halogenated or differently halogenated counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled experiment is standard.
¹H NMR Analysis
The ¹H NMR spectrum will provide information about the aromatic proton.
-
Expected Chemical Shift: The single aromatic proton (H-5) is expected to resonate as a multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.
-
Comparative Analysis: In 2,3,4-trifluorobenzoic acid, there are two aromatic protons, which would present a more complex splitting pattern.[4] The presence of a single aromatic proton signal is a key indicator of the proposed structure.
¹⁹F NMR Analysis
¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity.[5][6]
-
Expected Chemical Shifts and Couplings: Three distinct fluorine signals are expected, each exhibiting coupling to the other fluorine nuclei and to the H-5 proton. The chemical shifts will be characteristic of their positions relative to the bromine and carboxylic acid groups. The coupling constants (J-values) between the fluorine atoms will provide information about their relative positions (ortho, meta, para).
-
Comparative Analysis: The ¹⁹F NMR spectrum of 5-Bromo-1,2,3-trifluorobenzene shows two distinct fluorine resonances, a triplet and a doublet, which can be used as a model for predicting the splitting patterns in our target molecule.[7] The unique set of three coupled fluorine signals will be a definitive fingerprint for the 2,3,4-trifluoro substitution pattern.
¹³C NMR Analysis
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
-
Expected Chemical Shifts and Couplings: The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The magnitude of this coupling is typically large (240-260 Hz). The carbons adjacent to the fluorinated carbons will show smaller two-bond couplings. The carbons bonded to bromine and the carboxylic acid group will also have characteristic chemical shifts.
-
Comparative Analysis: The ¹³C NMR spectrum of benzoic acid shows five distinct signals due to the symmetry of the molecule. In contrast, this compound is expected to show seven unique carbon signals, reflecting its lower symmetry.
The combination of these three NMR techniques provides a detailed and unambiguous picture of the molecular structure. The workflow for this multi-nuclear NMR analysis is depicted below.
Caption: Workflow for multi-nuclear NMR analysis to confirm the structure.
Summary of Expected Spectroscopic Data
| Technique | Expected Data for this compound |
| Mass Spec (ESI-) | Molecular ion peaks at m/z 252.9 and 254.9 in a ~1:1 ratio. |
| IR Spectroscopy | Broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (1300-1100 cm⁻¹), and a C-Br stretch (below 700 cm⁻¹). |
| ¹H NMR | One multiplet signal in the aromatic region, integrating to one proton. |
| ¹⁹F NMR | Three distinct multiplet signals, each integrating to one fluorine atom. |
| ¹³C NMR | Seven distinct signals, with three showing large one-bond C-F coupling. |
Conclusion
The structural confirmation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. While mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle—the molecular weight and the presence of key functional groups—it is the detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra that allows for the unambiguous assignment of the substitution pattern on the aromatic ring. By comparing the expected data with that of known, structurally related compounds, researchers can be highly confident in their structural assignments, ensuring the integrity of their subsequent research and development efforts.
References
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A Senior Application Scientist's Guide to Alternatives for 6-Bromo-2,3,4-trifluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 6-Bromo-2,3,4-trifluorobenzoic acid has emerged as a valuable building block, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its trifluorinated core imparts unique electronic properties and enhances the lipophilicity of target molecules, while the bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical comparison of alternative reagents to this compound. We will explore the nuances of reactivity, delve into alternative synthetic strategies, and provide a framework for selecting the optimal reagent based on experimental data and green chemistry principles.
The Role of the Halogen: A Tale of Two Reactivities
The synthetic utility of this compound is largely defined by the reactivity of the carbon-bromine bond. However, the choice of halogen is not a one-size-fits-all solution. The two primary reaction classes where the halogen plays a pivotal role are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The optimal halogen for each of these transformations is diametrically opposed.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen bond is the primary determinant of reactivity. Weaker bonds lead to faster reactions. The established order of reactivity is:
This trend is a direct consequence of the bond dissociation energies. Consequently, an iodo-substituted trifluorobenzoic acid would be expected to be more reactive than the bromo analog, potentially allowing for milder reaction conditions and lower catalyst loadings. Conversely, a chloro-substituted trifluorobenzoic acid would be less reactive, often necessitating more forcing conditions, stronger bases, and more sophisticated, electron-rich phosphine ligands to achieve comparable yields.[4]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms and the carboxylic acid on our scaffold. In this reaction, the electronegativity of the leaving group is paramount, as it polarizes the carbon-halogen bond, making the carbon more electrophilic. The reactivity trend for SNAr is the reverse of that for cross-coupling:
Therefore, for transformations where a nucleophile displaces the halogen, a fluoro-substituted analog would be the most reactive, while the iodo-substituted version would be the least.
Direct Structural Alternatives: A Comparative Analysis
The most direct alternatives to this compound are its chloro and iodo analogs. While not as commonly commercially available, their synthesis is achievable and their distinct reactivity profiles offer strategic advantages.
6-Chloro-2,3,4-trifluorobenzoic Acid
This analog represents a more economical, albeit less reactive, alternative for cross-coupling reactions. Its synthesis has been reported from 2,3,4,5-trifluorobenzoic acid via a sequence of nitration, reduction, diazotization, and chlorination.[9]
Advantages:
-
Cost-Effectiveness: Aryl chlorides are generally less expensive than the corresponding bromides.[4]
-
Availability of Starting Materials: The precursors for its synthesis are often readily available.
Disadvantages:
-
Lower Reactivity in Cross-Coupling: Requires more forcing conditions (higher temperatures, stronger bases, specialized ligands) for efficient cross-coupling.[4] This can limit the functional group tolerance of the reaction.
6-Iodo-2,3,4-trifluorobenzoic Acid
As the most reactive of the common halogens in palladium catalysis, the iodo-analog offers the potential for highly efficient cross-coupling reactions. A synthetic route to the isomeric 2,3,4-trifluoro-5-iodobenzoic acid has been described, involving the direct iodination of 2,3,4-trifluorobenzoic acid.[10] A similar strategy could likely be adapted for the 6-iodo isomer.
Advantages:
-
High Reactivity in Cross-Coupling: Allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings.[5] This can be particularly beneficial for sensitive substrates.
Disadvantages:
-
Higher Cost: Iodine and iodinating reagents are typically more expensive than their bromine and chlorine counterparts.
-
Potential for Instability: Aryl iodides can be more prone to degradation, particularly in the presence of light or trace metals.
Performance Comparison in a Model Suzuki-Miyaura Coupling
| Reagent | Predicted Reactivity | Typical Reaction Conditions | Expected Yield |
| 6-Iodo-2,3,4-trifluorobenzoic acid | High | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 80 °C, 2-4 h | Excellent |
| This compound | Moderate | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C, 8-12 h | Good to Excellent |
| 6-Chloro-2,3,4-trifluorobenzoic acid | Low | Pd₂(dba)₃, XPhos, Cs₂CO₃, t-BuOH, 110 °C, 18-24 h | Moderate to Good |
Table 1. Predicted performance of 6-halo-2,3,4-trifluorobenzoic acids in a model Suzuki-Miyaura coupling.
Alternative Synthetic Strategies: Bypassing the Halogenated Precursor
In many instances, the most innovative and efficient alternative is not a direct replacement but a completely different synthetic approach. This is particularly true in the synthesis of fluoroquinolone antibiotics, a major application of this compound.
The Gould-Jacobs Reaction and its Modifications
A classic and versatile route to the quinolone core is the Gould-Jacobs reaction. This methodology involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[1] By selecting the appropriately substituted aniline, the need for a halogenated benzoic acid precursor in the final cyclization step can be circumvented. For example, starting with 3-chloro-4-fluoroaniline, a key intermediate for many fluoroquinolones can be synthesized.[4]
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The Efficacy of Agrochemicals Derived from 6-Bromo-2,3,4-trifluorobenzoic Acid: A Comparative Guide
Introduction: The Role of Fluorination in Modern Agrochemicals
In the continuous pursuit of enhanced agricultural productivity, the strategic design of agrochemicals is of paramount importance. The introduction of fluorine atoms into active molecules is a well-established strategy to improve the efficacy and performance of herbicides and pesticides. 6-Bromo-2,3,4-trifluorobenzoic acid stands as a versatile and highly valuable intermediate in the synthesis of a new generation of agrochemicals. Its unique trifluorinated and brominated structure offers a scaffold for the development of active ingredients with potentially superior properties. The presence of fluorine can significantly increase a molecule's metabolic stability, leading to longer-lasting effects and potentially lower application rates. Furthermore, fluorination can enhance the bioactivity of a compound by altering its electronic properties and improving its ability to bind to target enzymes or receptors in weeds and pests. This guide will provide a comparative analysis of the potential efficacy of agrochemicals derived from this compound by examining structurally similar and commercially successful compounds. We will delve into their mechanisms of action, present comparative efficacy data, and provide standardized protocols for their evaluation.
The Mechanism of Action: Synthetic Auxins
Many herbicides derived from benzoic acids act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At normal concentrations, IAA regulates a wide range of developmental processes in plants. However, synthetic auxins are designed to be more stable and persistent in the plant than natural IAA[1]. When applied at herbicidal rates, these compounds overwhelm the plant's hormonal signaling pathways, leading to rapid, uncontrolled, and disorganized growth[2][3]. This ultimately results in the death of susceptible plants due to the disruption of key physiological processes.
The primary mode of action for synthetic auxin herbicides involves their binding to specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins[1][4]. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the constitutive activation of auxin response genes, which in turn leads to the overproduction of ethylene and abscisic acid (ABA), causing symptoms like epinasty (downward bending of leaves), tissue swelling, and ultimately, plant death[1][5].
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Efficacy of Benzoic Acid Herbicides: A Case Study of Dicamba
While specific efficacy data for direct derivatives of this compound are not publicly available, we can infer their potential performance by examining a well-established benzoic acid herbicide, dicamba. Dicamba is widely used for the control of broadleaf weeds in various crops[6]. The strategic incorporation of fluorine into auxin mimic herbicides has been shown to influence their biological activity[7][8].
The following table summarizes comparative efficacy data for dicamba against other common herbicides. This data provides a benchmark for the level of performance that could be expected from novel fluorinated benzoic acid herbicides.
| Herbicide | Target Weed | Application Rate (g a.i./ha) | Control (%) | Source |
| Dicamba | Amaranthus spp. (Palmer amaranth, Waterhemp) | 840 | 84 | [9] |
| Amaranthus spp. (Palmer amaranth, Waterhemp) | 1120 | 78 | [9] | |
| Abutilon theophrasti (Velvetleaf) | 840 | 87 | [9] | |
| Abutilon theophrasti (Velvetleaf) | 1120 | 73 | [9] | |
| 2,4-D | Commelina benghalensis (Benghal dayflower) | 530 | ≥90 | [10] |
| Glyphosate + Dicamba | Glyphosate-resistant giant ragweed, common ragweed, and Canada fleabane | - | Excellent | [6] |
Note: Efficacy can vary based on environmental conditions, weed growth stage, and the presence of herbicide resistance.
Field trials have demonstrated that dicamba provides effective control of many tough broadleaf weeds, and its efficacy can be enhanced when tank-mixed with other herbicides like glyphosate[6]. Studies have also shown that the addition of adjuvants can improve the control of certain weed species with dicamba[9]. The development of herbicide resistance is a growing concern, and while some weeds have developed resistance to synthetic auxins, the incidence is lower compared to other herbicide modes of action[11].
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of a novel agrochemical with existing alternatives, standardized and robust experimental protocols are essential. The following is a generalized protocol for a whole-plant greenhouse bioassay to determine herbicide efficacy, based on established guidelines[12][13].
Protocol: Whole-Plant Greenhouse Bioassay for Herbicide Efficacy
1. Seed Germination and Plant Propagation:
- Source certified seeds of the target weed species and the crop species for selectivity testing.
- Germinate seeds in a suitable substrate (e.g., petri dishes with agar) under controlled conditions (temperature, light).
- Once seedlings have reached the appropriate growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with a standardized potting mix.
- Allow plants to acclimate and grow in the greenhouse to a uniform size and developmental stage before herbicide application.
2. Herbicide Preparation and Application:
- Prepare stock solutions of the test compound (e.g., a derivative of this compound) and reference herbicides (e.g., dicamba, 2,4-D) in an appropriate solvent.
- Create a series of dilutions to test a range of application rates, including the anticipated field use rate, as well as rates above and below this to establish a dose-response curve.
- Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group for comparison.
3. Experimental Design and Environmental Conditions:
- Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.
- Maintain consistent and optimal growing conditions (temperature, humidity, light, and watering) throughout the experiment.
4. Data Collection and Analysis:
- Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0% = no injury, 100% = complete plant death).
- At the end of the experiment, harvest the above-ground biomass of each plant.
- Determine the fresh weight and then dry the biomass in an oven until a constant weight is achieved to determine the dry weight.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
- Compare the GR₅₀ or LD₅₀ values of the test compound to the reference herbicides to determine its relative efficacy.
Caption: Workflow for a whole-plant greenhouse bioassay.
Conclusion and Future Directions
While direct commercial examples of agrochemicals derived from this compound are not yet prevalent in the public domain, the principles of medicinal and agrochemical chemistry strongly suggest its potential as a valuable building block. The known benefits of fluorination in enhancing the metabolic stability and bioactivity of active ingredients, combined with the proven herbicidal activity of the benzoic acid scaffold, provide a compelling rationale for the continued exploration of derivatives of this compound.
The comparative analysis of structurally related synthetic auxin herbicides, such as dicamba, offers a solid foundation for predicting the potential efficacy of novel compounds. By employing rigorous and standardized evaluation protocols, researchers can systematically assess the performance of new derivatives and identify candidates with superior weed control properties and crop safety profiles. The future of sustainable agriculture relies on the development of more effective and environmentally benign agrochemicals, and fluorinated benzoic acids represent a promising avenue for achieving this goal.
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in vitro testing of pharmaceutical compounds from 6-Bromo-2,3,4-trifluorobenzoic acid
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 6-Bromo-2,3,4-trifluorobenzoic Acid
A Comparative Analysis for Drug Discovery Professionals
As Senior Application Scientists, our goal is to move beyond rote protocol execution and delve into the strategic rationale that underpins robust drug discovery cascades. This guide provides a comprehensive framework for the in vitro characterization of novel pharmaceutical compounds, using a hypothetical, yet plausible, small molecule inhibitor derived from the versatile starting material, this compound.[1][2] The unique fluorinated structure of this acid makes it a valuable intermediate for synthesizing biologically active molecules, enhancing properties like lipophilicity and metabolic stability, which are crucial for developing effective therapeutic agents.[3]
For this guide, we will designate our hypothetical compound BFTB-1 (Bromo-Fluoro-Trifluoro-Benzoate derivative 1). We will position BFTB-1 as a potential inhibitor of the oncogenic B-Raf V600E kinase, a critical target in malignant melanoma.[4][5] Its performance will be objectively compared against PLX4720 , a well-characterized, potent, and selective inhibitor of B-RafV600E, providing a benchmark for our evaluation.[4]
The Strategic Workflow: From General Cytotoxicity to Specific Target Engagement
A successful in vitro evaluation follows a logical funnel, starting with broad, cell-based assays to confirm biological activity and selectivity, followed by specific, cell-free biochemical assays to determine potency and direct target engagement, and culminating in cell-based assays to verify the mechanism of action.
Caption: High-level workflow for in vitro inhibitor characterization.
Part 1: Cytotoxicity and Cellular Selectivity Screening
Expertise & Causality: The initial and most critical step is to determine if BFTB-1 has any biological effect and, crucially, whether that effect is selective for cancer cells harboring the target mutation. A non-selective compound is likely to be toxic to healthy cells, leading to a narrow therapeutic window. We therefore employ cytotoxicity assays on a paired set of cell lines:
-
A375: A human melanoma cell line with the B-RafV600E mutation.
-
MCF-7: A human breast adenocarcinoma cell line with wild-type B-Raf.[6]
A promising candidate will show high potency (a low IC50 value) in A375 cells and significantly lower potency (a high IC50 value) in MCF-7 cells.[4] This differential provides the first piece of evidence for on-target activity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.[8]
Methodology:
-
Cell Seeding: Seed A375 and MCF-7 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of BFTB-1 and PLX4720 in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 nM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various compound dilutions. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]
Data Presentation: Comparative Cellular Potency
| Compound | Cell Line | B-Raf Status | IC50 (µM) [Mean ± SD, n=3] | Selectivity Index (IC50 WT / IC50 V600E) |
| BFTB-1 | A375 | V600E Mutant | 0.45 ± 0.06 | \multirow{2}{}{88.9 } |
| MCF-7 | Wild-Type | 40.0 ± 5.2 | ||
| PLX4720 | A375 | V600E Mutant | 0.15 ± 0.02 | \multirow{2}{}{>100 } |
| MCF-7 | Wild-Type | >15.0 ± 2.5 |
Data are hypothetical for illustrative purposes.
Part 2: Direct Target Engagement and Biochemical Potency
Expertise & Causality: While cellular assays suggest on-target activity, they don't prove it. The compound could be acting on another target within the cell that is critical only in the B-RafV600E context. Therefore, the next essential step is to perform a cell-free biochemical assay using purified, recombinant B-RafV600E kinase.[10] This directly measures the compound's ability to inhibit the enzyme's catalytic activity. Kinase activity is typically measured by quantifying the consumption of ATP or the phosphorylation of a substrate.[11][12]
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. As inhibitor concentration increases, kinase activity decreases, leading to less ADP and a lower luminescent signal.
Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the following in kinase reaction buffer:
-
Purified, recombinant human B-RafV600E enzyme.
-
A suitable substrate (e.g., inactive MEK1).
-
ATP at its Km concentration (using Km allows for more comparable IC50 values across different studies).[13]
-
Serial dilutions of BFTB-1 or PLX4720 (final concentrations from 10 µM to 0.01 nM).
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and plot the dose-response curve to determine the biochemical IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Enzyme | Biochemical IC50 (nM) [Mean ± SD, n=3] |
| BFTB-1 | B-Raf V600E | 55 ± 8 |
| PLX4720 | B-Raf V600E | 31 ± 5 |
Data are hypothetical for illustrative purposes.
Part 3: Verifying the Cellular Mechanism of Action
Expertise & Causality: Having demonstrated both cellular selectivity and direct enzymatic inhibition, the final step is to confirm that BFTB-1 inhibits the target signaling pathway within the complex cellular environment. The B-RafV600E mutation leads to constitutive activation of the MAPK signaling pathway.[5] A true B-Raf inhibitor should therefore decrease the phosphorylation of its downstream effectors, MEK and ERK. Western blotting is the gold-standard technique to visualize and quantify these changes in protein phosphorylation.
Caption: The constitutively active MAPK signaling pathway in B-Raf V600E mutant cells.
Experimental Protocol: Western Blot for p-MEK and p-ERK
Methodology:
-
Cell Culture and Treatment: Culture A375 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with BFTB-1 or PLX4720 at concentrations of 1x, 5x, and 10x their respective cellular IC50 values for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-MEK and p-ERK to their respective total protein levels.
Trustworthiness & Self-Validation: The inclusion of total MEK, total ERK, and GAPDH controls is critical. It validates that any observed decrease in the phosphorylated proteins is due to the inhibitor's activity and not due to unequal protein loading or general protein degradation. A successful result would show a dose-dependent decrease in p-MEK and p-ERK levels in cells treated with BFTB-1, comparable to the effect of PLX4720.
Conclusion and Future Directions
This guide outlines a logical, multi-tiered approach to the initial in vitro characterization of BFTB-1, a novel compound derived from this compound. By comparing its performance against the established B-RafV600E inhibitor PLX4720, we can make informed decisions about its potential as a therapeutic candidate.
Our hypothetical data suggest that BFTB-1 is a potent and selective inhibitor of B-RafV600E, albeit slightly less potent than the benchmark compound. It effectively inhibits the MAPK pathway in a cellular context. These promising results would justify advancing BFTB-1 to the next stages of preclinical development, including broader kinase panel screening to assess its overall selectivity, ADME/Tox profiling, and ultimately, in vivo efficacy studies in animal models. This systematic and rigorous approach ensures that only the most promising and well-characterized compounds proceed through the costly drug development pipeline.
References
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Chem-Impex. This compound. Chem-Impex.
- Kettner, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- PubMed. In vitro JAK kinase activity and inhibition assays.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Pratilas, C. A., et al. (2014). Identification of BRAF inhibitors through in silico screening. PMC - PubMed Central.
- Chem-Impex. Ácido 6-bromo-2,3,4-trifluorobenzoico. Chem-Impex.
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A Researcher's Guide to Palladium Catalysis: Optimizing C-C Bond Formation with 6-Bromo-2,3,4-trifluorobenzoic Acid
For researchers at the forefront of pharmaceutical and materials science, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The poly-functionalized arene, 6-Bromo-2,3,4-trifluorobenzoic acid, represents a valuable but challenging building block. Its electron-deficient nature, a consequence of the trifluoro substitution pattern and the carboxylic acid group, significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. Furthermore, the ortho-bromo position introduces steric considerations that demand careful catalyst selection.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this specific substrate. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst choice, empowering you to design and execute more efficient and robust synthetic strategies.
The Challenge: Coupling with an Electron-Deficient, Sterically Encumbered Aryl Bromide
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is a delicate interplay of electronics and sterics. The carbon-bromine (C-Br) bond in this compound is activated towards oxidative addition to a Pd(0) center due to the electron-withdrawing fluorine atoms. However, this same electron deficiency can impede the reductive elimination step, the final stage of the catalytic cycle that forms the desired product. Moreover, the proximity of the bromine atom to the carboxylic acid group can introduce steric hindrance and potential for catalyst inhibition through coordination.
The choice of palladium catalyst, and particularly the ancillary ligand, is therefore paramount to navigating these competing effects and achieving high yields.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds. For a substrate like this compound, the selection of a catalyst system that promotes rapid oxidative addition and efficient transmetalation, while mitigating protodeboronation of the boronic acid partner, is crucial.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Expected Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine (Traditional) | Commercially available, well-established. | Moderate yields, longer reaction times, potential for side reactions. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Bulky, Electron-Rich) | High activity for electron-deficient and sterically hindered substrates. Promotes rapid reductive elimination. | Excellent yields, shorter reaction times, broad functional group tolerance.[1] |
| Pd(OAc)₂ / XPhos | Buchwald Ligand (Bulky, Electron-Rich) | Similar to SPhos, often effective for challenging couplings. | High to excellent yields, robust performance.[2] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Highly stable, excellent for coupling aryl chlorides and bromides, often at lower catalyst loadings.[3][4] | High to excellent yields, mild reaction conditions.[3][4] |
| Pd/C | Heterogeneous | Easy to remove from the reaction mixture, reusable. | Variable yields, may require higher temperatures and longer reaction times.[5] |
Rationale for Catalyst Selection:
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and longer reaction times for challenging substrates. The modern era of cross-coupling has been defined by the development of bulky, electron-rich ligands that dramatically accelerate the key steps of the catalytic cycle.
Buchwald ligands , such as SPhos and XPhos, are designed to create a sterically hindered yet electronically rich palladium center.[2] This bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands facilitates the final reductive elimination, which is often the rate-limiting step for electron-deficient substrates.
N-Heterocyclic Carbene (NHC) ligands , featured in catalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), offer a highly stable and strongly electron-donating environment for the palladium center.[3][4] This makes them exceptionally robust and efficient for a wide range of cross-coupling reactions, including those with deactivated aryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is a representative procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: Vinylation of the Aryl Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] For this compound, the goal is to achieve high regioselectivity and yield in the formation of a substituted alkene.
Catalyst Performance Comparison: Heck Coupling
| Catalyst System | Ligand Type | Key Advantages | Expected Performance |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine (Traditional) | Inexpensive and widely used. | Moderate yields, may require higher temperatures. |
| Pd(OAc)₂ / P(o-tolyl)₃ | Monodentate Phosphine (Bulky) | Increased steric bulk can improve catalyst stability and activity. | Good yields for a range of aryl bromides. |
| Pd(dba)₂ / CataCXium® A | Buchwald-type Ligand | Highly active for deactivated aryl chlorides and bromides. | Excellent yields, even with challenging substrates. |
| Herrmann's Catalyst | Palladacycle | Highly stable and active at low catalyst loadings. | High turnover numbers, good for electron-deficient substrates. |
Rationale for Catalyst Selection:
In the Heck reaction, the choice of ligand influences the stability of the active catalyst and the rate of the migratory insertion and β-hydride elimination steps. While traditional phosphines can be used, more sterically demanding and electron-rich ligands often provide superior results, especially for less reactive aryl halides. Palladacycles, such as Herrmann's catalyst, are pre-activated and highly stable, often leading to very efficient catalysis. For an electron-deficient substrate like this compound, a robust catalyst that can operate under relatively mild conditions is preferable to avoid potential decarboxylation at very high temperatures.
Experimental Protocol: Heck Coupling
This is a general protocol and should be optimized for the specific alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas supply
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tolyl)₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent (DMF or MeCN, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (Et₃N or DIPEA, 1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete.
-
Cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[7] This reaction is invaluable in materials science and for the synthesis of complex natural products.
Catalyst Performance Comparison: Sonogashira Coupling
| Catalyst System | Key Features | Key Advantages | Expected Performance |
| Pd(PPh₃)₄ / CuI | Classic Conditions | Well-established, effective for many substrates. | Good yields, but can be sensitive to air and prone to alkyne homocoupling. |
| PdCl₂(PPh₃)₂ / CuI | Classic Conditions | More stable palladium source than Pd(PPh₃)₄. | Good yields, similar limitations to the Pd(PPh₃)₄ system.[7] |
| Pd(OAc)₂ / XPhos / CuI | Modern Ligand with Copper | Increased catalyst activity and stability. | High to excellent yields, broader substrate scope. |
| [DTBNpP]Pd(crotyl)Cl | Copper-Free System | Avoids issues with copper (homocoupling, toxicity). Mild, room-temperature conditions.[8] | High yields, excellent functional group tolerance, simplified purification.[8] |
Rationale for Catalyst Selection:
The classic Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst. While effective, the copper component can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). This has driven the development of copper-free Sonogashira protocols. These methods typically require a more active palladium catalyst, often employing bulky, electron-rich phosphine ligands, to facilitate the direct reaction between the palladium-acetylide complex and the aryl halide. For a substrate with a carboxylic acid group, avoiding harsh conditions and side reactions is critical, making a modern copper-free system an attractive choice.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is based on modern, copper-free conditions.
Materials:
-
This compound
-
Terminal alkyne
-
[DTBNpP]Pd(crotyl)Cl (or a similar air-stable, monoligated precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP) or another suitable amine base
-
Dimethyl sulfoxide (DMSO)
-
Inert gas supply
Procedure:
-
In a glovebox or under a flow of inert gas, add [DTBNpP]Pd(crotyl)Cl (0.02 mmol, 2 mol%) to a dry reaction vial.
-
Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add DMSO (2 mL) followed by the amine base (e.g., TMP, 2.0 mmol, 2.0 equiv).
-
Seal the vial and stir the mixture at room temperature until the starting material is fully consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Visualizing the Process
Catalytic Cycles
Caption: Generalized catalytic cycles for Suzuki, Heck, and Sonogashira reactions.
Experimental Workflow
Caption: Workflow for catalyst selection and reaction execution.
Conclusion and Future Outlook
While traditional palladium catalysts can provide access to coupled products from this compound, modern catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands offer significant advantages in terms of efficiency, reaction times, and functional group tolerance. For Suzuki-Miyaura and Sonogashira reactions with this challenging substrate, catalyst systems like those developed by Buchwald (e.g., SPhos, XPhos) or those utilizing NHC ligands (e.g., PEPPSI™ catalysts) are highly recommended. For Heck reactions, robust systems employing bulky phosphines or palladacycles are likely to provide the best outcomes.
The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of complex building blocks like this compound, enabling the more rapid and efficient discovery of novel molecules with impactful applications.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
- Organ, M. G., et al. (2007). PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides. Chemistry – A European Journal, 13(5), 150-157.
- Valente, C., et al. (2012). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Molecules, 17(10), 11974-11993. [Link]
- ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Bibi, S., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of a Supported Palladium Catalyst for Use in Suzuki Reactions: A Biphasic "Tea-Bag" Procedure. Organic Letters, 4(17), 2973-2976.
- Bedford, R. B. (2003). High-activity palladium catalysts for C–C and C–N bond formation. Journal of the Chemical Society, Dalton Transactions, (21), 4175-4182.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem.
- Goudreau, P. N., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(17), 5348-5351. [Link]
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Plenio, H. (2017). N-Heterocyclic Carbenes (NHCs) in Catalysis.
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-Pyridyl Halides.
- Albisson, D. A., et al. (1998). The first general method for the Suzuki cross-coupling of 2-heterocyclic halides. Tetrahedron Letters, 39(31), 5841-5844.
- Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development and Applications of Palladacycle Precatalysts. Organometallics, 34(23), 5497-5508.
- Zapf, A. (2008). Palladacycles as catalysts for cross-coupling reactions.
- Bedford, R. B., & Cazin, C. S. J. (2001). The catalytic activity of palladacyclic catalysts in the Suzuki reaction. New Journal of Chemistry, 25(12), 1540-1548.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
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yield comparison of different synthetic routes to 6-Bromo-2,3,4-trifluorobenzoic acid
Introduction
6-Bromo-2,3,4-trifluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, imparts specific properties to the final products, influencing their biological activity and metabolic stability. The efficient synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective yields and practical applicability.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two main strategies:
-
Ortho-lithiation and Carboxylation: This classic organometallic approach involves the deprotonation of a suitable bromotrifluorobenzene precursor at a position ortho to a directing group (in this case, a fluorine atom), followed by quenching the resulting aryllithium species with carbon dioxide.
-
Electrophilic Aromatic Substitution: This route entails the direct bromination of a 2,3,4-trifluorobenzoic acid substrate. The existing carboxylic acid group and fluorine atoms direct the incoming electrophile to the desired position.
This guide will now delve into the specifics of each route, providing the necessary experimental details for their execution and a comparative analysis of their outcomes.
Route 1: Synthesis via Ortho-lithiation and Carboxylation
This synthetic pathway leverages the ability of organolithium reagents to selectively deprotonate aromatic rings at positions activated by directing groups, such as fluorine atoms. The resulting aryllithium intermediate is then carboxylated to afford the desired benzoic acid.
Reaction Scheme
Caption: Workflow for the synthesis of this compound via ortho-lithiation and carboxylation.
Experimental Protocol
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Initial Setup: The flask is charged with 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or an excess of crushed dry ice is added in portions. The reaction mixture is then allowed to slowly warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Discussion of Route 1
The ortho-lithiation of polyfluorinated aromatic compounds is a well-established and powerful method for the regioselective introduction of substituents. The fluorine atoms act as effective ortho-directing groups, facilitating deprotonation at the adjacent carbon atom. While a specific yield for the synthesis of this compound via this exact route is not prominently reported in readily available literature, the synthesis of the closely related 2,3,4-trifluorobenzoic acid from 1,2,3-trifluorobenzene using a similar lithiation-carboxylation protocol proceeds with a high yield of 94%.[1] This suggests that the core reaction is highly efficient.
However, a potential drawback of this method, as noted in the patent literature for similar syntheses, is the potential for low overall yields in multi-step sequences leading to the starting material, and the stringent anhydrous and low-temperature conditions required for the lithiation step can be challenging to implement on a large scale.
Route 2: Synthesis via Direct Electrophilic Bromination
This approach involves the direct functionalization of the readily available 2,3,4-trifluorobenzoic acid via electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring, but the reaction can be driven to completion under appropriate conditions.
Reaction Scheme
Caption: Workflow for the synthesis of this compound via direct electrophilic bromination.
Experimental Protocol
-
Reaction Setup: A round-bottom flask is charged with 2,3,4-trifluorobenzoic acid (1.0 eq) and concentrated sulfuric acid.
-
Addition of Reagents: A brominating agent (e.g., N-bromosuccinimide or elemental bromine) and an oxidizing agent are added to the solution. A patented procedure for a similar transformation suggests the use of a brominating agent in the presence of an oxidizing agent to achieve high conversion.[2][3]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated temperatures) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Discussion of Route 2
The direct bromination of 2,3,4-trifluorobenzoic acid is an attractive route due to its operational simplicity and the use of a readily available starting material. A key advantage of this method is the high regioselectivity, with the bromine atom being directed to the 6-position (or 5-position depending on numbering convention) due to the directing effects of the existing substituents.
A patent describing this transformation for the synthesis of 2,3,4-trifluoro-5-bromobenzoic acid (an alternative name for the same compound) claims a reaction conversion rate of 99% or greater, with the potential to obtain a product with a purity of over 98% without extensive purification.[2][3] This suggests a highly efficient and selective process. The use of an oxidizing agent is crucial to facilitate the bromination of the electron-deficient aromatic ring. This method avoids the use of cryogenic temperatures and highly reactive organometallic intermediates, making it more amenable to industrial scale-up.
Comparative Analysis and Yield Comparison
| Parameter | Route 1: Ortho-lithiation & Carboxylation | Route 2: Direct Electrophilic Bromination |
| Starting Material | 1-Bromo-2,3,4,5-tetrafluorobenzene | 2,3,4-Trifluorobenzoic acid |
| Key Reactions | Ortho-lithiation, Carboxylation | Electrophilic Aromatic Bromination |
| Reagents | n-Butyllithium, Carbon Dioxide | Brominating Agent, Oxidizing Agent, Sulfuric Acid |
| Reaction Conditions | Cryogenic temperatures (-78 °C), Anhydrous | Typically milder temperatures, Strong acid |
| Reported Yield | High for the core step (inferred from analogs, e.g., 94% for a similar non-brominated synthesis[1]) | High conversion rate reported (>99%)[2][3] |
| Advantages | High regioselectivity, well-established methodology | Fewer steps, operational simplicity, high conversion, more scalable |
| Disadvantages | Requires cryogenic and anhydrous conditions, potentially lower overall yield if starting material synthesis is complex | Use of strong acids and oxidizing agents |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Ortho-lithiation and Carboxylation) is a powerful and highly regioselective method. However, its requirement for cryogenic temperatures and strictly anhydrous conditions may limit its applicability for large-scale production. It is an excellent choice for laboratory-scale synthesis where high purity and precise control over substitution are paramount, provided the starting material is readily accessible.
-
Route 2 (Direct Electrophilic Bromination) represents a more practical and scalable approach. Its operational simplicity, high reported conversion rate, and avoidance of organometallic intermediates make it a more attractive option for industrial applications. The use of strong acids and oxidizing agents requires appropriate handling and safety precautions, but these are standard considerations in chemical manufacturing.
For researchers and drug development professionals, the choice between these two routes will depend on the specific project requirements. For rapid access to small quantities of the material with high purity, Route 1 may be suitable. For larger-scale synthesis where efficiency, cost, and operational simplicity are key drivers, Route 2 is the recommended method.
References
- Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. U.S. Patent 8,022,247 B2, issued September 20, 2011.
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. U.S. Patent Application Publication US 2010/0029988 A1, published February 4, 2010.
- Organic Syntheses Procedure: 2,4,6-tribromobenzoic acid. Organic Syntheses, Coll. Vol. 4, p.947 (1963); Vol. 35, p.98 (1955).
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein J. Org. Chem. 2012, 8, 126–133.
- Mechanism of aromatic lithiation reactions-Importance of steric factors. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 6, September 1984, pp. 1009-1025.
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- 2,3,4-Trifluorobenzoic acid. PubChem.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses.
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A Researcher's Guide to Bioisosteric Replacement of the Bromo Group in 6-Bromo-2,3,4-trifluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a cornerstone of this process. This guide provides an in-depth comparison of common bioisosteric replacements for the bromo group in 6-Bromo-2,3,4-trifluorobenzoic acid derivatives, a scaffold of interest in the development of novel therapeutics.[1][2] We will delve into the rationale behind these replacements, present comparative experimental data, and provide detailed synthetic protocols to empower researchers in their drug discovery endeavors.
The Bromo Group: A Double-Edged Sword in Drug Design
Aryl bromides are versatile intermediates in organic synthesis, readily participating in a wide array of cross-coupling reactions. However, the presence of a bromine atom in a drug candidate can introduce metabolic liabilities. The carbon-bromine bond can be susceptible to metabolic cleavage, potentially leading to undesired pharmacological effects or the formation of reactive metabolites. Furthermore, the lipophilicity imparted by the bromo group can sometimes be suboptimal for achieving a desirable absorption, distribution, metabolism, and excretion (ADME) profile.[3] Consequently, the bioisosteric replacement of the bromo group is a common strategy to enhance metabolic stability and fine-tune physicochemical properties.[3]
A Comparative Analysis of Key Bioisosteres for the Bromo Group
The selection of an appropriate bioisostere is a multifactorial decision, guided by the desired modulation of steric, electronic, and lipophilic properties. This section compares three common replacements for the bromo group: the cyano, methyl, and trifluoromethyl groups.
| Property | Bromo (-Br) | Cyano (-CN) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |
| Van der Waals Radius (Å) | 1.96 | ~1.60 | 2.00 | ~2.44 |
| Electronegativity (Pauling Scale) | 2.96 | 2.55 (Carbon) / 3.04 (Nitrogen) | 2.55 (Carbon) | 3.98 (Fluorine) |
| Hammett Constant (σp) | +0.23 | +0.66 | -0.17 | +0.54 |
| Lipophilicity (π) | +0.86 | -0.57 | +0.56 | +0.88 |
| Metabolic Stability | Potentially labile | Generally stable | Can be oxidized | Highly stable |
Table 1: Comparison of Physicochemical Properties of the Bromo Group and its Bioisosteres.
The Cyano Group: A Polar Mimic
The cyano group is a classical bioisostere for halogens. Its linear geometry and similar size to a bromine atom allow it to occupy a similar space in a binding pocket. However, its electronic properties are markedly different. The strong electron-withdrawing nature of the cyano group, as indicated by its high Hammett constant, can significantly alter the electronic distribution within the molecule. This can be advantageous for modulating pKa or participating in specific hydrogen bonding interactions.[4] Furthermore, the cyano group is significantly more polar and less lipophilic than the bromo group, which can be leveraged to improve aqueous solubility and reduce off-target effects related to high lipophilicity. From a metabolic standpoint, the cyano group is generally stable to degradation.
The Methyl Group: A Lipophilic and Metabolically Active Alternative
In contrast to the electron-withdrawing cyano group, the methyl group is electron-donating. This can have a profound impact on the reactivity and metabolic profile of the parent molecule. While sterically similar to a bromo group, the methyl group increases lipophilicity. A key consideration when introducing a methyl group is its susceptibility to oxidative metabolism, which can be a metabolic "soft spot".[5] However, this can also be exploited to create prodrugs or to direct metabolism away from other, more sensitive parts of the molecule.
The Trifluoromethyl Group: A Lipophilic and Metabolically Robust Halogen Mimic
The trifluoromethyl group is a popular bioisostere for the bromo group due to its similar lipophilicity and high metabolic stability.[6] The strong carbon-fluorine bonds are resistant to cleavage, significantly enhancing the metabolic robustness of the molecule.[6] The trifluoromethyl group is strongly electron-withdrawing, similar to the cyano group, which can influence receptor binding and pKa.[7] Its larger size compared to the bromo group needs to be considered in the context of the target's binding site topology.
Strategic Selection of a Bioisostere
The choice of a bioisosteric replacement is a strategic decision that should be guided by the specific goals of the drug design program. The following diagram illustrates a decision-making workflow for selecting an appropriate bioisostere for the bromo group in this compound derivatives.
Caption: Decision workflow for bioisostere selection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-cyano, 6-methyl, and 6-trifluoromethyl-2,3,4-trifluorobenzoic acid from this compound. These protocols are based on established synthetic transformations and have been adapted for the specific substrate.
Protocol 1: Synthesis of 6-Cyano-2,3,4-trifluorobenzoic acid
This protocol describes a palladium-catalyzed cyanation of this compound using zinc cyanide.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv).
-
Add anhydrous DMF to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Cyano-2,3,4-trifluorobenzoic acid.
Protocol 2: Synthesis of 6-Methyl-2,3,4-trifluorobenzoic acid
This protocol details a Suzuki-Miyaura cross-coupling reaction between this compound and methylboronic acid.
Materials:
-
This compound
-
Methylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), methylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a mixture of 1,4-dioxane and water (4:1).
-
Add potassium carbonate (3.0 equiv) to the mixture.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, acidify the reaction mixture with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 6-Methyl-2,3,4-trifluorobenzoic acid.
Protocol 3: Synthesis of 6-Trifluoromethyl-2,3,4-trifluorobenzoic acid
This protocol describes a copper-catalyzed trifluoromethylation of this compound using a trifluoromethylating agent.
Materials:
-
This compound
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add this compound (1.0 equiv), CuI (1.2 equiv), and KF (2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF and TMSCF₃ (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and quench with 1M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to give 6-Trifluoromethyl-2,3,4-trifluorobenzoic acid.
Conclusion
The bioisosteric replacement of the bromo group in this compound derivatives offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The choice between cyano, methyl, and trifluoromethyl groups should be a data-driven decision based on the specific objectives of the medicinal chemistry program. The provided experimental protocols offer a practical starting point for the synthesis of these valuable derivatives, enabling further exploration of their therapeutic potential. By understanding the nuanced effects of each bioisostere and employing robust synthetic methodologies, researchers can accelerate the discovery and development of novel and effective medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. [Link]
- Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes.
- The Ortho Effect of benzoic acids. [Link]
- 4-Bromo-2-cyanobenzoic acid. PubChem. [Link]
- Synthesis of 2,4,6-trifluorobenzoic acid. PrepChem.com. [Link]
- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
- 4-Bromo-3-cyanobenzoic acid. MySkinRecipes. [Link]
- Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.
- Cyanation of aromatic halides.
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
- Metabolic Stability for Drug Discovery and Development. Semantic Scholar. [Link]
- Synthesis and antitumor activity of fluoroquinolone C-3 isostere III: s-triazole oxadiazole methylsulfide derivatives
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
- Cyanation – Knowledge and References. Taylor & Francis. [Link]
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- Bioisosteres of Common Functional Groups. [Link]
- Process for preparation of 2,4,6-trifluorobenzoic acid.
- Preparation method of 2-bromo-6-fluorobenzoic acid.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- 2,3,4-Trifluorobenzoic acid. PubChem. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Bioisostere – Knowledge and References. Taylor & Francis. [Link]
- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
- 2,4,6-Tribromobenzoic Acid.
- A journey into trifluoromethylchalcogenation: some reagents from Lyon. Comptes Rendus de l'Académie des Sciences. [Link]
- Metal-mediated C−CN Bond Activation in Organic Synthesis.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 6-Bromo-2,3,4-trifluorobenzoic Acid Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, halogenated organic compounds, such as derivatives of 6-Bromo-2,3,4-trifluorobenzoic acid, represent a promising frontier.[1][2] The unique physicochemical properties imparted by fluorine and bromine atoms—including enhanced metabolic stability and lipophilicity—make these molecules attractive candidates for novel therapeutics.[2][3] However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing, chief among which is the assessment of cytotoxicity. This guide provides a comparative framework for selecting and implementing appropriate cytotoxicity assays, grounded in scientific integrity and practical, field-proven insights.
The Imperative of Cytotoxicity Profiling
Before a compound can advance in the drug development pipeline, a thorough understanding of its interaction with biological systems is paramount. Cytotoxicity assays serve as the frontline of this investigation, providing critical data on how a compound affects cell viability and health. For novel derivatives of this compound, this is not merely a checkbox exercise. The presence of multiple halogen substituents can significantly influence a molecule's biological activity, and early-stage cytotoxicity profiling is essential for:
-
Identifying promising lead candidates: Differentiating compounds with selective activity against target cells from those with broad, undesirable toxicity.
-
Informing structure-activity relationships (SAR): Understanding how modifications to the chemical structure impact cytotoxicity, guiding the synthesis of safer and more effective derivatives.
-
Elucidating mechanisms of action: Providing initial clues as to whether a compound induces cell death through necrosis, apoptosis, or other pathways.
This guide will compare three robust and widely adopted cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Caspase-3/7 assay. Each assay interrogates a different aspect of cellular health, and a multi-assay approach is strongly recommended for a comprehensive cytotoxicological profile.
Comparative Analysis of Key Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4] | Metabolic activity and cell viability.[5] | Well-established, cost-effective, high-throughput compatible. | Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.[5] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[6][7] | Cell membrane integrity and necrosis.[8][9] | Non-destructive to remaining viable cells, allowing for multiplexing; suitable for detecting late-stage apoptosis and necrosis.[10] | Less sensitive for early apoptotic events; background LDH in serum can interfere.[7] |
| Caspase-3/7 Assay | Detection of the activity of executioner caspases 3 and 7, key mediators of apoptosis.[11] | Apoptosis induction. | Highly specific for apoptosis; sensitive for early-stage apoptotic events.[12] | Does not detect non-apoptotic cell death; can be more expensive than other assays. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step protocols for each assay. These protocols are designed to be self-validating, with an emphasis on the rationale behind critical steps.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[5]
Experimental Workflow:
Caption: Workflow of the MTT assay for assessing cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.[14]
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4][5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[14] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Causality and Self-Validation:
-
Optimal Cell Density: Seeding an appropriate number of cells is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, confounding the results.
-
Vehicle Control: The vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) is essential to ensure that the solvent itself is not causing cytotoxicity.[5]
-
Positive Control: Including a known cytotoxic compound as a positive control validates that the assay is performing as expected.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7] This assay is a reliable indicator of cell membrane integrity.[8][9]
Experimental Workflow:
Caption: Workflow of the Caspase-3/7 assay for assessing apoptosis.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays to maximize the signal.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add it to each well. [11]3. Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate the plate at room temperature for 1-2 hours, protected from light. [11]4. Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of active caspase-3/7. [11] Causality and Self-Validation:
-
Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control. [11]* Multiplexing: The Caspase-Glo® 3/7 assay can be multiplexed with other assays, such as a cell viability assay, to obtain more data from a single well. [11]This provides a more comprehensive picture of the cellular response.
Data Presentation and Interpretation
For a clear and objective comparison of the cytotoxic effects of different this compound derivatives, it is essential to present the data in a structured and easily interpretable format.
Example Data Table:
| Derivative | Concentration (µM) | MTT (% Viability) | LDH Release (% Cytotoxicity) | Caspase-3/7 Activity (RLU) |
| Compound A | 1 | 95.2 ± 4.1 | 5.3 ± 1.2 | 1500 ± 210 |
| 10 | 60.7 ± 5.8 | 35.1 ± 3.9 | 8500 ± 650 | |
| 100 | 15.3 ± 2.9 | 80.5 ± 6.7 | 4200 ± 380 | |
| Compound B | 1 | 98.1 ± 3.5 | 3.1 ± 0.9 | 1200 ± 180 |
| 10 | 90.4 ± 4.2 | 8.9 ± 1.5 | 2100 ± 250 | |
| 100 | 85.6 ± 6.1 | 12.4 ± 2.1 | 1800 ± 220 | |
| Staurosporine | 1 | 25.4 ± 3.8 | 65.2 ± 5.4 | 15000 ± 1100 |
| Vehicle | - | 100 ± 3.2 | 2.5 ± 0.8 | 1100 ± 150 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results:
-
Compound A demonstrates a dose-dependent decrease in cell viability (MTT assay) and a corresponding increase in membrane permeability (LDH assay). The significant increase in caspase-3/7 activity at 10 µM, which then decreases at 100 µM, is a classic profile of apoptosis followed by secondary necrosis at higher concentrations.
-
Compound B shows minimal cytotoxicity across the tested concentrations in all three assays, suggesting it is a less toxic derivative.
-
Staurosporine , the positive control, induces significant apoptosis, as indicated by the high caspase-3/7 activity and substantial cell death.
Conclusion and Future Directions
The selection of appropriate cytotoxicity assays is a critical step in the preclinical evaluation of novel drug candidates like the derivatives of this compound. By employing a multi-assay approach that interrogates different cellular pathways—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive and reliable cytotoxicity profile. This, in turn, enables informed decision-making for lead candidate selection and optimization.
Further investigations could involve more in-depth mechanistic studies, such as assessing mitochondrial membrane potential, DNA fragmentation (a hallmark of apoptosis), or the involvement of specific upstream caspases (e.g., caspase-8 and -9) to further elucidate the mode of cell death induced by the most promising derivatives. The aryl hydrocarbon receptor (AhR) is a known target for many halogenated aromatic compounds, and investigating the interaction of these novel derivatives with the AhR signaling pathway could also provide valuable mechanistic insights. [15] By adhering to rigorous, well-validated protocols and a logical, multi-faceted testing strategy, researchers can confidently navigate the complexities of cytotoxicity assessment and unlock the full therapeutic potential of this compound derivatives.
References
- Safe, S. (1987). Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review. Archives of Toxicology. Supplement, 11, 344–352.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- O'Brien, P. J., et al. (2000). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Journal of AOAC International, 83(5), 1259–1271.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- ResearchGate. (n.d.). Figure 4. Caspase-3/7 apoptotic assays showing the proportions of....
- Andersson, P. L., et al. (2003). Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants. Mutation Research, 540(2), 121–135.
- Wang, J., et al. (2013). Turning ON Caspases with Genetics and Small Molecules. Methods in Enzymology, 526, 159–180.
- Biegel, L. B., et al. (1995). Competitive behavior in the interactive toxicology of halogenated aromatic compounds. Environmental Health Perspectives, 103 Suppl 9, 79–83.
- An, F., & Eom, H. J. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 932.
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- Szymański, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11655.
- Chemsrc. (n.d.). 6-bromo-2,3,4-trifluoro-5-hydroxybenzoic acid.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3,4-trifluorobenzoic Acid
Compound of Interest: 6-Bromo-2,3,4-trifluorobenzoic acid Molecular Formula: C₇H₂BrF₃O₂ Structure: A halogenated aromatic carboxylic acid
Foundational Principle: Hazard-Informed Waste Management
The proper disposal of any chemical begins with a deep understanding of its intrinsic hazards. This compound is a halogenated organic compound, a classification that dictates its entire waste management lifecycle. The presence of both bromine and fluorine atoms necessitates a disposal pathway that can safely neutralize its reactivity and prevent the release of harmful substances into the environment.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Immediate Safety Protocols
Before handling or disposing of this compound, it is critical to recognize its primary hazards. As a solid powder, the main routes of exposure are inhalation of dust, and direct contact with skin and eyes.
| Hazard Classification | Description | Rationale & Immediate Action |
| Skin Irritation | Causes skin irritation upon contact.[1] | The acidic nature and halogen substituents can disrupt skin integrity. Action: In case of contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation.[1] | Direct contact with the solid particles can lead to severe irritation and damage to the cornea. Action: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust.[1][2] | Fine particles can irritate the mucous membranes of the respiratory system. Action: Always handle in a well-ventilated area or chemical fume hood to minimize dust creation and inhalation.[3] If inhaled, move the person to fresh air.[1] |
| Environmental Hazard | Should not be released into the environment.[1] | Halogenated organic compounds can be persistent in the environment. Disposal into drains or general waste can contaminate waterways and soil.[4][5] |
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. The following must be worn when handling this compound in any capacity:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.[6]
The Core of Disposal: Waste Segregation
The single most critical step in this process is correct waste segregation. Due to its chemical structure, this compound must be classified and handled exclusively as halogenated organic waste .[7]
Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems.[8] These systems are designed to neutralize the acidic gases (like hydrogen bromide and hydrogen fluoride) that are produced during combustion.[5] Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and complexity, and can lead to regulatory non-compliance.[6]
The Golden Rules of Segregation:
-
DO collect all waste containing this compound (including contaminated materials like gloves, weigh boats, and paper towels) in a designated, compatible hazardous waste container.[9]
-
DO NOT mix with non-halogenated organic waste.[7]
-
DO NOT dispose of this chemical down the drain.[6]
-
DO NOT mix with incompatible chemicals, such as strong bases or oxidizing agents, in the same waste container to avoid uncontrolled reactions.[2]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection.
Step 1: Container Preparation
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container should be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.
-
Affix a hazardous waste label to the container before adding any waste.
Step 2: Waste Collection
-
Carefully transfer solid this compound waste into the prepared container.
-
If dealing with solutions, pour the liquid waste carefully into the designated container, using a funnel to prevent spills.
-
Any materials used in cleanup (see Section 5) or handling that are contaminated with the chemical must also be placed in this container.
Step 3: Labeling and Documentation
-
Clearly and accurately fill out the hazardous waste label. Include the full chemical name: "this compound" and list all other components in the container.
-
Maintain a log of the waste added to the container, estimating quantities as accurately as possible.
Step 4: Secure Storage
-
Keep the waste container securely sealed when not in use.[1]
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2] This area should be away from incompatible materials.
Step 5: Arranging for Disposal
-
Once the container is full, or if you are finished with the project, contact your institution's EHS department to arrange for a pickup.
-
Follow all institutional procedures for waste handover. Do not attempt to transport or dispose of the waste yourself. All final disposal must be conducted at an approved and licensed waste disposal plant.[2][3][4]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
In Case of a Spill:
-
Ensure Safety: Alert others in the area and ensure the area is well-ventilated.[6]
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Section 2.
-
Containment: Prevent the spilled solid from spreading or entering drains.[6]
-
Cleanup: Do not create dust. Carefully sweep or gently vacuum the spilled material.[1] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into your designated halogenated organic waste container.[6]
-
Decontamination: Thoroughly clean the spill area with soap and water.[6]
In Case of Personal Exposure:
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- BenchChem. (n.d.). Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-2,4,5-trifluorobenzoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-2,4,6-trifluorobenzoic acid.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzoic acid.
- Fisher Scientific. (2024). Safety Data Sheet: 2,3,4-Trifluorobenzoic acid.
- BenchChem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste.
- Australia Pacific LNG. (2016). Material Safety Data Sheet.
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Personal protective equipment for handling 6-Bromo-2,3,4-trifluorobenzoic acid
A Researcher's Guide to Safely Handling 6-Bromo-2,3,4-trifluorobenzoic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the highly skilled scientists in the laboratory. This guide provides essential, practical information on the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Risk Mitigation
Based on the hazard profile of similar compounds, this compound is presumed to be a hazardous substance. The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from chemical hazards[5][6][7][8]. A comprehensive Chemical Hygiene Plan is a cornerstone of this protection, outlining procedures for safe handling, storage, and disposal of hazardous chemicals[5][6].
Key Potential Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation[1][3][4].
-
Serious Eye Damage/Irritation: Contact with eyes can lead to significant irritation and potential damage[1][2][3][4].
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract[1][2][3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals[9][10][11]. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides a barrier against splashes and airborne particles, protecting against serious eye irritation[9][10]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and subsequent irritation. Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination[4][9][10]. |
| Body Protection | A flame-retardant lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron or coveralls. | Protects skin and personal clothing from spills and contamination[9][10][11]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols. | Minimizes the inhalation of irritating particles[11][12][13]. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol for Handling and Disposal
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the SDS of structurally similar compounds to understand the potential hazards[1][2][3][4].
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly. All handling of the solid and its solutions should be performed within the fume hood to minimize inhalation exposure.
2. Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution: Add the solid to the chosen solvent in a flask. Cap the flask and swirl gently to dissolve. If heating is required, use a heating mantle and ensure the setup is secure.
-
Transfer: When transferring the solution, use a funnel to prevent spills. Pour slowly and carefully.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal[4].
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal:
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, paper towels), must be collected in a designated, properly labeled hazardous waste container[4][12].
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour chemical waste down the drain[4].
5. Decontamination:
-
Glassware: Clean all contaminated glassware with an appropriate solvent, followed by soap and water.
-
Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent and then with soap and water to remove any residual contamination.
6. Personal Hygiene:
-
After handling the chemical and before leaving the laboratory, remove all PPE and wash your hands thoroughly with soap and water[1].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for scientific discovery.
References
- Laboratory Safety Guidance.
- The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
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- 29 CFR 1910.
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- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]
- Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administr
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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- Chemical Safety in the Workplace. Centers for Disease Control and Prevention. [Link]
- Safe Handling of Chemicals. Environmental Health and Safety, The University of Tennessee Knoxville. [Link]
- Material Safety D
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
